4-Bromo-8-chloroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-8-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHOUYADRURUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589202 | |
| Record name | 4-Bromo-8-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927800-40-6 | |
| Record name | 4-Bromo-8-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 927800-40-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-8-chloroquinoline chemical properties
An In-depth Technical Guide to 4-Bromo-8-chloroquinoline: Properties, Synthesis, and Applications
Introduction
This compound is a di-halogenated heterocyclic compound belonging to the quinoline family. Quinoline scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous bioactive compounds and functional materials.[1][2] The specific substitution pattern of this compound, featuring a bromine atom on the benzenoid ring and a chlorine atom on the pyridinoid ring, imparts distinct chemical reactivity at each position. This makes it a highly versatile and valuable building block for the synthesis of more complex molecular architectures, particularly in the development of novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, intended for researchers, scientists, and drug development professionals.
Molecular Structure and Identification
The foundational step in utilizing any chemical compound is a thorough understanding of its structure and identifiers. This compound consists of a fused benzene and pyridine ring system, with a bromine atom at position 8 and a chlorine atom at position 4.
Caption: Structure of this compound with IUPAC numbering.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 927800-40-6 | [3] |
| Molecular Formula | C₉H₅BrClN | [3] |
| Molecular Weight | 242.50 g/mol | [3] |
| IUPAC Name | This compound | [5] |
| InChI | 1S/C9H5BrClN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | [5] |
| InChIKey | IDHOUYADRURUHC-UHFFFAOYSA-N | [5] |
| SMILES | C1=CC2=C(C=CN=C2C(=C1)Cl)Br |[5] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic chemistry. The compound is typically a yellow or off-white solid at room temperature.[3]
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid | [3] |
| Boiling Point | 331.3 ± 22.0 °C (Predicted) | [3] |
| Density | 1.673 g/cm³ (Predicted) | [3] |
| pKa | 0.72 ± 0.30 (Predicted) | [3] |
| XLogP3 | 3.7 | [6] |
| Storage Temperature | 2-8°C |[3] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound, while not explicitly detailed in the provided literature, can be logically devised from established methods for preparing substituted quinolines, such as the Gould-Jacobs reaction, followed by sequential halogenation.[7]
Proposed Synthetic Pathway
A plausible synthetic route involves three main stages: formation of the quinoline core, chlorination at the 4-position, and finally, bromination at the 8-position. The regioselectivity of the final bromination step is governed by the directing effects of the existing chloro-substituent and the quinoline nitrogen.
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic Data
Table 3: Predicted Spectroscopic Data
| Data Type | Predicted Values / Key Features | Source(s) |
|---|---|---|
| ¹H NMR | Aromatic protons expected in the range of 7.0-9.0 ppm, showing characteristic coupling patterns of a substituted quinoline. | [8][9] |
| ¹³C NMR | Aromatic carbons expected in the range of 110-155 ppm. Carbons attached to halogens (C4, C8) and nitrogen (C2, C9) will show distinct shifts. | [8][9] |
| Mass Spectrometry | Expected [M]+ peak at m/z ~241/243/245 due to bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes. |[5][10] |
Chemical Reactivity and Synthetic Utility
The primary value of this compound in synthetic chemistry lies in the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization of the quinoline core.[11][12]
-
C4-Chloro Group: The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer complex intermediate. This position readily reacts with nucleophiles such as amines, alcohols, and thiols.[11][12]
-
C8-Bromo Group: The bromine atom at the 8-position is less activated for SNAr but is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[11] This allows for the formation of carbon-carbon or carbon-heteroatom bonds.
This orthogonal reactivity enables the strategic construction of complex molecules, making it a valuable intermediate in drug discovery programs.[3][4]
Caption: Differential reactivity of the C4 and C8 positions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a generalized protocol for the functionalization of the C8-bromo position, based on established methodologies for similar substrates.[12]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water.
-
Reaction Execution: Heat the mixture to the required temperature (typically 80-110 °C) and stir for the necessary time (2-24 hours), monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 8-aryl-4-chloroquinoline product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry.[13] Halogenated quinolines like this compound are particularly important as intermediates for synthesizing compounds with potential therapeutic activities, including anticancer and antimicrobial properties.[2][4][11] The ability to selectively introduce different functional groups at the C4 and C8 positions allows for the generation of diverse chemical libraries to screen for biological activity against various targets, such as protein kinases or microbial enzymes.[4][14]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.
Table 4: GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [6] |
| Serious Eye Damage | H318 | Causes serious eye damage |[6] |
Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves. Inspect gloves prior to use.[15]
-
Eye Protection: Use chemical safety goggles and/or a face shield.[16]
-
Skin and Body Protection: Wear a laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[16]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[17]
-
Avoid inhalation of dust.[18]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[3][16]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]
Conclusion
This compound is a strategically important synthetic intermediate characterized by its di-halogenated quinoline core. Its key feature is the orthogonal reactivity of the C4-chloro and C8-bromo positions, which enables selective functionalization through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, respectively. This versatility makes it an invaluable building block for medicinal chemists and researchers in the development of novel compounds with therapeutic potential. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- Supporting Information. (n.d.).
- material safety data sheet. (2026, January 5). Capot Chemical.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications.
- Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. (n.d.).
- 4-Chloroquinoline. (n.d.). PubChem.
- This compound (C9H5BrClN). (n.d.). PubChemLite.
- 4-Bromo-8-chloro-3-methyl-quinoline. (n.d.). PubChem.
- Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press.
- 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (n.d.). MDPI.
- 8-Bromoquinoline. (n.d.). PubChem.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC - NIH.
- A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. (n.d.). PMC - PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 927800-40-6 [m.chemicalbook.com]
- 4. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 5. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. capotchem.com [capotchem.com]
- 16. fishersci.com [fishersci.com]
- 17. aksci.com [aksci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 4-Bromo-8-chloroquinoline
Abstract
4-Bromo-8-chloroquinoline is a halogenated heterocyclic compound with significant potential as a versatile intermediate in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct halogens at positions amenable to further functionalization, makes it a valuable scaffold for the development of novel molecular entities. This guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound. Eschewing a singular, established protocol, this document leverages foundational organic chemistry principles and analogous transformations from peer-reviewed literature to construct a scientifically rigorous, multi-step synthesis. We will delve into the strategic rationale behind the chosen pathway, provide detailed, step-by-step experimental protocols, and discuss the critical mechanistic underpinnings of each transformation. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this key chemical building block.
Introduction and Strategic Overview
The quinoline core is a "privileged structure" in drug discovery, forming the backbone of numerous therapeutic agents, most notably in the realm of antimalarials like chloroquine.[1][2] The strategic placement of halogen atoms on this scaffold provides reactive handles for introducing molecular diversity through cross-coupling reactions or nucleophilic aromatic substitution (SNAr).[3][4] this compound presents a particularly interesting case: the chloro group at the 8-position is relatively stable, while the bromo group at the 4-position is activated towards nucleophilic displacement, allowing for regioselective functionalization.
A direct, published synthesis for this compound is not readily found in the literature. Therefore, this guide proposes a logical and efficient pathway constructed from well-established and reliable chemical transformations. Our retrosynthetic analysis identifies 4-amino-8-chloroquinoline as the pivotal precursor, allowing for a late-stage introduction of the bromine atom via the Sandmeyer reaction—a classic and highly effective method for converting aromatic amines into aryl halides.[5][6]
The proposed forward synthesis is a three-stage process:
-
Quinoline Core Construction: Synthesis of 8-chloro-4-hydroxyquinoline from 2-chloroaniline using a modified Gould-Jacobs reaction.
-
Functional Group Interconversion: Conversion of the 4-hydroxy group to a 4-amino group. This is a multi-step process involving chlorination followed by amination.
-
Target Halogenation: Diazotization of the 4-amino group and subsequent bromination via a copper(I)-catalyzed Sandmeyer reaction.
This strategy is designed for efficiency, high yield, and regiochemical control at each critical step.
Proposed Synthetic Pathway: A Mechanistic Perspective
The overall synthetic strategy is visualized below. Each stage is designed to produce a stable, isolable intermediate, ensuring a robust and reproducible workflow.
Caption: Proposed synthesis pathway for this compound.
Detailed Experimental Protocols and Rationale
The following protocols are derived from established methodologies for analogous structures and are optimized for the synthesis of the target compound.[7][8]
Stage 1: Synthesis of 8-Chloro-4-hydroxyquinoline (Intermediate C)
This stage employs the Gould-Jacobs reaction, a robust method for constructing the 4-hydroxyquinoline core from an aniline and diethyl ethoxymethylenemalonate (DEEM).[7]
-
Reaction Principle: The reaction begins with a nucleophilic attack of the aniline nitrogen onto the electrophilic vinyl carbon of DEEM, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate. This intermediate undergoes thermal cyclization in a high-boiling solvent like diphenyl ether, followed by saponification and decarboxylation to yield the 4-hydroxyquinoline product. The regioselectivity is controlled by the initial aniline substitution pattern.
Protocol:
-
Condensation: In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline. Upon completion, the resulting intermediate, diethyl 2-((2-chlorophenylamino)methylene)malonate, can be used directly or purified.
-
Cyclization: In a separate flask equipped with a high-temperature thermometer and reflux condenser, preheat diphenyl ether to 250 °C. Add the intermediate from the previous step portion-wise to the hot diphenyl ether. Maintain the temperature at 250 °C for 20-30 minutes. The cyclized product will precipitate from the hot solvent.
-
Work-up: Allow the mixture to cool to below 100 °C. Dilute with hexane to facilitate filtration. Filter the solid precipitate and wash thoroughly with hexane to remove the diphenyl ether, followed by a wash with ethanol.
-
Hydrolysis & Decarboxylation: The resulting solid (ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate) is suspended in a 10% aqueous sodium hydroxide solution and refluxed for 2-3 hours. Cool the mixture and acidify with concentrated HCl to a pH of ~2 to precipitate the carboxylic acid. The acid is then heated neat (or in diphenyl ether) at its melting point until gas evolution ceases, affording 8-chloro-4-hydroxyquinoline.
Stage 2: Synthesis of 4-Amino-8-chloroquinoline (Intermediate E)
This stage involves a two-step conversion of the 4-hydroxy group to a 4-amino group. Direct amination is difficult; therefore, the hydroxyl group is first converted to a more reactive chloro group, which is then displaced by an amine.
2a. Chlorination to 4,8-Dichloroquinoline (Intermediate D)
-
Reaction Principle: The hydroxyl group at the 4-position is converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[8] This is a standard and high-yielding transformation for 4-hydroxyquinolines.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 8-chloro-4-hydroxyquinoline (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up (Caution: Exothermic): Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large volume of crushed ice with vigorous stirring. The excess POCl₃ will be quenched.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~8. This will precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4,8-dichloroquinoline.
2b. Amination to 4-Amino-8-chloroquinoline (Intermediate E)
-
Reaction Principle: The chloro group at the 4-position is highly activated towards nucleophilic aromatic substitution. It can be readily displaced by ammonia (from ammonium hydroxide) under heat and pressure to yield the desired 4-aminoquinoline.
Protocol:
-
Place 4,8-dichloroquinoline (1.0 eq) and a large excess of concentrated ammonium hydroxide (e.g., 20-30 eq) in a sealed pressure vessel.
-
Heat the vessel to 150-160 °C for 10-12 hours.
-
Cool the vessel to room temperature and carefully vent.
-
The product will precipitate from the reaction mixture. Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to yield pure 4-amino-8-chloroquinoline.
Stage 3: Synthesis of this compound (Target G)
This final stage utilizes the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of primary aromatic amines to halides.[5][9][10]
-
Reaction Principle: The reaction proceeds in two essential steps. First, the 4-amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[9] Second, this unstable diazonium salt is treated with a copper(I) bromide solution. A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical, dinitrogen gas, and a Cu(II) species. The aryl radical then abstracts a bromine atom from the copper(II) bromide, yielding the final product and regenerating the Cu(I) catalyst.[5][6]
Caption: Mechanism of the Sandmeyer Reaction step.
Protocol:
-
Diazotization: Suspend 4-amino-8-chloroquinoline (1.0 eq) in a 48% aqueous hydrobromic acid (HBr) solution (approx. 4-5 eq) in a flask. Cool the suspension to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled quinoline suspension, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in 48% HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure the reaction goes to completion.
-
Work-up and Purification: Cool the reaction mixture and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Data Summary and Characterization
The successful synthesis of the target molecule and its intermediates should be confirmed by standard analytical techniques.
Table 1: Summary of Proposed Synthetic Transformations
| Step | Transformation | Key Reagents | Solvent | Typical Conditions |
| 1 | Gould-Jacobs Reaction | 2-Chloroaniline, DEEM | Diphenyl Ether | 250 °C |
| 2a | Chlorination | 8-Chloro-4-hydroxyquinoline, POCl₃ | Neat POCl₃ | Reflux (~110 °C) |
| 2b | Amination | 4,8-Dichloroquinoline, NH₄OH | Water | 150-160 °C (sealed) |
| 3 | Sandmeyer Reaction | 4-Amino-8-chloroquinoline, NaNO₂, CuBr | 48% HBr (aq) | 0-5 °C then 60-70 °C |
Expected Characterization for this compound:
-
Molecular Formula: C₉H₄BrClN
-
Molecular Weight: 241.50 g/mol
-
Mass Spectrometry (EI-MS): Expected molecular ion peaks (M⁺) at m/z 241, 243, 245 corresponding to the isotopic distribution of Br and Cl.
-
¹H NMR: The spectrum is expected to show four aromatic protons in the range of δ 7.5-9.0 ppm, with coupling patterns characteristic of the quinoline ring system.
-
¹³C NMR: The spectrum should display 9 distinct signals for the aromatic carbons.
Conclusion
This technical guide outlines a comprehensive and scientifically grounded synthetic strategy for the preparation of this compound. By leveraging a sequence of well-understood and high-yielding reactions—the Gould-Jacobs reaction, nucleophilic aromatic substitution, and the Sandmeyer reaction—this pathway offers a reliable method for accessing this valuable chemical intermediate. The provided step-by-step protocols and mechanistic insights are intended to empower researchers in their synthetic endeavors, facilitating the exploration of new chemical space in drug discovery and materials science.
References
- Vertex AI Search Result, Document[11]: Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products.
- Vertex AI Search Result, Document[7]: An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
- Vertex AI Search Result, Document[12]: Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
- Vertex AI Search Result, Document[1]: Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Canadian Science Publishing.
- Vertex AI Search Result, Document[8]: Application Notes and Protocols for the Laboratory Preparation of 7-Bromo-4-chloro-8-methylquinoline Derivatives. Benchchem.
- Vertex AI Search Result, Document[2]: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.
- Vertex AI Search Result, Document[3]: Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem.
- Vertex AI Search Result, Document[4]: 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers.
- Vertex AI Search Result, Document[13]: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- Vertex AI Search Result, Document[14]: CHLOROQUINE synthesis. ChemicalBook.
- Vertex AI Search Result, Document[15]: A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.
- Vertex AI Search Result, Document[5]: Sandmeyer reaction. Wikipedia.
- Vertex AI Search Result, Document[16]: Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate.
- Vertex AI Search Result, Document[17]: 3-Bromo-8-chloroquinoline | CAS 205111-94-0. Benchchem.
- Vertex AI Search Result, Document[6]: Sandmeyer Reaction Mechanism. BYJU'S.
- Vertex AI Search Result, Document[9]: Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Benchchem.
- Vertex AI Search Result, Document[18]: Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Vertex AI Search Result, Document[10]: Sandmeyer Reaction. Organic Chemistry Portal.
- Vertex AI Search Result, Document[19]: Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
4-Bromo-8-chloroquinoline molecular structure and weight
An In-Depth Technical Guide to 4-Bromo-8-chloroquinoline: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated heterocyclic compound built upon the privileged quinoline scaffold. As a synthetic intermediate, it offers a unique combination of reactive sites, making it a valuable building block in the fields of medicinal chemistry, organic synthesis, and materials science. The strategic placement of bromine and chlorine atoms allows for selective, sequential functionalization through modern cross-coupling methodologies, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, predicted spectroscopic characteristics, and a discussion of logical synthetic pathways. The content is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile reagent in their work.
Part 1: Molecular Structure and Physicochemical Properties
The precise identity and physical characteristics of a chemical reagent are fundamental to its successful application in research and development. This section details the core structural and physical data for this compound.
Structural Identification
Correctly identifying a molecule is critical for database searches, regulatory compliance, and scientific communication.
Molecular Weight
2D Structural Representation
The structure of this compound, with standard IUPAC numbering for the quinoline ring system, is presented below. This numbering is crucial for interpreting spectroscopic data and understanding reaction regioselectivity.
Caption: 2D structure of this compound with IUPAC numbering.
Physicochemical Data Summary
The following table summarizes key physical and chemical properties, which are essential for handling, storage, and reaction planning.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClN | [1][2] |
| Molecular Weight | 242.50 g/mol | [1][2] |
| CAS Number | 927800-40-6 | [1][2] |
| Physical Form | Solid | [3] |
| Boiling Point | 331.3 ± 22.0 °C (Predicted) | [1] |
| Density | 1.673 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8 °C | [1] |
| SMILES | Clc1cccc2c(Br)ccnc12 | [2] |
| InChI | 1S/C9H5BrClN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | [2] |
Part 2: Spectroscopic Characterization (Predicted)
While comprehensive experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and quality control.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the five protons on the quinoline ring system.
-
H2, H3, H5, H6, H7: Each proton will appear as a distinct signal. The protons on the pyridine ring (H2, H3) will likely be the most downfield due to the deshielding effect of the nitrogen atom.
-
Coupling: Complex spin-spin coupling (ortho, meta) will result in signals appearing as doublets, triplets, or doublets of doublets, allowing for structural assignment. For instance, H5 and H7 would be expected to show ortho coupling to H6, which in turn would appear as a triplet (or more accurately, a doublet of doublets if meta coupling is resolved).
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to display nine signals, one for each unique carbon atom in the quinoline core. The carbons directly bonded to the electronegative nitrogen (C2, C8a), bromine (C4), and chlorine (C8) atoms will have their chemical shifts significantly influenced.
Mass Spectrometry
Mass spectrometry is a definitive technique for confirming the identity of this compound due to its unique isotopic signature.
-
Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).
-
Isotopic Pattern: The most prominent peaks in the cluster will be:
-
M⁺: (C₉H₅⁷⁹Br³⁵ClN) at m/z ≈ 241
-
M+2: (C₉H₅⁸¹Br³⁵ClN and C₉H₅⁷⁹Br³⁷ClN) at m/z ≈ 243
-
M+4: (C₉H₅⁸¹Br³⁷ClN) at m/z ≈ 245
-
-
Expertise & Trustworthiness: The relative intensity of this M/M+2/M+4 pattern is highly characteristic and serves as a self-validating system to confirm the presence of one bromine and one chlorine atom, providing high confidence in the compound's identity.
Part 3: Synthesis and Reactivity
This compound is not a naturally occurring compound and must be prepared through multi-step organic synthesis. Understanding its synthesis and reactivity is key to its application as a versatile building block.
Synthetic Strategy and Plausible Pathway
Direct electrophilic bromination of 8-chloroquinoline is unlikely to yield the desired 4-bromo product due to the directing effects of the chloro-substituent and the deactivated nature of the pyridine ring. A more robust and logical approach involves constructing the quinoline ring system first, followed by sequential halogenation. The conversion of a 4-hydroxyquinoline (a 4-quinolone tautomer) to a 4-haloquinoline is a cornerstone of quinoline chemistry.
A plausible synthesis, adapted from established methodologies for related isomers, is outlined below.[7][8]
Caption: Proposed two-step synthetic workflow for this compound.
Proposed Synthetic Protocol
This protocol is a hypothetical but chemically sound procedure based on established transformations. Researchers should perform their own optimizations.
Step 1: Synthesis of 8-Chloro-4-hydroxyquinoline via Gould-Jacobs Reaction
-
Rationale: This reaction builds the core heterocyclic structure from readily available starting materials. 2-chloroaniline provides the benzene portion of the final product, including the C8-chloro substituent. Diethyl ethoxymethylenemalonate serves as the three-carbon unit required to form the pyridine ring. The reaction proceeds through condensation followed by a heat-induced cyclization and elimination.
-
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to 120-140 °C for 1-2 hours to form the anilinomethylenemalonate intermediate.
-
Add the resulting intermediate to a high-boiling point solvent (e.g., Dowtherm A) preheated to ~250 °C.
-
Maintain the temperature for 15-30 minutes to effect cyclization.
-
Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.
-
Filter the solid, wash thoroughly, and dry to yield 8-chloro-4-hydroxyquinoline.
-
Step 2: Conversion to this compound
-
Rationale: The hydroxyl group at the C4 position is tautomerically equivalent to a ketone (a 4-quinolone). This group can be converted into a bromo substituent using a suitable brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅). This is a nucleophilic substitution-type reaction on the protonated hydroxyl group, which is a much more favorable pathway than direct electrophilic attack at the C4 position.
-
Methodology:
-
Carefully add 8-chloro-4-hydroxyquinoline (1.0 eq) to phosphorus oxybromide (POBr₃, ~3.0 eq) in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux (typically >100 °C) for 2-4 hours. The reaction should be monitored by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POBr₃.
-
Neutralize the acidic solution with a base (e.g., aqueous NaOH or NH₄OH) while cooling in an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Key Reactivity for Drug Development
The primary value of this compound in synthesis lies in the differential reactivity of its two carbon-halogen bonds in metal-catalyzed cross-coupling reactions.
-
Sequential Cross-Coupling: The C-Br bond is generally more reactive than the C-Cl bond in reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for selective functionalization at the C4 position while leaving the C8 position intact for a subsequent, different coupling reaction under more forcing conditions.
-
Causality: The greater reactivity of the C-Br bond stems from its lower bond dissociation energy and its better ability to undergo oxidative addition to a low-valent metal catalyst (e.g., Pd(0)) compared to the stronger C-Cl bond. This predictable reactivity is crucial for the rational design of complex molecules.
Caption: Selective, sequential Suzuki cross-coupling enabled by differential C-Br/C-Cl reactivity.
Part 4: Significance in Research and Drug Development
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, most famously the antimalarial chloroquine.[9]
-
Scaffold for Bioactive Molecules: this compound serves as an ideal starting material for generating libraries of novel quinoline derivatives.[10] By varying the groups introduced at the C4 and C8 positions, chemists can systematically explore the structure-activity relationship (SAR) of new compounds.
-
Therapeutic Targets: This synthetic flexibility allows for the development of molecules aimed at a wide range of biological targets. Research on related halogenated quinolines has focused on developing inhibitors for enzymes critical to cancer cell proliferation and microbial growth, as well as modulators of key biological pathways.[11][12][13] Its utility in constructing potential antimalarial agents is also a significant area of application.[10]
Conclusion
This compound is more than just a chemical compound; it is a versatile tool for molecular innovation. Its well-defined structure, characterized by a molecular weight of 242.50 g/mol , provides a stable and reliable foundation for synthesis. The compound's true power lies in the differential reactivity of its bromo and chloro substituents, which enables chemists to perform selective, sequential modifications. This feature is invaluable for the rational design of new drug candidates and advanced materials. By understanding its fundamental properties, predictable spectroscopic signatures, and logical synthetic routes, researchers are well-equipped to leverage this compound to its full potential in advancing scientific discovery.
References
- This compound. Amerigo Scientific. [Link]
- This compound (C9H5BrClN). PubChemLite. [Link]
- This compound. MySkinRecipes. [Link]
- 8-Bromo-4-chloroquinoline. Amerigo Scientific. [Link]
- A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). PubMed Central, NIH. [Link]
Sources
- 1. This compound CAS#: 927800-40-6 [m.chemicalbook.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. 8-Bromo-4-chloroquinoline | CymitQuimica [cymitquimica.com]
- 4. 8-Bromo-4-chloroquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. 8-Bromo-4-chloroquinoline AldrichCPR 65340-71-8 [sigmaaldrich.com]
- 6. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-HYDROXY-8-BROMOQUINOLINE | 57798-00-2 [chemicalbook.com]
- 9. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 10. This compound [myskinrecipes.com]
- 11. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Quinoline Landscape: A Technical Guide to 4-Bromo-8-chloroquinoline
For Immediate Release
A comprehensive technical guide on 4-Bromo-8-chloroquinoline, an important building block in synthetic chemistry, has been developed to support researchers, scientists, and drug development professionals. This document provides an in-depth analysis of its chemical identity, properties, synthesis, and applications, with a crucial focus on distinguishing it from its isomer, 8-Bromo-4-chloroquinoline, to ensure precision in research and development.
Chemical Identity and CAS Number
The Chemical Abstracts Service (CAS) has assigned the number 927800-40-6 to this compound. It is crucial to distinguish this from its isomer, 8-Bromo-4-chloroquinoline, which has the CAS number 65340-71-8 . The distinct placement of the bromo and chloro substituents on the quinoline ring system leads to different chemical and physical properties, as well as reactivity.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 927800-40-6 | C9H5BrClN | 242.50 g/mol |
| 8-Bromo-4-chloroquinoline | 65340-71-8 | C9H5BrClN | 242.50 g/mol |
Physicochemical Properties
While both isomers share the same molecular formula and weight, their structural differences influence their physical properties such as melting point, boiling point, and solubility. These differences can be critical in designing reaction conditions and purification protocols.
Note: Specific experimental data for this compound is less commonly published than for its 8-bromo isomer. The following data for the 8-bromo isomer is provided for comparative purposes.
Properties of 8-Bromo-4-chloroquinoline (CAS: 65340-71-8):
| Property | Value |
| Melting Point | 147-148 °C |
| Boiling Point | 314.6 °C at 760 mmHg |
| Density | 1.7 g/cm³ |
Synthesis and Reaction Pathways
This compound is a valuable synthetic intermediate, often utilized in the construction of more complex molecules, particularly in the field of medicinal chemistry. Its synthesis typically involves multi-step processes starting from simpler quinoline precursors. The strategic placement of the bromine and chlorine atoms allows for selective functionalization through various cross-coupling reactions.
A generalized synthetic workflow for substituted quinolines is outlined below:
Caption: Generalized synthetic workflow for substituted quinolines.
Applications in Research and Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound makes it a versatile building block for creating novel compounds with potential therapeutic applications. The bromine and chlorine atoms can be selectively manipulated to introduce different functional groups, enabling the exploration of structure-activity relationships.
Potential Research Applications:
-
Scaffold for Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors used in oncology.
-
Antimalarial Agents: Chloroquine and other quinoline-based drugs are well-known antimalarials. Novel derivatives are continuously being explored to combat drug resistance.
-
Antibacterial and Antiviral Agents: The quinoline ring system has been incorporated into various compounds with antimicrobial properties.
The logical flow for utilizing this compound in a drug discovery program is as follows:
Caption: Role of this compound in a drug discovery workflow.
Safety and Handling
As with any halogenated aromatic compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
General Safety Precautions for 8-Bromo-4-chloroquinoline (CAS: 65340-71-8):
-
Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage).
-
Precautionary Statements: P264, P270, P280, P301+P310, P305+P351+P338, P310, P321, P330, P405, P501.
Note: While the safety data for this compound is not as readily available, it should be handled with similar precautions due to its structural similarity to the 8-bromo isomer.
Conclusion
This compound (CAS: 927800-40-6) is a key synthetic intermediate with significant potential in chemical research and drug discovery. Accurate identification and differentiation from its isomer, 8-Bromo-4-chloroquinoline (CAS: 65340-71-8), are paramount for successful and reproducible scientific outcomes. This guide provides a foundational understanding of its properties and applications to aid researchers in their endeavors.
References
Starting materials for 4-Bromo-8-chloroquinoline synthesis
An In-depth Technical Guide to the Synthesis of 4-Bromo-8-chloroquinoline
Abstract
The quinoline nucleus is a cornerstone scaffold in medicinal chemistry, integral to a wide array of pharmacologically active agents.[1][2] Substituted quinolines, such as this compound, serve as highly valuable intermediates in drug discovery. The distinct electronic nature and reactivity of the chloro and bromo substituents at the C8 and C4 positions, respectively, provide orthogonal handles for sequential, site-selective functionalization. This allows for the systematic exploration of chemical space and the development of structure-activity relationships (SAR). This guide provides a detailed examination of the primary and alternative synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, step-by-step experimental protocols, and field-proven insights for researchers and drug development professionals.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The "Privileged" Status of Quinolines
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is recognized as a "privileged structure" in drug discovery.[3] This designation stems from its ability to serve as a versatile scaffold that can interact with a multitude of biological targets through various binding modes.[3] From the first quinoline-based antimalarial, quinine, to modern anticancer and anti-inflammatory agents, the quinoline core has consistently proven its therapeutic potential.[2][4] Its rigid structure and the ability to introduce substituents at multiple positions allow for precise tuning of its steric, electronic, and pharmacokinetic properties.
This compound: A Versatile Synthetic Intermediate
The title compound, this compound, is a strategic building block for creating diverse molecular libraries. The key to its utility lies in the differential reactivity of its two halogen substituents:
-
The 4-Bromo Group: The C4 position on the quinoline ring is analogous to the para-position of pyridine and is highly susceptible to nucleophilic aromatic substitution (SNAr). While bromine is a good leaving group, the chloro-substituent at this position is often used for SNAr reactions.[5] However, the bromo group is exceptionally well-suited for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
The 8-Chloro Group: Attached to the benzene ring, this chlorine atom is less reactive towards SNAr but can also participate in cross-coupling reactions, typically under more forcing conditions than the C4-bromo group. This differential reactivity allows for selective, sequential modification of the quinoline scaffold.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of a disubstituted quinoline can be approached by two primary strategies: constructing the quinoline ring first followed by halogenation, or building the ring from an already substituted aniline precursor. For this compound, the most logical and field-proven approach involves the latter strategy, focusing on the formation of the quinoline core from a pre-substituted aniline.
Caption: Retrosynthetic analysis of this compound.
This retrosynthetic analysis identifies 2-chloroaniline and diethyl ethoxymethylenemalonate (DEEM) as readily available and cost-effective starting materials, making the Gould-Jacobs reaction the most strategically sound pathway.
Primary Synthetic Pathway: The Gould-Jacobs Approach
The Gould-Jacobs reaction is a robust and versatile method for synthesizing 4-hydroxyquinoline derivatives from anilines.[6][7] It proceeds in two distinct, thermally-driven stages: an initial condensation followed by an intramolecular cyclization. This pathway is favored due to its reliability and the commercial availability of the necessary precursors.
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory A...: Ingenta Connect [ingentaconnect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Harnessing the Bromo Group on the Quinoline Ring: A Guide to Strategic Reactivity and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of therapeutic agents. The functionalization of this nucleus is paramount in drug discovery for modulating biological activity and optimizing pharmacokinetic profiles. Among the various synthetic handles available, the bromo group stands out for its exceptional versatility, serving as a linchpin for a multitude of transformative chemical reactions. This guide provides an in-depth exploration of the factors governing the reactivity of bromoquinolines and details field-proven protocols for their strategic modification. We will delve into the causality behind experimental choices for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering researchers a comprehensive playbook for leveraging the bromoquinoline scaffold in the synthesis of novel molecular entities.
The Strategic Importance of the Bromo Group
The bromine atom, when attached to the quinoline ring, is more than a simple substituent; it is a versatile gateway for intricate molecular engineering. Its utility stems from a balance of reactivity and stability. The carbon-bromine (C-Br) bond is sufficiently labile to participate in a wide range of reactions, most notably palladium-catalyzed cross-couplings, yet stable enough to be carried through multi-step synthetic sequences. This allows for the late-stage diversification of complex molecules, a highly sought-after strategy in modern drug development.
Fundamental Principles Governing Reactivity
The reactivity of a bromo group on the quinoline ring is not absolute; it is profoundly influenced by its chemical environment. Understanding these factors is critical for predicting reaction outcomes and designing successful synthetic strategies.
-
Positional Isomerism : The quinoline ring system consists of two fused rings: a pyridine ring (positions 2, 3, 4) and a benzene ring (positions 5, 6, 7, 8). The electronic nature of these rings is distinct. The pyridine ring is electron-deficient, making bromo groups at the 2- and 4-positions susceptible to nucleophilic attack. Conversely, the benzene ring behaves more like a standard aromatic system, where electrophilic substitution is the dominant pathway, typically directing incoming groups to the 5- and 8-positions.
-
Electronic Influence of Substituents : The presence of other functional groups on the quinoline scaffold can dramatically alter the reactivity of the C-Br bond.
-
Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. When positioned ortho or para to a bromo group, they significantly activate it towards Nucleophilic Aromatic Substitution (SNAr) by stabilizing the intermediate Meisenheimer complex.
-
Electron-Donating Groups (EDGs) : Groups like methoxy (-OCH₃) or amino (-NH₂) increase the ring's electron density, making oxidative addition in palladium-catalyzed cycles more facile.
-
-
The Halogen Effect : In the context of palladium-catalyzed reactions, the reactivity of haloquinolines follows the general trend of bond dissociation energy: I > Br > Cl. This means that iodoquinolines are typically more reactive, allowing for milder reaction conditions, while chloroquinolines often require more forcing conditions or specialized catalyst systems. Bromoquinolines offer a practical balance of reactivity and cost-effectiveness.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Bromoquinoline Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly powerful for modifying the bromoquinoline core. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is an indispensable tool for creating biaryl or aryl-alkenyl linkages, common motifs in pharmaceuticals. The resulting 3-arylquinoline scaffold, for instance, is found in numerous compounds with anticancer and antimalarial properties.
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Ar-Pd(II)L₂(Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Ar-Pd(II)L₂(Ar')", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Invisible nodes for edge routing c1 [shape=point, width=0]; c2 [shape=point, width=0]; c3 [shape=point, width=0];
// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition", fontsize=9, fontcolor="#5F6368", dir=back]; OxAdd -> c1 [arrowhead=none]; c1 -> Transmetal [label=" Transmetalation", fontsize=9, fontcolor="#5F6368", dir=back]; Transmetal -> c2 [arrowhead=none]; c2 -> Pd0 [label=" Reductive\n Elimination", fontsize=9, fontcolor="#5F6368", dir=back]; c2 -> Product [fontsize=9, fontcolor="#5F6368"];
// Input/Output labels sub_in [label="Bromoquinoline (Ar-Br)", shape=none, fontcolor="#EA4335"]; boronic_in [label="Boronic Acid (Ar'-B(OH)₂)\n+ Base", shape=none, fontcolor="#4285F4"];
sub_in -> OxAdd [style=dashed, arrowhead=none]; boronic_in -> Transmetal [style=dashed, arrowhead=none];
// Positioning {rank=same; OxAdd; boronic_in;} {rank=same; Transmetal; Product;} {rank=same; Pd0; sub_in;} } .dot Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observations | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | Good general catalyst for mono-arylation. | |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 80-100 | 85-95 | Effective for a broad range of boronic acids. | |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are effective for challenging substrates. |
-
Reaction Setup : In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromoquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), Pd(dppf)Cl₂ (3-5 mol%), and potassium carbonate (2.0 equiv.).
-
Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.
-
Reaction : Heat the mixture to 80-90 °C with vigorous stirring for 12-16 hours.
-
Monitoring : Track the reaction's progress using thin-layer chromatography (TLC) or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for synthesizing arylamines from aryl halides, a transformation of immense importance in pharmaceuticals. It offers a significant improvement over traditional, harsher methods for C-N bond formation. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields.
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="L-Pd(II)-Br(Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineCoord [label="[L-Pd(II)-Br(Ar)(HNR¹R²)]", fillcolor="#F1F3F4", fontcolor="#202124"]; Amido [label="L-Pd(II)-NR¹R²(Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-NR¹R²", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition", fontsize=9, fontcolor="#5F6368"]; OxAdd -> AmineCoord [label=" Amine\n Coordination", fontsize=9, fontcolor="#5F6368"]; AmineCoord -> Amido [label=" Deprotonation\n (Base)", fontsize=9, fontcolor="#5F6368"]; Amido -> Pd0 [label=" Reductive\n Elimination", fontsize=9, fontcolor="#5F6368"]; Amido -> Product [style=dashed, arrowhead=normal, label=" Product\n Release", fontsize=9, fontcolor="#5F6368"];
// Input labels sub_in [label="Bromoquinoline\n(Ar-Br)", shape=none, fontcolor="#EA4335"]; amine_in [label="Amine\n(HNR¹R²)", shape=none, fontcolor="#4285F4"];
sub_in -> OxAdd [style=dotted, arrowhead=none]; amine_in -> AmineCoord [style=dotted, arrowhead=none]; } .dot Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
| Bromoquinoline | Amine | Catalyst/Ligand | Base | Temp (°C) | Yield (%) | Reference |
| 3-Bromoquinoline | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | 100 | 92 | |
| 6-Bromoquinoline | Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | 110 | 88 | |
| 2-Chloro-6-bromoquinoline | Cyclic Amines | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | 80 | 70-90 |
-
Catalyst Preparation : In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-4 mol%) to a dry reaction vessel.
-
Reagent Addition : Add the bromoquinoline (1.0 equiv.), the base (e.g., NaOtBu, 1.2-2.0 equiv.), and the amine nucleophile (1.1-1.5 equiv.).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction : Stir the mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove catalyst residues and inorganic salts.
-
Purification : Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product via column chromatography or recrystallization.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation widely used in the synthesis of natural products and materials. It typically employs a dual catalyst system of palladium and copper(I).
-
Reaction Setup : To a Schlenk tube, add 3-bromoquinoline (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).
-
Inert Atmosphere : Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Reagent Addition : Add a degassed solvent such as triethylamine (which also acts as the base) or a mixture of THF and triethylamine. Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours.
-
Work-up : After completion, dilute the mixture with ethyl acetate and filter to remove the ammonium salts.
-
Purification : Wash the filtrate with water, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Heck Reaction: Vinylation of Bromoquinolines
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for C-C bond formation.
-
Reaction Setup : Combine the bromoquinoline (1.0 equiv.), alkene (e.g., n-butyl acrylate, 1.5 equiv.), Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., triethylamine, 2.0 equiv.) in a sealed tube.
-
Solvent Addition : Add a polar aprotic solvent like DMF or NMP.
-
Reaction : Heat the mixture to 100-140 °C for 12-24 hours.
-
Work-up : Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are dominant, direct nucleophilic substitution is a viable and powerful alternative, particularly when the bromoquinoline is electronically activated. This reaction proceeds via an addition-elimination mechanism and does not require a metal catalyst.
// Nodes Start [label="Activated Bromoquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; Meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized Anion)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Quinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Meisenheimer [label="+ Nucleophile (Nu⁻)", fontsize=9, fontcolor="#4285F4"]; Meisenheimer -> Product [label="- Bromide (Br⁻)", fontsize=9, fontcolor="#EA4335"];
// Input/Output labels Nu_in [label="Nucleophile", shape=none, fontcolor="#4285F4"]; Br_out [label="Leaving Group", shape=none, fontcolor="#EA4335"];
Nu_in -> Start [style=invis]; Product -> Br_out [style=invis]; } .dot Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
A key requirement is the presence of a strong electron-withdrawing group (like -NO₂) positioned ortho or para to the bromine atom. This placement is essential for delocalizing the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.
-
Reaction Setup : Dissolve 6-bromo-5-nitroquinoline (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMSO or DMF).
-
Reagent Addition : Add the nucleophile (e.g., piperazine or morpholine, 2.0-3.0 equiv.) and a base if required (e.g., K₂CO₃).
-
Reaction : Heat the mixture to 80-120 °C and stir until the reaction is complete as monitored by TLC.
-
Work-up : Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Purification : Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization or column chromatography can be used for further purification.
Experimental Workflow and Troubleshooting
Success in synthesizing functionalized quinolines relies on meticulous experimental technique and an understanding of common pitfalls.
Common Troubleshooting Insights:
-
Low Yield in Buchwald-Hartwig Amination : This is a frequent issue. Potential causes include catalyst deactivation, incorrect base selection, or non-optimal ligand choice. Solution : Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, DavePhos) and different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). Ensure all reagents and solvents are strictly anhydrous and oxygen-free.
-
Failure of Suzuki Coupling : Often due to inactive boronic acid or catalyst poisoning. Solution : Ensure the quality of the boronic acid, as they can dehydrate to form unreactive boroxines. Use freshly degassed solvents and strictly maintain an inert atmosphere. The choice of base is also critical for activating the boronic acid for transmetalation.
Conclusion
The bromo group on a quinoline ring is a powerful and versatile synthetic handle, enabling access to a vast chemical space of functionalized derivatives. Mastery of its reactivity, primarily through palladium-catalyzed cross-coupling and strategic nucleophilic aromatic substitution, is essential for researchers in medicinal chemistry and drug development. By understanding the fundamental principles of reactivity and employing robust, field-tested protocols, scientists can efficiently construct novel quinoline-based molecules with tailored properties, accelerating the journey from chemical synthesis to therapeutic innovation.
References
- Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. Benchchem.
- Synthesis of 3-Bromoquinoline: An In-depth Technical Guide. Benchchem.
- Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Applic
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.PMC - NIH.
- Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. Benchchem.
- Technical Support Center: Amination of Bromin
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.PubMed.
- Comparing the efficacy of different catalysts for 3-bromoquinoline coupling. Benchchem.
- Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Sonogashira Coupling.Chemistry LibreTexts.
- Direct heteroarylation of 5-bromothiophen-2-ylpyridine and of 8-bromoquinoline via palladium-catalysed C–H bond activ
- Buchwald–Hartwig amin
- Reactions of Quinoline.YouTube.
- Sonogashira coupling.Wikipedia.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
- Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines.PMC - PubMed Central.
- Heck reaction.Wikipedia.
- Heck Reaction.Organic Chemistry Portal.
- Heck reaction.YouTube.
- Nucleophilic Arom
- Suzuki Coupling.Organic Chemistry Portal.
- Palladium Catalysts for Cross-Coupling Reaction.MDPI.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
The Quinoline Scaffold: A Versatile Platform for Modulating Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy and Therapeutic Plasticity of the Quinoline Nucleus
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry. Its rigid, planar structure and the presence of a nitrogen atom provide a unique electronic and steric framework, making it a privileged scaffold for interaction with a diverse array of biological targets. The historical significance of quinoline is rooted in the discovery of quinine, an antimalarial alkaloid isolated from cinchona bark, which laid the foundation for the development of synthetic quinoline-based drugs like chloroquine. Beyond its profound impact on infectious diseases, the remarkable versatility of the quinoline nucleus has been extensively explored, leading to the discovery of potent anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2]
This technical guide provides a comprehensive overview of the significant biological activities of substituted quinolines. Moving beyond a mere catalog of compounds, we will delve into the mechanistic underpinnings of their therapeutic effects, explore the critical structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed, field-proven experimental protocols for their biological evaluation. This document is designed to empower researchers and drug development professionals with the foundational knowledge and practical methodologies necessary to navigate the rich and complex landscape of quinoline chemistry and pharmacology.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted quinolines have emerged as a prominent class of anticancer agents, exhibiting a remarkable ability to interfere with multiple pathways essential for tumor growth and survival.[3] Their mechanisms of action are diverse, ranging from direct DNA damage to the inhibition of key enzymatic players in cancer cell signaling.[4]
Mechanisms of Anticancer Action
The anticancer efficacy of quinoline derivatives stems from their ability to target several of the well-established hallmarks of cancer. Key mechanisms include:
-
Topoisomerase Inhibition: Topoisomerases are crucial enzymes that resolve DNA topological problems during replication and transcription. Certain quinoline derivatives can intercalate into the DNA helix or bind to the topoisomerase-DNA complex, stabilizing it and leading to double-strand breaks and subsequent apoptosis.[5] This mechanism is shared by established chemotherapeutic agents and highlights the potential of quinolines as potent cytotoxic agents.
-
Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer. Substituted quinolines have been designed to target various kinases, including:
-
Pim-1 Kinase: This serine/threonine kinase is overexpressed in many cancers and plays a key role in cell survival and proliferation by phosphorylating pro-apoptotic proteins like Bad and cell cycle inhibitors like p27Kip1.[6] Quinoline-based inhibitors can block the ATP-binding site of Pim-1, thereby inhibiting its activity and promoting apoptosis.
-
c-Met, EGF, and VEGF Receptor Tyrosine Kinases: These receptors are pivotal in pathways that drive cell growth, proliferation, and angiogenesis. Quinoline derivatives have been developed as potent inhibitors of these receptor tyrosine kinases, demonstrating significant anti-tumor and anti-angiogenic effects.[7]
-
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and cell division. Certain quinoline derivatives bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[6]
-
Induction of Apoptosis: Beyond specific molecular targets, many quinoline derivatives induce apoptosis through various intrinsic and extrinsic pathways, often involving the generation of reactive oxygen species (ROS) and the activation of caspase cascades.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency and selectivity of quinoline derivatives are exquisitely sensitive to the nature and position of substituents on the quinoline ring.[8][9]
-
Position 2: Substitution at the 2-position with aryl or heteroaryl groups often enhances anticancer activity.[10]
-
Position 4: The presence of an amino group at the 4-position is a common feature in many anticancer quinolines. N-alkylation of this amino group can further modulate activity.
-
Position 6 & 8: Halogenation (e.g., chlorine, bromine) or the introduction of methoxy groups at these positions can significantly influence cytotoxicity.[11]
-
Hybrid Molecules: The fusion of the quinoline scaffold with other pharmacologically active moieties, such as chalcones, has yielded hybrid compounds with potent and often multi-targeted anticancer activities.[4]
Quantitative Data: Anticancer Activity of Representative Substituted Quinolines
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | [12] |
| HCT-116 (Colon) | 5.34 | [12] | ||
| MCF-7 (Breast) | 5.21 | [12] | ||
| 2-Arylquinoline | Quinoline 13 | HeLa (Cervical) | 8.3 | [12] |
| Quinoline 12 | PC3 (Prostate) | 31.37 | [12] | |
| Quinoline 11 | PC3 (Prostate) | 34.34 | [12] | |
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [12] |
| Quinoline-8-sulfonamide | Compound 9a | C32 (Amelanotic melanoma) | 233.9 | [13] |
| COLO829 (Melanoma) | 168.7 | [13] | ||
| MDA-MB-231 (Breast) | 273.5 | [13] | ||
| U87-MG (Glioblastoma) | 339.7 | [13] | ||
| A549 (Lung) | 223.1 | [13] | ||
| Quinoline derivative with hydrazide moiety | Compound 16 | HCT116 (Colon) | 0.329 µg/ml | [14] |
| Quinoline-based tubulin inhibitor | Compound 4c | K-562 (Leukemia) | 7.72 | [6] |
| HOP-92 (Lung) | 2.37 | [6] | ||
| SNB-75 (CNS) | 2.38 | [6] | ||
| RXF 393 (Renal) | 2.21 | [6] | ||
| HS 578T (Breast) | 2.38 | [6] |
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and proliferation.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Test quinoline compounds
-
Cancer cell lines
-
Complete cell culture medium
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test quinoline compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizations
Caption: Pim-1 Kinase Signaling Pathway and Inhibition by Substituted Quinolines.
Caption: Experimental Workflow of the MTT Cytotoxicity Assay.
II. Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antibiotics. Substituted quinolines, particularly the fluoroquinolones, have been a mainstay in the treatment of bacterial infections. Research continues to explore novel quinoline derivatives with enhanced activity against resistant strains.[15][16]
Mechanisms of Antimicrobial Action
The primary mechanism of action for antibacterial quinolones is the inhibition of bacterial DNA synthesis.[17] This is achieved by targeting two essential type II topoisomerase enzymes:
-
DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.
-
Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily involved in the decatenation of daughter chromosomes following replication.
Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, ultimately resulting in bacterial cell death.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antibacterial spectrum and potency of quinolones are heavily influenced by their substitution pattern.[18]
-
N-1 Position: Substitution at the N-1 position with a cyclopropyl group is a key feature of many potent fluoroquinolones, enhancing their activity against Gram-negative bacteria.
-
C-6 Position: The presence of a fluorine atom at the C-6 position dramatically increases antibacterial activity and broadens the spectrum to include Gram-positive bacteria.
-
C-7 Position: A piperazine ring or other cyclic amines at the C-7 position is crucial for potent activity, particularly against Pseudomonas aeruginosa.
-
C-8 Position: A halogen or a methoxy group at the C-8 position can further modulate the activity and pharmacokinetic properties.
Quantitative Data: Antimicrobial Activity of Representative Substituted Quinolines
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 2 | MRSA | 3.0 | [19] |
| MRSE | 3.0 | [19] | |
| VRE | 3.0 | [19] | |
| Compound 6 | MRSA | 1.5 | [19] |
| MRSE | 6.0 | [19] | |
| VRE | 3.0 | [19] | |
| Compound 7 | MRSA | 1.5 | [19] |
| MRSE | 3.0 | [19] | |
| VRE | 1.5 | [19] | |
| Compound 9 | Staphylococcus aureus | 0.12 | [15] |
| Salmonella typhi | 0.12 | [15] | |
| Escherichia coli | 0.12 | [15] | |
| Compound 10 | Staphylococcus aureus | 0.24 | [15] |
| Salmonella typhi | 0.12 | [15] | |
| Escherichia coli | 0.12 | [15] | |
| Hybrid 7b | Staphylococcus aureus | 2 | [20] |
| Mycobacterium tuberculosis H37Rv | 10 | [20] | |
| Hybrid 7h | Staphylococcus aureus | 20 | [20] |
| Compound 43a | E. coli, S. aureus, B. subtilis, P. aeruginosa | 0.62 mg/mL | [21] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Test quinoline compounds
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test quinoline compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in MHB in the wells of the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Visualizations
Caption: Experimental Workflow of the Minimum Inhibitory Concentration (MIC) Assay.
III. Antiviral Activity: A Broad-Spectrum Approach to Viral Infections
The antiviral potential of quinoline derivatives has been recognized against a wide range of viruses, including influenza virus, human immunodeficiency virus (HIV), and coronaviruses.[22][23] Their mechanisms of action are often virus-specific, targeting different stages of the viral life cycle.
Mechanisms of Antiviral Action
-
Inhibition of Viral Entry: Some quinoline derivatives can interfere with the entry of viruses into host cells by blocking viral attachment to cellular receptors or by inhibiting the fusion of viral and cellular membranes.
-
Inhibition of Viral Replication: A significant number of antiviral quinolines target viral enzymes essential for replication. For influenza A virus, some derivatives have been shown to inhibit viral RNA transcription and replication.[24] For HIV, quinoline derivatives have been developed as inhibitors of reverse transcriptase and integrase.
-
Interference with Viral Assembly and Release: Some compounds may disrupt the assembly of new viral particles or inhibit their release from the host cell.
Structure-Activity Relationship (SAR) for Antiviral Activity
The SAR for antiviral quinolines is highly dependent on the specific virus and the targeted viral protein.[25]
-
Influenza Virus: For anti-influenza activity, substitutions at the 7-position of the quinoline ring, such as with a trifluoromethyl or nitro group, have been shown to be important for activity.[26]
-
HIV: For anti-HIV activity, the presence of an amino group at the 4-position and an aryl or heteroaryl group at the 2-position are often associated with potent activity.
Quantitative Data: Antiviral Activity of Representative Substituted Quinolines
| Compound | Virus | IC50 (µM) | Reference |
| Compound 12b | Influenza A (H3N2) | Not specified (89% inhibition at 50 µM) | [27] |
| G07 | Influenza A/WSN/33 (H1N1) | 0.23 | [24][26] |
| Aloperine Derivative 19 | Influenza A PR8 | 0.091 | [28] |
| Compound 1 | Bovine Viral Diarrhea Virus (BVDV) | EC50: 0.3 | [15] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.[29][30][31][32][33]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock of known titer
-
Test quinoline compounds
-
Cell culture medium
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed host cells in multi-well plates and grow until they form a confluent monolayer.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the test quinoline compound in culture medium.
-
Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
-
Infection:
-
Remove the growth medium from the cell monolayers.
-
In separate tubes, pre-incubate the virus dilution with the different concentrations of the test compound for 1 hour at 37°C.
-
Inoculate the cell monolayers with the virus-compound mixture.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay:
-
After the adsorption period, remove the inoculum and wash the cells with PBS.
-
Overlay the cell monolayers with an agarose or methylcellulose-containing medium. This semi-solid medium restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells with a solution such as 10% formalin.
-
Remove the overlay and stain the cell monolayer with crystal violet. The viable cells will stain purple, while the areas of cell death due to viral lysis (plaques) will appear as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
-
Visualizations
Caption: Experimental Workflow of the Plaque Reduction Assay.
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Substituted quinolines have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway.[34][35]
Mechanisms of Anti-inflammatory Action
The most well-characterized anti-inflammatory mechanism of quinoline derivatives is the inhibition of cyclooxygenase (COX) enzymes.[2] COX enzymes exist in two main isoforms:
-
COX-1: A constitutively expressed enzyme involved in housekeeping functions, such as maintaining the integrity of the gastrointestinal mucosa.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.
By inhibiting COX enzymes, particularly the COX-2 isoform, quinoline derivatives can reduce the synthesis of prostaglandins, thereby alleviating pain and inflammation.
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
The selectivity of quinoline derivatives for COX-1 versus COX-2 is a critical aspect of their design, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects.
-
Carboxylic Acid Moiety: The presence of a carboxylic acid group is often important for COX inhibition.[34]
-
Substituents on the Quinoline Ring: The nature and position of other substituents on the quinoline ring can significantly influence both the potency and the COX-2 selectivity.
Quantitative Data: Anti-inflammatory Activity of Representative Substituted Quinolines
| Compound | Enzyme | IC50 (µM) | Reference |
| Compound 12c | COX-2 | 0.1 | [5] |
| Compound 14a | COX-2 | 0.11 | [5] |
| Compound 14b | COX-2 | 0.11 | [5] |
| Quinazoline Derivative 9a | COX-1 | 0.141 | [36] |
| Quinazoline Derivative 9b | COX-1 | 0.064 | [36] |
| Compound 5k | COX-1 | 1.172 µg | [37] |
| Compound 5l | COX-1 | 1.136 µg | [37] |
| Compound 5r | COX-1 | 1.017 µg | [37] |
| Compound 5t | COX-1 | 1.008 µg | [37] |
Experimental Protocol: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes in vitro.[38][39][40][41][42]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test quinoline compounds
-
Stannous chloride solution (to stop the reaction)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Step-by-Step Methodology:
-
Enzyme and Compound Preparation:
-
Prepare a reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Prepare serial dilutions of the test quinoline compound in a suitable solvent.
-
-
Pre-incubation:
-
Add the test compound to the enzyme mixture and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding. Include a vehicle control.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a short, defined period (e.g., 2 minutes at 37°C).
-
-
Reaction Termination:
-
Stop the reaction by adding a stannous chloride solution.
-
-
PGE2 Quantification:
-
Quantify the amount of PGE2 produced in each reaction using a competitive EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC50 value for both COX-1 and COX-2, and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Visualizations
Caption: COX-2 Inhibition Pathway by Substituted Quinolines.
V. Conclusion and Future Perspectives
The quinoline scaffold continues to be a remarkably fruitful source of biologically active compounds with therapeutic potential across a wide range of diseases. The diverse mechanisms of action and the amenability of the quinoline ring to chemical modification provide a rich platform for the design and discovery of novel drugs. The in-depth understanding of the structure-activity relationships for different biological targets is crucial for the rational design of next-generation quinoline derivatives with improved potency, selectivity, and pharmacokinetic properties.
The experimental protocols detailed in this guide provide a robust framework for the biological evaluation of novel substituted quinolines. As our understanding of the molecular basis of disease continues to evolve, so too will the opportunities for leveraging the unique chemical properties of the quinoline nucleus to develop innovative and effective therapies. Future research will likely focus on the development of multi-target quinoline derivatives, the use of computational methods to guide drug design, and the exploration of novel biological targets for this versatile and enduring scaffold.
VI. References
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Molecular Structure. [Link]
-
Jain, S., Chandra, V., Jain, P. K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]
-
Beker, H. K., & Yıldırım, I. (2023). Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Pharmaceutical Chemistry Journal, 56(10), 1289-1307. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., & El-Tahir, K. E. H. (2016). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 21(10), 1352. [Link]
-
Wang, J., Wang, L., Yu, J., Li, Y., & Zhang, Y. (2015). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 20(9), 16583-16596. [Link]
-
Mukherjee, S., & Pal, M. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current medicinal chemistry, 20(35), 4356-4381. [Link]
-
Janardhan, B., & Kumar, A. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 1-36. [Link]
-
Patel, K. B., & Kumari, P. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. Journal of Molecular Structure, 1268, 133634. [Link]
-
Spaczyńska, E., Kałafut, J., Szymański, P., Koba, M., & Wujec, M. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. International Journal of Molecular Sciences, 24(6), 5227. [Link]
-
Al-Warhi, T., Rizvi, S. U. M., & Ahmad, A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(50), 29995-30013. [Link]
-
Ibrahim, H. S., El-Daly, M. M., El-Adl, K., & El-Aal, A. A. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1, 2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic chemistry, 77, 304-316. [Link]
-
Musso, L., Cincinelli, R., & Simoni, E. (2018). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 23(10), 2465. [Link]
-
Zadražil, T., Pávková, I., & Opravil, J. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS medicinal chemistry letters, 12(4), 599-606. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2014). Journal of visualized experiments: JoVE, (94), 52125. [Link]
-
Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2013). Current Medicinal Chemistry. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Chemistry. [Link]
-
Al-Omair, M. A., Ali, A. A., & Al-Ghamdi, A. M. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(3), 3581-3593. [Link]
-
A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (2022). Journal of Molecular Structure. [Link]
-
IC50 values of compounds 16 and 17 against four different cancer cell lines. (2018). ResearchGate. [Link]
-
Wang, M., Li, Y., & Wang, J. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Molecules, 27(11), 3591. [Link]
-
Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. (2022). ResearchGate. [Link]
-
Synthesis and antiviral activity of several quinoline derivatives. (2021). ResearchGate. [Link]
-
Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6848. [Link]
-
Patel, K. B., & Kumari, P. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. Journal of Molecular Structure, 1268, 133634. [Link]
-
Zhang, Z., He, S., & Li, R. (2021). Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors. ACS omega, 6(41), 27099-27109. [Link]
-
Dias, D. A., Urban, S., & Valente, E. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4305. [Link]
-
Antiinfluenza IC 50 values of compound 3 against recombinant WT and mutant strains. (n.d.). ResearchGate. [Link]
-
Quinoline derivatives with anti-viral activity. (2023). ResearchGate. [Link]
-
Kumar, A., & Singh, R. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Journal of the Indian Chemical Society, 98(9), 100125. [Link]
-
IC50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. [Link]
-
Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. [Link]
-
Galochkina, A. V., Anikin, V. B., & Zarubaev, V. V. (2021). Antiviral Agents – Benzazine Derivatives. Acta Naturae, 13(2), 4-16. [Link]
-
Al-Ostath, A., Al-Qaisi, Z. I., & El-Awady, R. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC advances, 14(31), 22137-22152. [Link]
-
IC50 Values of test samples for COX-1 and COX-2 inhibition assay. (n.d.). ResearchGate. [Link]
-
Kumar, A., & Sharma, P. (2021). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Mini reviews in medicinal chemistry, 21(14), 1846-1864. [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Lab Procedures- Plaque Assay. (2021). Biology LibreTexts. [Link]
-
Zadražil, T., Pávková, I., Opravil, J., Kauerová, T., & Jansa, P. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters, 12(4), 599-606. [Link]
-
PRNT Assay SOP: Plaque Reduction Neutralization Protocol. (n.d.). Studylib. [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]
-
A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (2023). Polycyclic Aromatic Compounds, 1-27. [Link]
-
Virus Plaque Assay Protocol. (n.d.). ResearchGate. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). RSC advances, 14(2), 1033-1054. [Link]
Sources
- 1. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review | Semantic Scholar [semanticscholar.org]
- 9. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids [ouci.dntb.gov.ua]
- 19. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 30. bio.libretexts.org [bio.libretexts.org]
- 31. studylib.net [studylib.net]
- 32. researchgate.net [researchgate.net]
- 33. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 34. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 39. pdf.benchchem.com [pdf.benchchem.com]
- 40. cdn.caymanchem.com [cdn.caymanchem.com]
- 41. bpsbioscience.com [bpsbioscience.com]
- 42. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
4-Bromo-8-chloroquinoline: A Strategic Intermediate for Advanced Synthesis and Drug Discovery
An In-depth Technical Guide
Abstract
4-Bromo-8-chloroquinoline has emerged as a chemical intermediate of significant strategic value, particularly in the realms of medicinal chemistry and materials science. Its utility is anchored in the distinct electronic environments and differential reactivity of the two halogen substituents located at the C4 and C8 positions of the quinoline core. The C4-bromo group, situated on the electron-deficient pyridine ring, is highly susceptible to nucleophilic aromatic substitution and exhibits high reactivity in palladium-catalyzed cross-coupling reactions. Conversely, the C8-chloro group on the benzene moiety provides a more robust handle for subsequent, often more forceful, synthetic transformations. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic application of this compound, offering researchers and drug development professionals a comprehensive technical resource for leveraging this versatile building block in the design and synthesis of complex molecular architectures.
Introduction: The Quinoline Scaffold and the Advantage of Orthogonal Halogenation
The quinoline ring system is a quintessential "privileged scaffold" in drug discovery, forming the structural basis for a vast array of therapeutic agents, from the historic antimalarial drug quinine to modern anticancer and antimicrobial agents.[1][2] The ability to precisely functionalize this heterocyclic core is paramount to the development of novel chemical entities with tailored biological activities.
This compound (CAS No: 927800-40-6) represents a sophisticated evolution of simple quinoline intermediates.[3] The presence of two different halogens at electronically distinct positions (a bromine on the pyridine ring and a chlorine on the benzene ring) is not a redundancy; it is a strategic design feature that enables selective, sequential functionalization. This "orthogonal reactivity" allows chemists to perform a reaction at the more labile C4-bromo position while preserving the C8-chloro position for a subsequent, different transformation. This capability is invaluable for the efficient and controlled construction of complex, multi-substituted quinoline derivatives, significantly streamlining synthetic routes and expanding the accessible chemical space for drug discovery programs.[4][5]
Physicochemical Properties & Safe Handling
Accurate knowledge of a reagent's properties and handling requirements is the foundation of safe and successful experimentation.
Physical and Chemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 927800-40-6 | [3] |
| Molecular Formula | C₉H₅BrClN | [3] |
| Molecular Weight | 242.50 g/mol | [3] |
| Appearance | Yellow solid | [3] |
| Boiling Point | 331.3 ± 22.0 °C (Predicted) | [3] |
| Density | 1.673 g/cm³ (Predicted) | [3] |
| Storage | 2-8°C, under inert atmosphere, light sensitive | [3][4] |
| MDL Number | MFCD07700233 | [4] |
Safety, Handling, and PPE
This compound is classified as a hazardous substance and requires stringent safety protocols.[6]
-
Hazard Identification: Toxic if swallowed (Acute Toxicity, Oral, Category 3) and causes serious eye damage.[6]
-
Precautionary Measures:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or fumes.[7] Ensure that an eyewash station and safety shower are readily accessible.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles that comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[7][9]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly.[8]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] The compound should be stored locked up and is noted to be light sensitive.[7]
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[7]
Plausible Synthesis Pathway
While multiple synthetic routes can be envisioned, a logical and efficient pathway to this compound commences from commercially available 2-chloroaniline, proceeding through a Gould-Jacobs reaction to form the quinoline core, followed by a key bromination step.
Diagram 1: Proposed Synthesis of this compound
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. klandchemicals.com [klandchemicals.com]
- 3. This compound CAS#: 927800-40-6 [m.chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
The Gould-Jacobs Reaction: A Comprehensive Technical Guide to Quinoline Synthesis
Introduction: The Enduring Significance of the Gould-Jacobs Reaction in Heterocyclic Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of pharmaceuticals, including antimalarials, antibiotics, and anti-inflammatory agents. Among the classical methods for the synthesis of this vital heterocycle, the Gould-Jacobs reaction, first reported by R. Gordon Gould and Walter A. Jacobs in 1939, remains a cornerstone methodology. This robust reaction provides a versatile route to 4-hydroxyquinolines and their derivatives from readily available anilines and β-ketoesters or their equivalents. This technical guide, intended for researchers, scientists, and professionals in drug development, offers an in-depth exploration of the Gould-Jacobs reaction. We will dissect its mechanism, elucidate the governing principles of its scope and regioselectivity, present detailed experimental protocols for both classical and modern approaches, and highlight its strategic application in the synthesis of key pharmaceutical agents.
The Mechanistic Pathway: A Stepwise Journey to the Quinoline Core
The Gould-Jacobs reaction is a multi-step sequence, typically proceeding through four key stages: condensation, thermal cyclization, saponification, and decarboxylation. A thorough understanding of each step is crucial for optimizing reaction conditions and achieving desired outcomes.
Step 1: Condensation to Form the Anilidomethylenemalonate Intermediate
The reaction commences with the nucleophilic attack of the aniline nitrogen onto the electrophilic β-carbon of an alkoxymethylenemalonate, most commonly diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to furnish the key anilidomethylenemalonate intermediate. This initial condensation is typically achieved by heating the neat reactants or by refluxing in a solvent like ethanol.
Step 2: The Crucial Thermal Cyclization
This is the defining step of the Gould-Jacobs reaction and is typically the most demanding. It requires significant thermal energy, often in excess of 250 °C, to induce a 6-electron electrocyclization. This intramolecular reaction results in the formation of the quinoline ring system. The high activation energy for this step necessitates the use of high-boiling solvents such as diphenyl ether or Dowtherm A in conventional protocols.
Step 3 & 4: Saponification and Decarboxylation to Yield the Final 4-Hydroxyquinoline
The cyclized product, a 4-hydroxy-3-carboalkoxyquinoline, can be isolated or carried forward directly. For the synthesis of 4-hydroxyquinolines unsubstituted at the 3-position, the ester is hydrolyzed to a carboxylic acid via saponification with a strong base like sodium hydroxide. Subsequent heating of the resulting carboxylic acid leads to decarboxylation, yielding the final 4-hydroxyquinoline product. This product exists in a tautomeric equilibrium with its 4-oxo form, 4-quinolone.
Scope, Limitations, and the Question of Regioselectivity
The success of the Gould-Jacobs reaction is highly dependent on the nature of the aniline substrate. The reaction is most effective for anilines bearing electron-donating groups (EDGs) at the meta-position. These groups activate the aromatic ring towards electrophilic substitution, facilitating the cyclization step.
A significant challenge arises when using asymmetrically substituted anilines, as this can lead to the formation of a mixture of regioisomers. The regioselectivity of the cyclization is governed by a combination of electronic and steric factors. For a meta-substituted aniline, cyclization can occur at either of the two non-equivalent ortho positions. Generally, the reaction favors cyclization at the less sterically hindered position. For instance, in the case of a bulky meta-methoxy substituent, the reaction proceeds to yield the 7-methoxyquinoline derivative, avoiding the more sterically crowded 5-position.
The harsh reaction conditions, particularly the high temperatures required for cyclization, represent a key limitation. These conditions can lead to product decomposition and the formation of undesirable side products, often resulting in lower overall yields.
Modern Advancements: Taming the Reaction with Microwave Irradiation
In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for overcoming the limitations of classical thermal heating. The application of microwave irradiation to the Gould-Jacobs reaction has led to dramatic improvements in reaction efficiency, significantly reducing reaction times and often increasing yields.
The efficiency of microwave-assisted Gould-Jacobs synthesis is highly dependent on both temperature and reaction time. A careful optimization of these parameters is necessary to maximize the yield of the desired product while minimizing degradation.
| Heating Method | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Conventional | ~250 | 30-60 | Variable, often moderate | |
| Microwave | 250 | 7.5 | 1 | |
| Microwave | 300 | 7.5 | 37 | |
| Microwave | 300 | 5 | 47 | |
| Microwave | 300 | 20 | 28 | |
| Table 1: Comparison of Conventional and Microwave Heating for the Gould-Jacobs Cyclization of Aniline and DEEM. |
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting the Gould-Jacobs reaction using both classical and modern techniques.
Protocol 1: Classical High-Temperature Synthesis of 4-Hydroxyquinoline
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.
Step 1: Condensation
-
In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly or purified by recrystallization.
Step 2: Thermal Cyclization
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).
-
Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate. Add a non-polar solvent like cyclohexane to aid precipitation.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry.
Step 3: Saponification
-
Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% (w/v) aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-8-chloroquinoline
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-bromo-8-chloroquinoline, a halogenated quinoline derivative of significant interest to researchers, scientists, and professionals in drug development.[1] The strategic placement of bromine and chlorine atoms on the quinoline scaffold makes this compound a valuable intermediate in the synthesis of novel bioactive molecules.[1] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its subsequent reaction products.
This document delves into the theoretical underpinnings and practical application of key spectroscopic techniques for the analysis of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices and the logic of data interpretation are emphasized throughout to provide field-proven insights.
Molecular Structure and Properties
This compound possesses the molecular formula C₉H₅BrClN and a molecular weight of approximately 242.50 g/mol .[2][3][4][5][6][7] The molecule consists of a quinoline core, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. It is substituted with a bromine atom at the 4-position and a chlorine atom at the 8-position.
Caption: Molecular structure of this compound.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of halogenated quinolines, such as the Gould-Jacobs reaction.[8]
Caption: Proposed synthetic workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[9] For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.8 | d | ~4.5 | H-2 |
| ~7.5 | d | ~4.5 | H-3 |
| ~7.8 | d | ~8.0 | H-5 |
| ~7.4 | t | ~8.0 | H-6 |
| ~7.9 | d | ~8.0 | H-7 |
Interpretation:
The ¹H NMR spectrum of this compound is expected to show five signals in the aromatic region. The protons on the pyridine ring (H-2 and H-3) will appear as doublets due to coupling with each other. The protons on the benzene ring (H-5, H-6, and H-7) will exhibit a more complex splitting pattern. H-6 will likely appear as a triplet due to coupling with both H-5 and H-7, while H-5 and H-7 will be doublets. The electron-withdrawing effects of the nitrogen atom and the halogen substituents will cause the protons to be deshielded, resulting in chemical shifts in the downfield region of the spectrum.[10]
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-2 |
| ~122 | C-3 |
| ~135 | C-4 |
| ~128 | C-4a |
| ~127 | C-5 |
| ~129 | C-6 |
| ~125 | C-7 |
| ~145 | C-8 |
| ~148 | C-8a |
Interpretation:
The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic distribution in the aromatic system. The carbons directly bonded to the electronegative nitrogen (C-2 and C-8a) and halogens (C-4 and C-8) will be significantly deshielded and appear at lower field.[11]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the aromatic region (approximately 6-9 ppm).
-
Set the number of scans to 16 or higher for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the expected range of carbon signals (approximately 110-160 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Predicted Mass Spectrum Data
| m/z | Interpretation |
| 241/243/245 | Molecular ion peak ([M]⁺) showing isotopic pattern for one bromine and one chlorine atom. |
| 206/208 | Loss of chlorine ([M-Cl]⁺). |
| 162/164 | Loss of bromine ([M-Br]⁺). |
| 127 | Quinoline radical cation. |
Interpretation:
The electron ionization (EI) mass spectrum of this compound will exhibit a characteristic molecular ion peak cluster. Due to the presence of two halogen isotopes for both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a series of peaks with a specific intensity ratio. The major fragmentation pathways are expected to involve the loss of the halogen atoms.[12]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of approximately m/z 50-300.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine and one chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | C-H stretching (aromatic) |
| 1600-1450 | C=C and C=N stretching (aromatic rings) |
| ~1100 | C-Cl stretching |
| ~1050 | C-Br stretching |
| 900-650 | C-H out-of-plane bending (aromatic) |
Interpretation:
The IR spectrum of this compound will be characterized by absorptions typical for an aromatic heterocyclic compound. The C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹. The characteristic stretching vibrations of the quinoline ring system (C=C and C=N bonds) will be observed in the 1600-1450 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers.[13] The pattern of C-H out-of-plane bending bands in the fingerprint region can provide additional information about the substitution pattern on the aromatic rings.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (if it is a low-melting solid or oil). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinoline.
Predicted UV-Vis Data (in Ethanol)
| λₘₐₓ (nm) | Electronic Transition |
| ~230 | π → π |
| ~280 | π → π |
| ~320 | n → π* |
Interpretation:
The UV-Vis spectrum of this compound in a solvent like ethanol is expected to show multiple absorption bands corresponding to π → π* and n → π* electronic transitions within the quinoline chromophore.[14][15] The positions and intensities of these bands are influenced by the substituents on the ring.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, MS, IR, and UV-Vis techniques, is crucial for its unequivocal characterization. This guide provides the foundational knowledge and practical protocols for researchers to confidently identify and assess the purity of this important synthetic intermediate. The predicted data and interpretations presented herein serve as a valuable reference for anyone working with this and related halogenated quinoline derivatives.
References
- Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. (n.d.).
- Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations - CNR-IRIS. (n.d.).
- UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. (n.d.).
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (n.d.).
- Supporting Information. (n.d.).
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.).
- This compound - MySkinRecipes. (n.d.).
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016).
- NMR - Interpretation - Chemistry LibreTexts. (2023).
- (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (2025).
- 8-BROMO-4-CHLOROQUINOLINE - precisionFDA. (n.d.).
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (n.d.).
- This compound - Amerigo Scientific. (n.d.).
- 4-Bromo-isoquinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
- 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem. (n.d.).
- 2-Bromo-4-chloroaniline - the NIST WebBook. (n.d.).
- 8-Hydroxyquinoline - the NIST WebBook. (n.d.).
- UV-visible spectrum of the ligand 8-hydroxyquinoline - ResearchGate. (n.d.).
- 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem. (n.d.).
- 8-Hydroxyquinoline - the NIST WebBook. (n.d.).
- UV-visible spectrum of the ligand 8-hydroxyquinoline. (n.d.).
- 8-Bromo-4-chloroquinoline - Amerigo Scientific. (n.d.).
Sources
- 1. This compound [myskinrecipes.com]
- 2. GSRS [precision.fda.gov]
- 3. echemi.com [echemi.com]
- 4. 8-Bromo-4-chloroquinoline AldrichCPR 65340-71-8 [sigmaaldrich.com]
- 5. 8-Bromo-4-chloroquinoline | CymitQuimica [cymitquimica.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. 8-Bromo-4-chloroquinoline - Amerigo Scientific [amerigoscientific.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tsijournals.com [tsijournals.com]
- 12. chempap.org [chempap.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4-Bromo-8-chloroquinoline in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-bromo-8-chloroquinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's solubility profile. In the absence of extensive published solubility data for this specific molecule, this guide emphasizes the experimental protocols necessary to determine its solubility accurately and safely in a variety of organic solvents. The methodologies outlined herein are grounded in established principles of physical chemistry and are designed to yield reliable and reproducible results.
Introduction to this compound
This compound is a halogenated quinoline derivative.[1][2][3][4] The quinoline scaffold is a critical pharmacophore in medicinal chemistry, and its halogenated derivatives are important intermediates in the synthesis of more complex molecules, including potential therapeutic agents.[1][5] Understanding the solubility of this compound is paramount for its application in synthetic chemistry, purification processes such as recrystallization, and formulation development.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClN | [1][2] |
| Molecular Weight | 242.50 g/mol | [1][4] |
| Appearance | Solid, described as yellow powder or white crystalline powder. | [3][6] |
| Melting Point | 147-148 °C | [3] |
| Boiling Point (Predicted) | 331.3 ± 22.0 °C | [1] |
| Density (Predicted) | 1.673 g/cm³ | [1] |
Based on its structure—a rigid, aromatic core with two halogen substituents—this compound is expected to be a nonpolar to weakly polar molecule. This suggests a general "like dissolves like" principle will govern its solubility, with higher solubility anticipated in nonpolar and polar aprotic solvents, and lower solubility in highly polar protic solvents like water. One source notes it is "slightly soluble in water".[6]
Causality of Solvent Selection for Solubility Screening
The choice of solvents for solubility determination is critical and should encompass a range of polarities and functionalities to build a comprehensive profile. The following classes of organic solvents are recommended for testing with this compound:
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through van der Waals forces. Given the aromatic nature of the quinoline core, π-π stacking interactions with toluene may enhance solubility compared to aliphatic hexane.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF)): These solvents possess a dipole moment but lack acidic protons. They are effective at solvating a range of molecules through dipole-dipole interactions. DMF is a particularly strong solvent for many organic compounds. Synthesis procedures for similar bromo- and chloro-substituted quinolines often utilize solvents like ethyl acetate and acetonitrile, suggesting potential for good solubility.[7][8]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. While the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, the overall nonpolar character of this compound may limit its solubility in these solvents compared to polar aprotic ones. Ethanol is mentioned as a solvent for recrystallization of a similar compound, indicating that solubility increases with temperature.[3][7]
Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method
The following is a detailed, step-by-step protocol for determining the equilibrium solubility of this compound in a selection of organic solvents. This method, often referred to as the "shake-flask" method, is considered a gold standard for its accuracy and reliability.[9][10]
Safety Precautions
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12][13] Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[11]
-
Toxicity: this compound is classified as toxic if swallowed and causes serious eye damage.[3][4]
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or rotator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvents used)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Workflow
The overall workflow for determining the solubility is depicted in the diagram below.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Step-by-Step Methodology
-
Preparation of the Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly in excess after equilibration is sufficient.
-
Pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. The rate of dissolution decreases as the solution approaches saturation.[10]
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials and allow them to stand undisturbed for at least 2 hours at the same constant temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The results of the solubility screening should be compiled into a clear and concise table to allow for easy comparison across different solvents.
Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Nonpolar | Toluene | 2.4 | Experimental Data | Experimental Data |
| Hexane | 0.1 | Experimental Data | Experimental Data | |
| Polar Aprotic | Dichloromethane | 3.1 | Experimental Data | Experimental Data |
| Ethyl Acetate | 4.4 | Experimental Data | Experimental Data | |
| Tetrahydrofuran (THF) | 4.0 | Experimental Data | Experimental Data | |
| Acetone | 5.1 | Experimental Data | Experimental Data | |
| Acetonitrile (ACN) | 5.8 | Experimental Data | Experimental Data | |
| N,N-Dimethylformamide (DMF) | 6.4 | Experimental Data | Experimental Data | |
| Polar Protic | Isopropanol | 3.9 | Experimental Data | Experimental Data |
| Ethanol | 4.3 | Experimental Data | Experimental Data | |
| Methanol | 5.1 | Experimental Data | Experimental Data |
Influence of Temperature
The solubility of solid compounds in organic solvents is generally temperature-dependent, with solubility increasing as temperature rises.[14] This principle is the basis for purification by recrystallization.[7] To investigate the effect of temperature, the isothermal equilibrium experiment described above can be repeated at different temperatures (e.g., 4 °C, 25 °C, and 40 °C). This data is particularly valuable for designing and optimizing crystallization processes.
Conclusion
This technical guide provides a robust framework for researchers to determine the solubility of this compound in a range of common organic solvents. By following the detailed experimental protocol and adhering to the safety precautions, scientists can generate the critical data needed to advance their work in synthesis, purification, and formulation. The emphasis on a systematic, experimentally-driven approach empowers researchers to build a comprehensive understanding of this compound's physicochemical properties.
References
- Determination of Solubility Class. (n.d.).
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- How can you determine the solubility of organic compounds? (2017, June 24). Quora.
- 4-chloro-8-bromo Quinoline. (n.d.). Rowan Fine Chemicals.
- SAFETY DATA SHEET. (2010, September 6).
- SAFETY DATA SHEET. (n.d.).
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications.
- Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents. (n.d.). ResearchGate.
- A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2025, August 7). ResearchGate.
- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.
- 5-Chloro-7-bromo-8-hydroxyquinoline.pdf. (n.d.). Cheméo.
Sources
- 1. This compound CAS#: 927800-40-6 [m.chemicalbook.com]
- 2. 8-Bromo-4-chloroquinoline | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. 8-Bromo-4-chloroquinoline AldrichCPR 65340-71-8 [sigmaaldrich.com]
- 5. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 6. 4-chloro-8-bromo Quinoline at Best Price in Hyderabad, Telangana | Rowan Fine Chemicals [tradeindia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. acgpubs.org [acgpubs.org]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. researchgate.net [researchgate.net]
Navigating the Synthesis Maze: A Technical Guide to the Safe Handling of Halogenated Quinolines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Halogenated quinolines represent a pivotal class of heterocyclic compounds, integral to the landscape of drug discovery and materials science. Their unique physicochemical properties, however, necessitate a robust and nuanced understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of halogenated quinolines. Moving beyond a mere checklist of procedures, this document elucidates the causal relationships between the chemical nature of these compounds and the requisite safety measures, empowering researchers to cultivate a proactive and self-validating culture of safety within the laboratory.
The Double-Edged Sword: Understanding the Inherent Risks of Halogenated Quinolines
The quinoline scaffold itself presents toxicological considerations. Quinoline has been shown to cause liver cancer in animals and is suspected of being a human carcinogen.[1] It can also act as a mutagen.[1] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the quinoline ring system can significantly modulate its biological activity and toxicological profile.[2] Halogenation can alter metabolic pathways, potentially leading to the formation of reactive intermediates. For instance, while quinoline itself can be detoxified, halogenation at certain positions may influence its mutagenic potential.[3]
It is crucial to recognize that the type and position of the halogen substituent can dramatically impact the compound's properties, including its potential for cardiotoxicity or hepatotoxicity.[2] Therefore, a blanket approach to safety is insufficient. Each new halogenated quinoline derivative must be treated with a high degree of caution, assuming a significant level of toxicity until proven otherwise.
The Fortress of Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety is paramount, beginning with robust engineering controls and culminating in the correct use of personal protective equipment.
Engineering Controls: The First Line of Defense
All manipulations of halogenated quinolines, particularly volatile or powdered forms, must be conducted within a certified chemical fume hood.[4] This primary engineering control is non-negotiable and serves to minimize inhalation exposure. The fume hood should have its performance verified regularly. When not in active use, if toxic substances are stored within it, the hood should remain on.[5] For highly potent or hazardous derivatives, specialized containment solutions like glove boxes may be necessary.[6]
Personal Protective Equipment (PPE): A Necessary Barrier
The following PPE is mandatory when handling halogenated quinolines. The rationale behind each selection is critical for ensuring compliance and understanding.
| PPE Component | Specification | Rationale and Causality |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[4][7] | Halogenated organic compounds can exhibit varying degrees of skin permeability. Double-gloving provides an extra layer of protection against potential tears or rapid permeation by the compound. Always inspect gloves for any signs of degradation before use.[4] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[8] A face shield worn over goggles is required when there is a significant risk of splashes.[4][7] | Protects against accidental splashes of solutions or contact with airborne powder, which can cause severe eye irritation or damage.[1][4] |
| Body Protection | A long-sleeved laboratory coat, fully buttoned.[8][9] A chemical-resistant apron is recommended for larger quantities.[4] | Protects skin and personal clothing from contamination.[4] Natural fibers like cotton are preferred over synthetic materials which can melt and adhere to the skin in case of a fire. |
| Respiratory Protection | An N95 or higher particulate respirator for handling powders.[4] An air-purifying respirator with organic vapor cartridges may be necessary for volatile compounds or when vapors may be generated.[4] | Prevents the inhalation of fine powders or vapors, which can lead to respiratory irritation and systemic toxicity.[1] The use of respirators requires proper fit-testing and training.[8] |
The Sanctity of the Workspace: Protocols for Safe Handling and Storage
Prudent Handling Practices
A culture of meticulousness is essential. Adherence to the following practices will minimize the risk of exposure and cross-contamination:
-
Designated Areas: All work with halogenated quinolines should be conducted in a designated and clearly labeled area to prevent the spread of contamination.[7]
-
Avoid Inhalation and Contact: Never smell or taste chemicals.[10] All handling should be done in a manner that avoids the generation of dusts and aerosols.[7]
-
Weighing Procedures: When weighing solid compounds, do so on disposable weigh boats within the fume hood to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add the solid halogenated quinoline to the solvent slowly to prevent splashing.[4]
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling any chemical, even if gloves were worn.[10][11]
-
No Food or Drink: The storage, handling, or consumption of food and beverages is strictly prohibited in areas where chemical operations are conducted.[5][10]
Storage: Containment and Segregation
Proper storage is crucial to prevent degradation, accidental release, and hazardous interactions.
-
Containers: Store halogenated quinolines in tightly sealed, clearly labeled containers.[12][13] The label should include the chemical name, any known hazards, and the date received.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[12][13] Many quinoline derivatives darken upon exposure to light and air.[1][12]
-
Incompatibilities: Halogenated quinolines should be stored separately from strong oxidizing agents, strong acids, and acid anhydrides.[14] Violent reactions can occur with these substances.[1]
When Things Go Wrong: Emergency Procedures
Preparedness is the key to mitigating the impact of an accidental release or exposure.
Spill Response
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.[15]
-
Control Ignition Sources: If flammable solvents are involved, remove all sources of ignition.[15]
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection.[7]
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, cat litter, or sand.[16][17] Do not use combustible materials like paper towels or sawdust.[18][19] For solid spills, gently cover with a damp paper towel to avoid generating dust.[7]
-
Clean Up: Carefully scoop the absorbed material into a clearly labeled hazardous waste container.[15][16]
-
Decontaminate: Decontaminate the spill area and any affected equipment with an appropriate solvent, followed by a thorough washing with soap and water.[4][16]
Personal Exposure
In the case of personal exposure, time is of the essence:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, periodically lifting the upper and lower eyelids. Seek immediate medical attention.[1][15]
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing.[1][15] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
The Final Step: Waste Disposal
All waste containing halogenated quinolines must be treated as hazardous waste.
-
Segregation: Halogenated waste streams must be kept separate from non-halogenated waste.[20][21] This is crucial for proper disposal and to avoid potentially dangerous reactions in the waste container.
-
Containers: Collect all solid and liquid waste in clearly labeled, sealed, and compatible hazardous waste containers.[15][20] The label must include "Hazardous Waste," the chemical name(s), and associated hazards.[18][21]
-
Disposal: Never dispose of halogenated quinolines down the drain or in the regular trash.[15] Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[18]
Visualizing the Workflow: Safety and Handling Protocols
A clear understanding of the procedural flow is essential for maintaining a safe laboratory environment.
Caption: Standard workflow for handling halogenated quinolines.
Conclusion: A Commitment to a Culture of Safety
The safe handling of halogenated quinolines is not merely a matter of following a set of rules, but of understanding the underlying principles of chemical reactivity and toxicology. By fostering a deep-seated knowledge of the "why" behind each safety protocol, researchers can develop an intuitive and proactive approach to laboratory safety. This guide serves as a foundational document, but it is the responsibility of every scientist to remain vigilant, continuously educate themselves, and champion a culture where safety is an integral and non-negotiable component of scientific discovery.
References
- Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid - Benchchem.
- Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Labor
- Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC - PubMed Central.
- Toxicological Review of Quinoline (CAS No. 91-22-5).
- Personal protective equipment for handling Halcinonide - Benchchem.
- Spill procedure: Clean-up guidance The following steps should only be taken by those trained and competent to do so. If you are.
- Material Safety Data Sheet - Quinoline, 99% - Cole-Parmer.
- CHEMICAL SPILL PROCEDURES.
- Proper disposal of chemicals - Sciencemadness Wiki.
- Safety Data Sheet Quinoline 1.
- Quinoline - Hazardous Substance Fact Sheet.
- Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics - ACS Public
- (PDF)
- Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contamin
- What to do in a chemical emergency - GOV.UK.
- Chemical Safety: Personal Protective Equipment.
- Chemical Spill Procedures - Step By Step Guide - Chem Klean.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- 5 Types of PPE for Hazardous Chemicals | Hazm
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses.
- QUINOLINE FOR SYNTHESIS - Loba Chemie.
- SAFETY D
- 2 - SAFETY D
- Personal Protective Equipment for Use in Handling Hazardous Drugs - CDC Stacks.
- Halogenated Organic Liquids - Standard Oper
- Discover the Various Types of PPE for Optimal Chemical Safety.
- ICSC 0071 - QUINOLINE.
- Quinoline Yellow - Safety D
- Halogenated Solvents in Laboratories - Campus Oper
- Laboratory Safety - Nuffield Department of Clinical Neurosciences.
- Wh
- School Chemistry Labor
- Working with Chemicals - Prudent Practices in the Labor
- Proper Disposal Procedures for Halogenated Organic Acid Waste (Design
- Halogenated Waste (any organic chemical th
- QUINOLINE - CAMEO Chemicals - NOAA.
- Controlling Occupational Exposure to Hazardous Drugs - OSHA.
- Chemical spill cleanup procedures - J&K Scientific LLC.
- 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed.
- Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid - CDC Stacks.
- Occupational Safety and Health Guidelines for Chemical Hazards: Supplement I-OHG - CDC Stacks.
- Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH - CDC.
- IR548 - A review of chemical storage and handling protocols in the Environmental Radioactivity labor
Sources
- 1. nj.gov [nj.gov]
- 2. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Laboratory Safety — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. lobachemie.com [lobachemie.com]
- 14. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. qmul.ac.uk [qmul.ac.uk]
- 17. chemkleancorp.com [chemkleancorp.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. jk-sci.com [jk-sci.com]
- 20. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 21. campusoperations.temple.edu [campusoperations.temple.edu]
The Strategic deployment of 4-Bromo-8-chloroquinoline in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its inherent structural features and electronic properties have made it a "privileged scaffold," capable of interacting with a diverse array of biological targets.[2] This has led to the development of numerous clinically significant drugs spanning a wide therapeutic spectrum, from anticancer and antimalarial agents to antimicrobials and neuroprotective compounds.[3][4] The strategic functionalization of the quinoline core is paramount in modulating its pharmacological profile. Among the myriad of possible substitution patterns, dihalogenated quinolines, particularly those bearing different halogens, offer a unique platform for selective and sequential chemical modifications. This guide focuses on the 4-bromo-8-chloroquinoline core, a versatile building block with significant potential for the development of novel therapeutic agents. The distinct reactivity of the bromine and chlorine substituents allows for a programmed and efficient exploration of chemical space, making it a highly attractive starting point for drug discovery campaigns.[5]
Synthetic Strategies: Building the this compound Core and Its Progeny
The journey from simple precursors to complex, biologically active molecules hinges on robust and versatile synthetic methodologies. The construction of the this compound scaffold and its subsequent derivatization is a testament to the power of modern organic synthesis.
Core Synthesis: The Gould-Jacobs Reaction and Subsequent Halogenation
A common and effective method for constructing the quinoline core is the Gould-Jacobs reaction. This process typically involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization. To arrive at the this compound scaffold, a logical synthetic route would commence with 2-chloroaniline.
Experimental Protocol: Synthesis of 8-Chloro-4-hydroxyquinoline
-
Condensation: A mixture of 2-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-140°C for 2-3 hours. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Cyclization: The resulting intermediate, diethyl ((2-chlorophenyl)amino)methylenemalonate, is added portion-wise to a preheated high-boiling point solvent such as diphenyl ether at 240-250°C. The mixture is heated for an additional 30-60 minutes to ensure complete cyclization.
-
Work-up and Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with the same solvent, and dried to yield ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis and Decarboxylation: The ester is then saponified using an aqueous solution of sodium hydroxide (2-3 equivalents) under reflux. Following acidification with a mineral acid (e.g., HCl) to a pH of 4-5, the resulting carboxylic acid is decarboxylated by heating in a suitable high-boiling point solvent to afford 8-chloro-4-hydroxyquinoline.
Following the formation of the 8-chloro-4-hydroxyquinoline intermediate, the next crucial steps involve the introduction of the bromine at the 4-position. A common approach would be to first convert the 4-hydroxyl group to a chloro group, and then perform a bromination reaction. However, a more direct approach would be to brominate the 4-hydroxyquinoline precursor, though this may present regioselectivity challenges. A more controlled synthesis would involve a Sandmeyer-type reaction from a 4-amino precursor or a direct halogenation of a pre-brominated aniline in the Gould-Jacobs reaction. For the purpose of this guide, we will focus on the derivatization of the dihalogenated core.
Derivatization Strategies: Unleashing the Potential of Orthogonal Halogen Reactivity
The presence of two different halogens at positions 4 and 8 is the key to the synthetic utility of this compound. The chloro group at the 8-position is relatively unreactive towards nucleophilic aromatic substitution (SNAr) due to the electron-donating nature of the benzene ring. In contrast, the bromo group at the 4-position, being part of the electron-deficient pyridine ring, is more susceptible to both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization.
The electron-withdrawing effect of the quinoline nitrogen renders the C4-position susceptible to nucleophilic attack. The bromine atom at this position can be displaced by a variety of nucleophiles, most commonly amines, to generate a library of 4-amino-8-chloroquinoline derivatives.[6][7]
Experimental Protocol: General Procedure for SNAr with Amines
-
Reaction Setup: In a sealed reaction vessel, this compound (1 equivalent) is dissolved in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).
-
Addition of Nucleophile: The desired primary or secondary amine (1.1-2 equivalents) is added to the solution. In some cases, the addition of a non-nucleophilic base like triethylamine or potassium carbonate (1.5 equivalents) may be beneficial to scavenge the HBr formed during the reaction.[8]
-
Heating: The reaction mixture is heated to a temperature ranging from 80°C to reflux, depending on the reactivity of the amine. Microwave irradiation can also be employed to significantly reduce reaction times.[8]
-
Monitoring and Work-up: The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration and washed with a cold solvent. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired 4-amino-8-chloroquinoline derivative.
Logical Relationship: Derivatization of this compound
Caption: Selective derivatization pathways for the this compound core.
The bromine atom at the C4-position is also an excellent handle for palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating biaryl structures by coupling the 4-bromoquinoline with a variety of aryl or vinyl boronic acids or esters.[9][10][11]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: A reaction flask is charged with this compound (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.01-0.05 equivalents), and a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Solvent and Degassing: A suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene and water, is added. The mixture is then thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heating: The reaction is heated under an inert atmosphere at a temperature ranging from 80°C to 110°C.
-
Monitoring and Work-up: The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination: This reaction provides an alternative and often milder method for the formation of C-N bonds compared to traditional SNAr, and is particularly useful for coupling with less nucleophilic amines.
Medicinal Chemistry Applications: Targeting Disease with Precision
The true value of the this compound scaffold lies in the biological activities of its derivatives. By strategically modifying the core at the C4-position, researchers can develop potent and selective inhibitors of key biological targets implicated in a range of diseases.
Anticancer Activity: Inhibiting Key Signaling Pathways
Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[4] Their mechanisms of action are diverse and often involve the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][12] Derivatives of this compound are poised to target several of these critical pathways.[5]
Targeting Receptor Tyrosine Kinases (RTKs): Many cancers are driven by the aberrant activation of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Quinoline-based inhibitors often function as ATP-competitive inhibitors, binding to the kinase domain and preventing downstream signaling.[3]
Signaling Pathway: EGFR Inhibition by Quinoline Derivatives
Caption: Quinoline derivatives can inhibit EGFR signaling, blocking downstream pathways.
Inhibition of PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival. Several quinoline-based compounds have been developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR.
Quantitative Data: Anticancer Activity of Related Halogenated Quinolines
While specific IC₅₀ values for derivatives of this compound are not extensively reported in publicly available literature, data from structurally similar compounds provide a strong rationale for their potential.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon) | 5.4 | [13] |
| 5,7-Dibromo-8-hydroxyquinoline | A549 (Lung) | 5.8 | [13] |
| Brominated Methoxyquinolines | HT29 (Colon) | 15.0 | [14] |
| Chloro Bromo Curcumin Analog | HeLa (Cervical) | 8.7 µg/mL | [15] |
This table presents data for structurally related compounds to illustrate the potential anticancer activity of halogenated quinolines. Further studies on derivatives of this compound are warranted.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant bacteria poses a significant global health threat. Halogenated quinolines have a long history of use as antimicrobial agents, and there is renewed interest in developing novel derivatives to overcome resistance.[16][17] The mechanism of action for many antimicrobial quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[18]
Halogenated quinolines have also demonstrated the ability to eradicate bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.[16][19]
Quantitative Data: Antimicrobial Activity of Related Halogenated Quinolines
Similar to the anticancer data, specific Minimum Inhibitory Concentration (MIC) values for this compound derivatives are scarce. However, the broader class of halogenated quinolines has shown significant promise.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 7-Bromo-8-hydroxyquinoline | Gram-negative bacteria | - | [20] |
| Halogenated Quinolines | MRSA, MRSE, VRE | Potent Activity | [16] |
| 8-Hydroxyquinoline derivative | E. coli | 1 x 10⁻⁴ | [13] |
| 8-Hydroxyquinoline derivative | S. aureus | 1 x 10⁻⁵ | [13] |
This table illustrates the antimicrobial potential of halogenated quinolines based on data from related compounds.
Neuroprotective Activity: A Frontier in Neurological Disorders
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. Quinoline derivatives have emerged as promising candidates for the development of neuroprotective agents.[21][22] Their mechanisms of action are often multifaceted and can include antioxidant properties, inhibition of key enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), and modulation of signaling pathways involved in neuronal survival.[23][24] The ability of some quinoline derivatives to chelate metal ions is also thought to contribute to their neuroprotective effects.[13]
Conclusion and Future Directions
The this compound scaffold is a highly versatile and strategically valuable starting point for the discovery of new therapeutic agents. The orthogonal reactivity of the two halogen atoms provides a robust platform for the synthesis of diverse chemical libraries through well-established synthetic methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While direct biological data for derivatives of this specific core is still emerging, the extensive research on structurally related halogenated quinolines strongly supports its potential in developing novel anticancer, antimicrobial, and neuroprotective agents.
Future research in this area should focus on the systematic exploration of the chemical space around the this compound core. The synthesis and biological evaluation of libraries of derivatives will be crucial in establishing structure-activity relationships and identifying lead compounds for further optimization. A deeper understanding of the mechanisms of action of these compounds will also be essential for their rational design and development into clinically effective drugs. The strategic deployment of the this compound scaffold holds significant promise for addressing some of the most pressing challenges in modern medicine.
References
- an overview of quinoline derivatives as anti-cancer agents. (2024).
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
- Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025).
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025).
- (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
- Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed.
- Halogenated Quinolines: Antibacterial Agents that Prevent and Eradic
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed Central.
- Hernández-Ayala, L. F. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. SciSpace.
- The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. (2018). PubMed Central.
- Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. (n.d.). PubMed Central.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PubMed Central.
- Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination P
- 4-Aminoquinoline: a comprehensive review of synthetic str
- 8-Bromo-4-chloroquinoline | 65340-71-8 | QCA34071. (n.d.). Biosynth.
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities
- 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity. (2020). PubMed.
- (2024). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents.
- Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. (n.d.). Benchchem.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PubMed Central.
- Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. (n.d.).
- Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applic
- Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). PubMed Central.
- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv
- Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. (2022). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijmphs.com [ijmphs.com]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. UFInnovate Technology Publisher [ufinnovate.technologypublisher.com]
- 17. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Selective Suzuki-Miyaura Cross-Coupling of 4-Bromo-8-chloroquinoline
Introduction: Strategic C-C Bond Formation on the Quinoline Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and valuable photophysical properties. The ability to precisely introduce molecular complexity at specific positions on this heterocyclic system is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel functional molecules. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, prized for its mild reaction conditions and high functional group tolerance.[1][2]
This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 4-bromo-8-chloroquinoline in Suzuki-Miyaura cross-coupling reactions. We will delve into the principles of chemoselectivity, offering a robust protocol for the selective arylation at the C-4 position, leveraging the differential reactivity of the C-Br and C-Cl bonds. Furthermore, we will explore the mechanistic underpinnings of this selectivity and provide insights into reaction optimization and troubleshooting.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
The success of a selective cross-coupling on a dihalogenated substrate hinges on the inherent differences in the reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-determining step.[1] The generally accepted order of reactivity for halogens is I > Br > OTf >> Cl.[1] This differential reactivity provides a synthetic handle to selectively functionalize one position over another.
In the case of this compound, the C-Br bond at the 4-position is significantly more susceptible to oxidative addition by the palladium(0) catalyst than the more robust C-Cl bond at the 8-position. This allows for the selective formation of a C-C bond at the C-4 position while leaving the C-8 chloro substituent intact for potential subsequent transformations.
However, it is crucial to note that for certain heteroaromatic systems, the intrinsic electrophilicity of a particular ring position can sometimes override the expected halogen reactivity order.[3] For quinolines, the C-2 and C-4 positions are electronically activated, which can influence the selectivity. In some instances, a typically less reactive chloride at an activated position can compete with or even react preferentially over a bromide at a less activated position.[3][4] Therefore, careful selection of the catalyst, and particularly the ligand, is critical to ensure the desired chemoselectivity.[4]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) intermediate. This is the selectivity-determining step.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Figure 1: Simplified catalytic cycle for the selective Suzuki-Miyaura cross-coupling.
Detailed Application Protocol: Selective C-4 Arylation
This protocol provides a general procedure for the selective Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-6 mol%) or XPhos (2-6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas (Argon or Nitrogen)
Experimental Workflow Diagram:
Figure 2: Step-by-step experimental workflow for the selective Suzuki coupling.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Subsequently, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 4-aryl-8-chloroquinoline.
Rationale for Experimental Choices and Optimization
-
Catalyst and Ligand: The use of a palladium(II) precatalyst like Pd(OAc)₂ is common, as it is reduced in situ to the active Pd(0) species. The choice of a bulky, electron-rich phosphine ligand such as SPhos or XPhos is critical. These ligands promote the oxidative addition of the less reactive C-Br bond and can help prevent catalyst deactivation, which can be a challenge with nitrogen-containing heterocycles like quinoline. For substrates where selectivity is challenging, screening different ligands is recommended. For instance, using a less bulky ligand like triphenylphosphine (PPh₃) with a catalyst like Pd(PPh₃)₄ might be explored, as seen in the coupling of 4-chloro-8-tosyloxyquinoline.[5]
-
Base: An inorganic base is essential for the transmetalation step. Potassium phosphate (K₃PO₄) is a moderately strong base that is often effective in Suzuki couplings and generally shows good functional group tolerance. Other bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be screened for optimal results.
-
Solvent System: A mixture of an organic solvent and water is commonly employed in Suzuki-Miyaura reactions. 1,4-Dioxane or toluene are excellent choices for dissolving the organic substrates, while the presence of water aids in the dissolution of the inorganic base and facilitates the transmetalation step. The ratio of the organic solvent to water can be adjusted to optimize the reaction. Anhydrous conditions, as used for 4-chloro-8-tosyloxyquinoline, can also be effective and may be necessary for substrates sensitive to water.[5]
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature range of 80-100 °C is a good starting point. Higher temperatures may lead to a loss of selectivity and the formation of the di-arylated product.
Data Summary: Representative Reaction Conditions
The following table summarizes typical reaction parameters for the selective Suzuki-Miyaura coupling of this compound. These should be considered as a starting point for optimization.
| Parameter | Recommended Condition | Rationale and Notes |
| Substrate | This compound | C-Br bond is more reactive than C-Cl. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Palladium Catalyst | Pd(OAc)₂ (1-3 mol%) | Common and effective precatalyst. |
| Ligand | SPhos or XPhos (2-6 mol%) | Bulky, electron-rich ligands enhance reactivity and selectivity. |
| Base | K₃PO₄ (2.0 - 3.0 equivalents) | Effective base for transmetalation; K₂CO₃ or Cs₂CO₃ are alternatives. |
| Solvent | 1,4-Dioxane / Water (4:1 to 5:1) | Good solvent system for both organic and inorganic components. |
| Temperature | 80 - 100 °C | Balances reaction rate with selectivity. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS for completion. |
Troubleshooting and Advanced Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, screening different ligands (e.g., other Buchwald-type ligands or dppf), or trying a different base (e.g., Cs₂CO₃). Increasing the reaction temperature should be done cautiously to avoid loss of selectivity.
-
Formation of Di-arylated Product: If the di-arylated product is observed, the reaction temperature may be too high, or the catalyst system may be too reactive. Reducing the temperature or using a less active catalyst/ligand combination could improve selectivity.
-
Homocoupling of Boronic Acid: This side reaction can occur if the reaction mixture is not properly degassed. Ensure thorough deoxygenation of the reaction mixture before heating.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a competing side reaction, especially with prolonged reaction times or in the presence of excess water. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.
Conclusion
The selective Suzuki-Miyaura cross-coupling of this compound offers a reliable and efficient method for the synthesis of 4-aryl-8-chloroquinolines. By understanding the principles of chemoselectivity and carefully selecting the reaction conditions, researchers can effectively functionalize the quinoline scaffold at the C-4 position, providing a valuable platform for the development of novel compounds in the fields of drug discovery and materials science. The protocol and insights provided herein serve as a comprehensive guide to successfully implement this important transformation.
References
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, RSC Publishing. (URL: [Link])
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. (URL: [Link])
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL: [Link])
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. (URL: [Link])
- 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
- One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. National Institutes of Health. (URL: [Link])
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: [Link])
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Introduction: Strategic C4-Functionalization in Modern Chemistry
An Application Guide to Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
Nucleophilic Aromatic Substitution (SNAr) is a powerful class of reactions in organic chemistry where a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring.[1] Unlike the more common electrophilic aromatic substitution, SNAr proceeds with electron-deficient aromatic systems.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging SNAr reactions for the specific functionalization of the C4-position, a common and strategic site on many heterocyclic scaffolds vital to medicinal chemistry.
The introduction of substituents at the C4-position of six-membered heterocycles like pyridines and pyrimidines is a cornerstone of modern drug discovery. This specific modification can profoundly influence a molecule's pharmacological profile, affecting properties such as binding affinity, selectivity, metabolic stability, and solubility.[4][5] This guide delves into the fundamental principles governing C4 selectivity, provides robust experimental protocols, and offers practical insights for troubleshooting and application.
The Chemistry of C4-Selectivity: A Mechanistic Perspective
The viability and regioselectivity of an SNAr reaction are dictated by the stability of the intermediate formed during the reaction.[6][7] The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3][4]
-
Step 1 (Addition - Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This initial attack temporarily breaks the aromaticity of the ring, forming the high-energy Meisenheimer complex.[6][7]
-
Step 2 (Elimination): The leaving group departs, taking its electron pair and restoring the ring's aromaticity to yield the final substituted product.[4]
The preference for nucleophilic attack at the C2 and C4 positions in heterocycles like pyridine is a direct consequence of electronic stabilization. When the nucleophile attacks at these positions (ortho or para to the heteroatom), the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance.[6][7][8] This provides a significant stabilizing effect that is not possible with attack at the C3-position.[6][7]
While both C2 and C4 positions are activated, C4 is often favored. This can be attributed to several factors, including reduced steric hindrance for the approaching nucleophile compared to the C2 position, which is adjacent to the nitrogen atom.[9] However, the ultimate selectivity between C2 and C4 is highly dependent on the specific substrate, nucleophile, and reaction conditions.[8][9]
Key Factors Influencing C4 SNAr Reactions
1. The Substrate: Activating Groups and Leaving Groups
-
Activating Groups: The aromatic ring must be electron-deficient to be susceptible to nucleophilic attack. In heterocycles like pyridine and pyrimidine, the ring nitrogens inherently serve this purpose.[10] Reactivity is further enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2][3] Common EWGs include nitro (–NO₂), cyano (–CN), and acyl (–COR) groups.[1][11]
-
Leaving Group (LG): The nature of the leaving group is crucial. Contrary to Sₙ2 reactions, the typical reactivity order for leaving groups in SNAr is F > Cl > Br > I.[10][12] This "element effect" arises because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[12][13] The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon center significantly more electrophilic and susceptible to attack.[10][14]
2. The Nucleophile
The success of an SNAr reaction depends on a sufficiently strong nucleophile.[10]
-
Strength: Common nucleophiles include amines, alkoxides, thiolates, and stabilized carbanions.[1] Weaker nucleophiles may require conversion to a more potent form, such as deprotonating an alcohol or thiol with a base to form the corresponding alkoxide or thiolate.[10][15]
-
Sterics: Bulky nucleophiles may react more slowly or show a higher preference for the less sterically hindered C4-position over the C2-position.[10]
3. Reaction Conditions
-
Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are the solvents of choice.[10][15] These solvents effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile, leaving the nucleophilic anion "naked" and highly reactive. They do not engage in hydrogen bonding that could otherwise shield the nucleophile.
-
Base: A base is often required, especially when the nucleophile is a neutral species like an amine or thiol (R-NH₂ or R-SH). The base facilitates the deprotonation of the nucleophile or neutralizes the acid (e.g., HF, HCl) generated during the reaction.[15] Common choices are inorganic bases like K₂CO₃ or Cs₂CO₃, or non-nucleophilic organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[15]
-
Temperature: Reaction rates are temperature-dependent. While some highly activated systems react readily at room temperature, many SNAr reactions require heating to proceed at a reasonable rate.[16]
Experimental Protocols for C4-Substitution
The following section provides a general, adaptable protocol for performing SNAr reactions on 4-halo-substituted pyridines or pyrimidines.
General Workflow Diagram
Protocol 1: General Procedure for Amination of a 4-Chloropyridine Derivative
This protocol describes a typical procedure for the reaction between a 4-chloropyridine substrate and an amine nucleophile.
Materials:
-
4-chloro-(substituted)-pyridine (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous DMSO or DMF (to make a ~0.1-0.5 M solution)
-
Ethyl acetate (for work-up)
-
Brine solution (for work-up)
-
Anhydrous sodium or magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-chloropyridine substrate (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).[4]
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent and Nucleophile Addition: Add anhydrous DMSO via syringe to dissolve the solids. Add the amine nucleophile (1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[4]
-
Work-up: Once complete, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with water and then brine to remove residual DMSO and salts.[4]
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure C4-aminated product.[4]
Example Applications & Conditions
The SNAr reaction at C4 is highly versatile. The table below summarizes conditions for various nucleophiles reacting with activated heterocyclic substrates.
| Electrophile | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Diazidopyrido[3,2-d]pyrimidine | 4-Methylbenzenethiol | K₂CO₃ | DMF | RT | 65 | [17] |
| 2,4-Diazidopyrido[3,2-d]pyrimidine | Morpholine | NEt₃ | DCM | RT | 98 | [17] |
| 2-Chloro-4-fluoropyridine | Chiral Sulfoximine | NaH | THF | 0 to RT | 87 | [5] |
| 4-Iodopyridine | P(p-anisole)₃ | I₂ (cat.) | CHCl₃ | 50 | 95 | [16] |
| 2,4-Dichloropyrimidine | Triethylamine | - | MeCN | 80 | 81 | [18] |
Applications in Drug Development
The strategic application of SNAr at the C4-position is prevalent in the synthesis of pharmaceuticals and bioactive molecules.
-
Scaffold Elaboration: It allows for the facile introduction of diverse chemical functionalities onto a core heterocyclic scaffold, enabling the rapid generation of compound libraries for screening.[19]
-
Late-Stage Functionalization: The reaction's tolerance for various functional groups makes it suitable for modifying complex molecules in the final stages of a synthesis, a key strategy in modern medicinal chemistry.[20]
-
Synthesis of Key Intermediates: Many blockbuster drugs contain C4-substituted pyridine or pyrimidine cores. For example, the synthesis of BAY1251152, a P2X7 receptor antagonist, employs a key SNAr step to install a chiral sulfoximine at the C4-position of a pyridine ring.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Insufficiently activated substrate. 2. Nucleophile is too weak. 3. Reaction temperature too low or time too short. 4. Water present in the reaction. | 1. Use a substrate with a stronger EWG or a better leaving group (F > Cl). 2. Use a stronger base to deprotonate the nucleophile fully; consider a more potent nucleophile. 3. Increase the temperature and/or extend the reaction time, monitoring carefully. 4. Use anhydrous solvents and reagents; dry glassware thoroughly. |
| Multiple Products / Side Reactions | 1. Di-substitution on substrates with multiple leaving groups. 2. Reaction at an alternative position (e.g., C2 vs. C4). 3. Degradation of starting material or product at high temperatures. | 1. Use a limited amount of nucleophile (e.g., 1.0 eq) and lower the temperature to favor mono-substitution. 2. Re-evaluate substrate electronics and sterics; a bulkier nucleophile may improve C4 selectivity. 3. Run the reaction at the lowest effective temperature. |
| Low Isolated Yield | 1. Product is water-soluble. 2. Difficult purification. 3. Volatile product lost during concentration. | 1. After extraction, back-extract the aqueous layer several times; consider salting out. 2. Try an alternative purification method (e.g., recrystallization, trituration). 3. Use care when removing solvent; avoid high vacuum or excessive heat. |
References
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]
- Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? (2016). Stack Exchange. [Link]
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Cresset. [Link]
- Nucleophilic arom
- Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023).
- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. [Link]
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (2021).
- SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
- Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Stack Exchange. [Link]
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
- Leaving group. Wikipedia. [Link]
- SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. (2022).
- Activation and Deactivation. (2023). Chemistry LibreTexts. [Link]
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015).
- Lec4 - Activating and Deactiv
- Practical and Scalable Installation of Neglected S(VI) Functionality with Applications to the Enantiospecific Synthesis of Pharmaceuticals. (2022). ChemRxiv. [Link]
- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022).
- Activating and Deactiv
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2023). Journal of the American Chemical Society. [Link]
- Chemical Science. (2022). Royal Society of Chemistry. [Link]
- SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. [Link]
- A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (S N Ar). (2000).
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2019).
- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. [Link]
- Concerted Nucleophilic Aromatic Substitution Reactions. CORE. [Link]
- Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. (2023). YouTube. [Link]
- Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. (2019).
- Visible-Light-Induced C4-Selective Functionalization of Pyridinium Salts with Cyclopropanols. (2022). PubMed. [Link]
- ChemInform Abstract: SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines. (2010).
- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022).
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Leaving group - Wikipedia [en.wikipedia.org]
- 15. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 16. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. communities.springernature.com [communities.springernature.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Palladium-Catalyzed Functionalization of 4-Bromo-8-chloroquinoline
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a privileged heterocyclic motif, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The precise and selective introduction of diverse functional groups onto the quinoline scaffold is a transformative strategy in modern medicinal chemistry, significantly expanding the accessible chemical space and enhancing the pharmacological profiles of derivative compounds.[3][4] This approach accelerates drug discovery by enabling the generation of novel candidates with potentially improved efficacy, target selectivity, and safety profiles.[3][4]
4-Bromo-8-chloroquinoline presents a particularly valuable, yet challenging, substrate for synthetic chemists. The differential reactivity of the C4-Br and C8-Cl bonds offers the potential for sequential, site-selective (orthogonal) functionalization, allowing for the controlled and systematic construction of complex molecular architectures. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling methodologies for the functionalization of this key intermediate, focusing on the underlying principles and providing field-proven protocols for researchers in drug discovery and chemical synthesis.
Core Principle: Chemoselective Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[5][6] The general mechanism for many of these transformations involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7]
The strategic advantage of using this compound lies in the differing bond strengths and reactivities of the C-Br and C-Cl bonds in palladium-catalyzed reactions. Generally, the C-Br bond is more reactive and will undergo oxidative addition to the Pd(0) catalyst under milder conditions than the more robust C-Cl bond. This reactivity difference is the cornerstone of selective functionalization.
Diagram: Generalized Palladium Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Part 1: Selective C-4 Functionalization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a robust and widely used method for forming C-C bonds, lauded for its mild conditions and tolerance of a wide range of functional groups.[5] This makes it an ideal first step for the selective functionalization at the more reactive C-4 position of this compound.
Expertise & Causality: Why Suzuki Works Here
The key to selectivity is controlling the oxidative addition step. The C(sp²)-Br bond (bond energy ~72 kcal/mol) is weaker than the C(sp²)-Cl bond (~81 kcal/mol), making it kinetically favored to react with the Pd(0) catalyst at lower temperatures. By carefully selecting the catalyst system (e.g., Pd(PPh₃)₄) and maintaining moderate reaction temperatures (e.g., 80-90 °C), we can achieve exclusive coupling at the C-4 position, leaving the C-8 chloro group untouched for subsequent transformations. The base (e.g., Na₂CO₃, K₃PO₄) is crucial for activating the boronic acid, facilitating the transmetalation step.[8]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position
This protocol details the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (1-5 mol%)
-
2M Sodium Carbonate (Na₂CO₃) solution
-
Toluene and Ethanol (or 1,4-Dioxane)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (3 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, such as toluene/ethanol (4:1) or dioxane.
-
Base Addition: Add the degassed 2M Na₂CO₃ solution (2.0 equiv).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-8-chloroquinoline.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Efficient for C-Br activation; readily available.[9] |
| Base | Na₂CO₃ or K₃PO₄ | Activates boronic acid for transmetalation.[8] |
| Solvent | Toluene/Ethanol or Dioxane/Water | Biphasic system ensures solubility of both organic and inorganic reagents. |
| Temperature | 80-90 °C | Sufficient to activate C-Br bond without significant C-Cl activation. |
Part 2: Sequential C-8 Functionalization
With the C-4 position successfully functionalized, the remaining C-8 chloro group serves as a handle for a second, distinct palladium-catalyzed coupling reaction. This sequential approach is a hallmark of orthogonal synthesis.[10]
A. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, reacting an organohalide with a terminal alkyne.[11][12] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[11]
Expertise & Causality: Overcoming the C-Cl Barrier
Activating the stronger C-Cl bond requires more forcing conditions or a more active catalyst system compared to the C-Br bond. Increased temperature and the use of a suitable ligand that promotes oxidative addition are key. The copper(I) salt (typically CuI) is critical, as it reacts with the alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[13]
Protocol 2: Sonogashira Coupling at the C-8 Position
Materials:
-
4-Aryl-8-chloroquinoline (from Protocol 1)
-
Terminal Alkyne (1.5 - 2.0 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) Iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Toluene or DMF
-
Anhydrous conditions
Step-by-Step Methodology:
-
Vessel Preparation: In a flame-dried, argon-flushed flask, dissolve the 4-aryl-8-chloroquinoline (1.0 equiv) in anhydrous toluene or DMF.
-
Reagent Addition: Add the terminal alkyne (1.5 equiv), CuI (2 mol%), and PdCl₂(PPh₃)₂ (3 mol%).
-
Base Addition: Add degassed triethylamine (at least 3.0 equiv), which acts as both the base and a solvent.
-
Reaction: Stir the mixture at a temperature ranging from 80 °C to 110 °C until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the residue via column chromatography to obtain the 4-aryl-8-alkynylquinoline.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a strong base.[14][15] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[16]
Expertise & Causality: Catalyst and Ligand Choice is Critical
The success of C-Cl bond amination is highly dependent on the choice of palladium precursor and, most importantly, the phosphine ligand.[15] Sterically hindered, electron-rich "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos) are often required. These ligands facilitate both the oxidative addition of the aryl chloride and the final reductive elimination step, which forms the C-N bond.[17] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is necessary to deprotonate the amine, forming the active nitrogen nucleophile.[18]
Diagram: Buchwald-Hartwig Amination Workflow
Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination experiment.
Protocol 3: Buchwald-Hartwig Amination at the C-8 Position
Materials:
-
4-Aryl-8-chloroquinoline (from Protocol 1)
-
Primary or Secondary Amine (1.2 - 1.5 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-3 mol%)
-
Sterically Hindered Phosphine Ligand (e.g., XPhos, 2-4 mol% per Pd)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base (NaOtBu) to a dry reaction vessel.
-
Reagent Addition: Add the 4-aryl-8-chloroquinoline and the anhydrous solvent (e.g., toluene).
-
Nucleophile Addition: Add the amine nucleophile.
-
Reaction: Seal the vessel tightly and heat to 100-110 °C with vigorous stirring. Monitor the reaction for completion.
-
Work-up: Cool the mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate.
-
Filtration: Pass the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with ethyl acetate.
-
Extraction and Concentration: Wash the combined filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the product by flash chromatography.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(OAc)₂ / XPhos | A highly active system for C-Cl amination.[18] |
| Base | NaOtBu | Strong, non-nucleophilic base essential for amine deprotonation.[18] |
| Solvent | Anhydrous Toluene | Aprotic solvent standard for this reaction. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents catalyst deactivation and side reactions. |
Summary and Outlook
The protocols described herein provide a robust framework for the selective and sequential functionalization of this compound. By leveraging the inherent differences in C-Br and C-Cl bond reactivity, chemists can systematically access a diverse array of 4,8-disubstituted quinolines. This orthogonal strategy is invaluable in drug discovery and materials science for building molecular complexity and conducting structure-activity relationship (SAR) studies. Further exploration into other palladium-catalyzed reactions, such as Heck, Stille, or C-H activation, could further expand the synthetic utility of this versatile building block.[19][20]
References
- Application Notes & Protocols: One-Pot Synthesis of Functionalized Quinolines. Benchchem.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC - PubMed Central.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
- Facile One-Pot Friedlander Synthesis of Functionalized Quinolines Using Graphene Oxide Carbocatalyst. PubMed.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. PMC - NIH.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Buchwald-Hartwig Amination Reaction. YouTube.
- Cross-coupling reaction. Wikipedia.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives. Chemical Science (RSC Publishing).
- Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH.
- (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
- Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis - ACS Publications.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.
- 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Request PDF - ResearchGate.
- Dual-reactive nanogels for orthogonal functionalization of hydrophilic shell and amphiphilic network. PubMed.
- Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. NIH.
- Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. PubMed.
- Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. PubMed.
- Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. PubMed.
- Sonogashira Coupling. Chemistry LibreTexts.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. nobelprize.org [nobelprize.org]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual-reactive nanogels for orthogonal functionalization of hydrophilic shell and amphiphilic network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for bromination of chloroquinolines
An In-Depth Guide to the Regioselective Bromination of Chloroquinolines
Application Note & Experimental Protocol
Abstract: Brominated chloroquinolines are pivotal structural motifs in medicinal chemistry and drug discovery, serving as versatile intermediates for the synthesis of complex pharmaceutical agents.[1][2][3] The introduction of a bromine atom provides a reactive handle for further molecular elaboration via cross-coupling reactions, enabling the construction of diverse compound libraries for biological screening.[4][5][6] However, the electrophilic bromination of the quinoline scaffold presents a significant synthetic challenge due to the complex interplay of directing effects from the chloro-substituent and the heterocyclic nitrogen atom.[4][7][8] This application note provides a comprehensive guide to the regioselective bromination of chloroquinolines, detailing two robust protocols using different brominating agents. We delve into the underlying mechanistic principles governing regioselectivity, offer detailed, step-by-step experimental procedures, and provide a thorough troubleshooting guide to empower researchers in achieving desired outcomes with high fidelity.
Mechanistic Rationale and Control of Regioselectivity
The outcome of the bromination of chloroquinolines is dictated by the principles of electrophilic aromatic substitution (EAS). The quinoline system consists of two fused rings: an electron-deficient pyridine ring and a comparatively electron-rich benzene ring.
-
Role of Acidic Medium: In a strong acidic medium, such as concentrated sulfuric acid (H₂SO₄), the lone pair of electrons on the quinoline nitrogen is protonated. This protonation results in the formation of a quinolinium ion, which strongly deactivates the pyridine ring towards electrophilic attack. Consequently, the electrophilic substitution is directed almost exclusively to the carbocyclic (benzene) ring.[8][9]
-
Directing Effects of Substituents: The position of the bromine atom on the benzene ring is further influenced by the existing chloro-substituent. As an ortho-, para-director, the chlorine atom will direct the incoming electrophile (Br⁺) to positions ortho and para relative to itself. The interplay between this effect and the overall activation/deactivation of the ring system determines the final product distribution.
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): Often considered a milder and more selective brominating agent than molecular bromine.[8][10] In the presence of a strong acid, NBS acts as a source of the electrophilic bromonium ion (Br⁺). Its ease of handling as a crystalline solid makes it a preferred reagent in many laboratory settings.[11]
-
Molecular Bromine (Br₂): A powerful brominating agent that can be used for both activated and deactivated systems. It is highly corrosive and volatile, requiring stringent safety precautions.[12][13] For highly activated quinoline systems (e.g., those with hydroxyl or methoxy groups), careful control of Br₂ stoichiometry is critical to prevent unwanted polybromination.[8][14]
-
The following diagram illustrates the general mechanism for the acid-mediated bromination of a chloroquinoline.
Caption: General mechanism of acid-catalyzed electrophilic bromination.
Safety, Materials, and Equipment
2.1. Critical Safety Precautions
All experimental work must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[15][16]
-
Chemical Hazards:
-
N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[17] It is light and moisture-sensitive.[17] Avoid dust formation.[17]
-
Bromine (Br₂): Highly corrosive and toxic. Fatal if inhaled.[13] Causes severe burns to the skin, eyes, and respiratory tract.[12] Handle with extreme caution in a well-ventilated fume hood.
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe burns. Reacts violently with water.
-
Organic Solvents (Chloroform, Acetonitrile, Ethyl Acetate, Hexanes): Flammable and/or toxic. Avoid inhalation and skin contact.
-
-
Required PPE:
-
Engineering Controls & Emergency Preparedness:
2.2. Materials and Reagents
| Reagent/Material | Grade |
| 4-Chloroquinoline / 7-Chloroquinoline | ≥98% Purity |
| N-Bromosuccinimide (NBS) | Reagent Grade, ≥99% |
| Bromine (Br₂) | ACS Reagent, ≥99.5% |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) |
| Chloroform (CHCl₃) | ACS Grade, Stabilized |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution |
| Sodium Thiosulfate (Na₂S₂O₃) | 10% Aqueous Solution |
| Sodium Sulfate (Na₂SO₄) / Magnesium Sulfate (MgSO₄) | Anhydrous |
| Ethyl Acetate & Hexanes | HPLC Grade (for chromatography) |
| Silica Gel | 230-400 mesh (for chromatography) |
| Deionized Water |
2.3. Equipment
-
Round-bottom flasks and magnetic stir bars
-
Magnetic stirrer with cooling/heating capabilities
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Glassware for column chromatography
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Melting point apparatus
Experimental Protocols
The following diagram outlines the general workflow for a bromination reaction.
Caption: General experimental workflow for chloroquinoline bromination.
Protocol 1: Bromination of 4-Chloroquinoline with NBS in Sulfuric Acid
This protocol is designed for the bromination on the benzene ring of a deactivated chloroquinoline system, typically yielding a mixture of 5-bromo and 8-bromo isomers, along with the 5,8-dibromo product, depending on stoichiometry.[9]
Rationale: The use of concentrated H₂SO₄ ensures the deactivation of the pyridine ring, directing the electrophilic attack of the NBS-derived Br⁺ to the carbocyclic ring.[8][9] Slow, portion-wise addition of NBS at low temperature helps to control the exothermic reaction and improve selectivity.
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 4-chloroquinoline (1.63 g, 10.0 mmol) to 20 mL of concentrated sulfuric acid while cooling in an ice bath. Stir until all the solid has dissolved.
-
Reagent Addition: While maintaining the temperature between 0-5 °C, add N-Bromosuccinimide (1.78 g, 10.0 mmol, 1.0 eq for monobromination) in small portions over 30 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC. To take a sample, carefully extract a small aliquot, quench it in ice water, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Use a 3:1 Hexanes:Ethyl Acetate eluent system. The product spots should be visible under UV light and will have a lower Rf than the starting material.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Perform this step slowly as significant gas evolution (CO₂) will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to separate the isomers and any unreacted starting material.
Protocol 2: Bromination of 7-Chloro-8-methoxyquinoline with Br₂ in Chloroform
This protocol is adapted for an activated system where the strong electron-donating methoxy group directs bromination and makes the ring more susceptible to EAS. The principles are based on established methods for brominating 8-methoxyquinoline.[14][18]
Rationale: The 8-methoxy group is a powerful activating ortho-, para-director. Bromination is expected to occur regioselectively at the 5-position. A non-acidic solvent like chloroform is used to avoid the harsh conditions that are unnecessary for an activated substrate.[18] Dropwise addition of a dilute bromine solution is crucial to prevent over-bromination.[14]
Step-by-Step Methodology:
-
Preparation: Dissolve 7-chloro-8-methoxyquinoline (1.94 g, 10.0 mmol) in 40 mL of chloroform in a 100 mL round-bottom flask. Cool the solution in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of molecular bromine (1.60 g, 10.0 mmol, 1.0 eq) in 10 mL of chloroform. Transfer this solution to a dropping funnel. Add the bromine solution dropwise to the stirred quinoline solution over 20-30 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should dissipate as it reacts.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Work-up: Quench the reaction by adding 30 mL of a 10% sodium thiosulfate solution to the flask and stirring until the orange/brown color disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the chloroform under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography if necessary.
Product Characterization and Data
The successful synthesis of bromochloroquinolines must be confirmed through rigorous analytical characterization.
| Parameter | Expected Observation |
| ¹H NMR | Appearance of aromatic signals in the 6.5-9.0 ppm range. The number and splitting patterns of the aromatic protons will change upon bromination, confirming the position of substitution. |
| ¹³C NMR | Aromatic carbon signals will shift. The carbon atom bonded to the bromine will typically show a signal in the 90-120 ppm range. |
| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for compounds containing both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio), confirming the presence of both halogens. The molecular ion peak (M⁺) should correspond to the calculated mass of the product. |
| Melting Point | A sharp melting point indicates high purity of the final crystalline product. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive NBS (degraded by moisture/light).2. Insufficiently acidic conditions (Protocol 1).3. Temperature too low. | 1. Use a fresh bottle of NBS or recrystallize old reagent.2. Ensure H₂SO₄ is concentrated and the substrate is fully dissolved.3. Allow the reaction to proceed at room temperature or warm slightly if necessary. |
| Polybromination | 1. Stoichiometry of brominating agent is too high.2. Substrate is highly activated.3. Instantaneous concentration of bromine is too high. | 1. Use no more than 1.0-1.1 equivalents of the brominating agent for monobromination.[8]2. For activated systems, run the reaction at a lower temperature (0 °C or below).[8]3. Add the brominating agent slowly and in a dilute solution. |
| Incorrect Regioisomer | 1. Reaction conditions favor a different pathway.2. Insufficient deactivation of the pyridine ring. | 1. For substitution on the benzene ring, ensure strong acid conditions are used.[8][9]2. Verify the concentration and purity of the acid catalyst. |
| Difficult Work-up | 1. Emulsion formation during extraction.2. Product is partially soluble in the aqueous phase. | 1. Add brine to the separatory funnel to help break the emulsion.2. Perform additional extractions with the organic solvent. Adjusting the pH can sometimes help resolve solubility issues. |
References
- Benchchem. Application Notes and Protocols: N-Bromosuccinimide (NBS)
- Benchchem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
- Benchchem.
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances.
- Bromine Safety Operating Procedure. University of California, Santa Barbara.
- Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Molecules.
- N-Bromosuccinimide Safety D
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Benchchem. Synthesis of 3-Bromoquinoline: An In-depth Technical Guide.
- Regioselective Functionalization of Quinolines through C-H Activ
- N-Bromosuccinimide Safety D
- Benchchem. 2-Bromo-7-chloroquinoline.
- Benchchem. 4-Bromo-7-chloroquinoline.
- Bromine Handling Safety. Scribd.
- Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews.
- Safety D
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. carlroth.com [carlroth.com]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. scribd.com [scribd.com]
- 17. dept.harpercollege.edu [dept.harpercollege.edu]
- 18. acgpubs.org [acgpubs.org]
Application Note & Protocol: Regioselective Chlorination of 4-Hydroxyquinoline Intermediates for Pharmaceutical Synthesis
Abstract: The transformation of 4-hydroxyquinolines into their 4-chloro counterparts is a cornerstone reaction in medicinal chemistry, providing critical intermediates for a wide range of therapeutic agents, including antimalarials and kinase inhibitors. This guide provides a comprehensive, field-proven protocol for this conversion, emphasizing the underlying chemical principles, safety imperatives, and analytical validation. We delve into the prevalent tautomeric nature of the substrate, detail a robust protocol using phosphorus oxychloride (POCl₃), and offer a thorough troubleshooting guide to empower researchers in drug development.
Foundational Principles: Understanding the Substrate
A crucial aspect often overlooked is that 4-hydroxyquinoline exists in a tautomeric equilibrium with its more stable keto form, 4(1H)-quinolinone.[1][2] Experimental and computational studies confirm that in both solution and the solid state, the equilibrium heavily favors the 4-oxo (keto) tautomer.[3][4] This is mechanistically significant, as the reaction does not proceed via a simple nucleophilic substitution of a hydroxyl group. Instead, the carbonyl oxygen of the predominant 4-quinolinone tautomer initiates the reaction, making the process more akin to the chemistry of amides or vinylogous amides.
Caption: Tautomeric equilibrium of the 4-hydroxyquinoline system.
Reagent Selection: The Rationale for Phosphorus Oxychloride (POCl₃)
While several chlorinating agents exist, phosphorus oxychloride (POCl₃) is the reagent of choice for converting 4-quinolinones to 4-chloroquinolines.[5] Its efficacy stems from its dual role as both a chlorinating and dehydrating agent.
-
Mechanism of Action: The reaction proceeds through a mechanism analogous to a Vilsmeier-Haack reaction.[6][7] The carbonyl oxygen of the 4-quinolinone attacks the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate, which is an excellent leaving group. Subsequent nucleophilic attack at the C4 position by a chloride ion, either from POCl₃ itself or its byproducts, results in the formation of the 4-chloroquinoline product and the release of a phosphate byproduct.[6] This pathway is highly efficient and regioselective for the C4 position.
Caption: Simplified mechanism for the chlorination of 4-quinolinone with POCl₃.
-
Alternative Reagents:
-
Thionyl Chloride (SOCl₂): Can also effect this transformation, often requiring a catalytic amount of a tertiary amine or DMF.[8][9] The mechanism is similar, proceeding through a chlorosulfite intermediate. However, SOCl₂ can sometimes lead to more side reactions and charring, particularly with sensitive substrates.
-
N-Chlorosuccinimide (NCS): NCS is generally unsuitable for this specific transformation. It acts as a source of electrophilic chlorine (Cl⁺) and is typically used for chlorinating electron-rich aromatic systems or for radical-mediated chlorinations.[10] The C4 position of the 4-quinolinone is not sufficiently nucleophilic for a direct reaction with NCS.
-
Core Protocol: Chlorination using Phosphorus Oxychloride
This protocol is designed for a generic 4-hydroxyquinoline intermediate on a 10-20 gram scale. Researchers should adjust quantities proportionally for different scales.
Materials and Equipment
| Reagents & Consumables | Equipment |
| 4-Hydroxyquinoline Intermediate | Three-neck round-bottom flask (flame-dried) |
| Phosphorus Oxychloride (POCl₃), Reagent Grade | Reflux condenser with drying tube (e.g., CaCl₂) |
| Dichloromethane (DCM), Anhydrous | Magnetic stirrer and stir bar |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Heating mantle with temperature controller |
| Brine (Saturated NaCl solution) | Inert gas line (Nitrogen or Argon) |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Rotary evaporator with vacuum trap |
| Silica Gel (for chromatography) | Large beaker or flask for quenching (with ice bath) |
| TLC plates (Silica gel 60 F₂₅₄) | Standard laboratory glassware |
| Eluents for TLC/Chromatography (e.g., Hexanes/Ethyl Acetate) | Chemical fume hood |
Critical Safety Precautions
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic HCl gas.[6] All operations must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Quenching: The work-up procedure involves quenching the reaction with ice/water. This is an extremely exothermic and hazardous step. The reaction mixture must be added slowly and in portions to a large volume of crushed ice with vigorous stirring to manage the heat evolution.
Step-by-Step Experimental Protocol
Caption: General experimental workflow for the chlorination protocol.
1. Reaction Setup:
-
Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a gas inlet adapter.
-
Place the entire apparatus under an inert atmosphere (Nitrogen or Argon). Maintain a gentle positive pressure throughout the reaction.
2. Reaction Execution:
-
To the flask, add the 4-hydroxyquinoline intermediate (e.g., 10.0 g, 1.0 eq).
-
Under the inert atmosphere, carefully add phosphorus oxychloride (POCl₃). It can be used as both the reagent and solvent (e.g., 10-15 mL per gram of substrate).[6]
-
Heat the reaction mixture to 100-110 °C using a heating mantle. Maintain this temperature for 4-6 hours.[6] The mixture typically becomes a clear, homogenous solution upon heating.
3. Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Withdraw a small aliquot (a drop on the end of a glass rod), carefully quench it in a vial containing water and NaHCO₃, and extract with a small amount of ethyl acetate.
-
Spot the organic layer on a TLC plate against the starting material. A typical eluent system is 30-50% ethyl acetate in hexanes. The product (4-chloroquinoline) is significantly less polar than the starting material (4-quinolinone).
-
The reaction is complete upon the disappearance of the starting material spot.
4. Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
[Critical Step] Remove the bulk of the excess POCl₃ under reduced pressure using a rotary evaporator. Use a base trap (e.g., NaOH pellets) to protect the vacuum pump.
-
Prepare a large beaker containing a substantial amount of crushed ice (e.g., 500 g for a 10 g scale reaction) and place it in an ice bath.
-
Under vigorous stirring in the fume hood, add the cooled, concentrated reaction residue dropwise via a pipette or addition funnel to the crushed ice. The addition must be slow to control the highly exothermic reaction.
-
Once the addition is complete, continue stirring until all the ice has melted. The product may precipitate as a solid or remain as an oil.
-
Slowly neutralize the highly acidic aqueous mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) or by carefully adding solid Na₂CO₃ in portions until the pH is ~7-8. Be cautious of vigorous gas evolution (CO₂). Alternatively, basify with aqueous ammonia or NaOH.
-
Transfer the mixture to a separatory funnel.
5. Extraction:
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 100 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloroquinoline product.
Purification
The crude product is often a brown solid or oil and typically requires purification.
-
Column Chromatography: The most common method is flash column chromatography on silica gel. A gradient elution starting from 100% hexanes and gradually increasing the polarity with ethyl acetate is effective. The product typically elutes at 5-20% ethyl acetate in hexanes.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., isopropanol, ethanol, or hexanes/ethyl acetate) can be an effective purification method.[5]
Analytical Characterization
Validation of the product structure and purity is essential.
| Technique | Expected Observation for 4-Chloroquinoline Product |
| ¹H NMR | Disappearance of the broad N-H proton signal from the 4-quinolinone starting material. Characteristic shifts and coupling patterns for the protons on the quinoline core.[11][12] |
| ¹³C NMR | Disappearance of the C=O signal (typically >170 ppm). The C4 carbon bearing the chlorine will appear around 140-150 ppm, and the C-Cl bond will influence the shifts of adjacent carbons.[11][13] |
| Mass Spec (MS) | The molecular ion peak (M⁺) will correspond to the calculated mass of the product. The presence of a chlorine atom will be confirmed by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak.[14] |
| HPLC | A single major peak should be observed, allowing for purity assessment (typically >95% after purification). A reverse-phase C18 column with a water/acetonitrile mobile phase is a common starting point.[15] |
| IR Spectroscopy | The prominent C=O stretching band from the 4-quinolinone starting material (around 1620-1650 cm⁻¹) will be absent in the 4-chloroquinoline product spectrum.[16] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Moisture in the reaction vessel or reagents. 3. Poor quality of POCl₃. | 1. Increase reaction time and/or temperature slightly (e.g., to 120°C). Monitor by TLC. 2. Ensure all glassware is rigorously flame-dried and the reaction is run under a dry, inert atmosphere. 3. Use freshly opened or distilled POCl₃. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during aqueous work-up (product may be partially water-soluble, especially if protonated). 3. Decomposition during heating. | 1. See above. 2. Ensure the aqueous layer is thoroughly neutralized (pH 7-8) before extraction. Perform more extractions with smaller volumes of organic solvent. 3. Avoid excessive temperatures or prolonged reaction times. |
| Formation of Dark Tar | 1. Reaction temperature is too high. 2. Presence of impurities in the starting material. 3. Side reactions due to other functional groups on the quinoline ring.[6] | 1. Lower the reaction temperature and extend the reaction time. 2. Ensure the purity of the starting 4-hydroxyquinoline. 3. If the substrate is highly electron-rich, it may be susceptible to polymerization or other side reactions. Consider a milder chlorinating agent or protecting groups if necessary. |
| Violent/Uncontrolled Quenching | Adding the reaction mixture too quickly to the ice, or using insufficient ice. | Always add the reaction mixture slowly to a large excess of ice with vigorous stirring. Ensure adequate cooling with an external ice bath. This is the most critical safety step of the work-up. |
References
- Benchchem. Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
- Benchchem. Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone.
- J Org Chem. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. [Link]
- Google Patents.
- PubChem. 4-Hydroxyquinoline. CID 69141. [Link]
- ResearchGate. Tautomeric forms of 4-hydroxy quinoline. [Link]
- J Org Chem. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. [Link]
- An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides.
- MDPI. (2023).
- Cole-Parmer. Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. [Link]
- Benchchem.
- International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Benchchem. A Comparative Guide to GC-MS and HPLC Methods for 2,4,5-Trichloroisophthalonitrile (Chlorothalonil) Analysis.
- Environ Sci Technol. (2009).
- Arch Pharm Res. (2009).
- DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- Organic Syntheses. Alcohol to Chloride - Common Conditions. [Link]
- J Org Chem. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. [Link]
- SpectraBase. 4-Chloroquinoline - Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 9. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. spectrabase.com [spectrabase.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. openscholar.dut.ac.za [openscholar.dut.ac.za]
The Versatile Synthon: Application Notes and Protocols for 4-Bromo-8-chloroquinoline in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Dihalogenated Quinoline Scaffold
In the landscape of heterocyclic chemistry, quinoline and its derivatives stand as privileged scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among the vast array of substituted quinolines, 4-bromo-8-chloroquinoline emerges as a particularly valuable and versatile building block. Its dihalogenated nature, featuring a reactive bromine at the 4-position and a more robust chlorine at the 8-position, offers a unique platform for sequential and regioselective functionalization. This differential reactivity is the cornerstone of its utility, allowing for the stepwise introduction of diverse molecular fragments through a variety of modern cross-coupling reactions.
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights into experimental design and optimization. The protocols detailed herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.
Core Principles of Reactivity: A Tale of Two Halogens
The synthetic utility of this compound is fundamentally dictated by the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > OTf > Cl.[1][2] This hierarchy is a direct consequence of the bond dissociation energies of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[3]
For this compound, this reactivity difference allows for selective transformations at the more labile C4-Br bond, leaving the C8-Cl bond intact for subsequent manipulations. This regioselectivity is a powerful tool for the controlled elaboration of the quinoline core, enabling the synthesis of complex molecules with precise substitution patterns.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C4-bromo bond of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Aryl and Heteroaryl Fragments
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3] In the context of this compound, this reaction provides a direct and efficient route to 4-aryl- and 4-heteroaryl-8-chloroquinolines, which are key intermediates in the synthesis of bioactive molecules.[4]
Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction commences with the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation with a boronate species (formed from the boronic acid and a base), and the cycle is completed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] The choice of ligand is critical for promoting these steps efficiently, with bulky, electron-rich phosphine ligands often being employed to enhance catalytic activity.
Protocol: Synthesis of 4-Phenyl-8-chloroquinoline
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related haloquinolines.[4]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenyl-8-chloroquinoline.
Data Summary for Suzuki-Miyaura Coupling:
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 80-90 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 100 | 75-85 |
}
Diagram 2: Catalytic cycle for the Suzuki-Miyaura coupling.Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products, pharmaceuticals, and materials science. For this compound, Sonogashira coupling at the C4-position provides access to 4-alkynyl-8-chloroquinolines.
Mechanistic Insight: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[1] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation to the palladium center.[1] The final step is reductive elimination to yield the alkynylated product.
Protocol: Synthesis of 4-(Phenylethynyl)-8-chloroquinoline
This protocol is based on general procedures for Sonogashira couplings of bromoarenes.[5]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF (10 mL) and degassed triethylamine (2.0 mmol).
-
Add phenylacetylene (1.1 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8 hours, or until TLC analysis shows complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(phenylethynyl)-8-chloroquinoline.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds from aryl halides and amines.[6][7] This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is a common feature in a vast number of drug molecules. The application of the Buchwald-Hartwig amination to this compound allows for the introduction of a wide range of primary and secondary amines at the 4-position.
Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium amido complex.[8] Reductive elimination from this complex furnishes the desired arylamine and regenerates the Pd(0) catalyst.[8] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step.[8]
Protocol: Synthesis of N-Butyl-8-chloroquinolin-4-amine
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.[6][7]
Materials:
-
This compound
-
n-Butylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
To a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).
-
In a separate vial, dissolve this compound (1.0 mmol) in toluene (5 mL) and add n-butylamine (1.2 mmol).
-
Add the solution of the quinoline and amine to the flask containing the catalyst and base.
-
Seal the flask and heat the reaction mixture to 100 °C for 16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-butyl-8-chloroquinolin-4-amine.
Sequential Functionalization: A Gateway to Molecular Complexity
The presence of the less reactive C8-Cl bond in the products of the initial cross-coupling reactions opens the door for further synthetic transformations. By employing more forcing reaction conditions or specialized catalyst systems, the C8-Cl bond can be subjected to a second cross-coupling reaction, allowing for the synthesis of disubstituted quinolines with a high degree of molecular diversity. This sequential functionalization strategy is a powerful approach for building complex molecular architectures from a simple starting material.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its differential halogen reactivity provides a robust platform for regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The ability to perform sequential cross-couplings further enhances its utility, enabling the construction of complex and diverse quinoline derivatives. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this remarkable synthon.
References
- Heiskanen, J. P., & Hormi, O. E. O. (2009). 4-Aryl-8-hydroxyquinolines from 4-chloro-8-tosyloxyquinoline using a Suzuki–Miyaura cross-coupling approach. Tetrahedron, 65(2), 518-524.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.
- (Reference for synthesis of 7-Bromo-4-chloro-8-methylquinoline, analogous to this compound) BenchChem. (2025).
- (General protocol for synthesis of 4-aminoquinolines) Yousuf, M., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 24(5), 2051-2062.
- (General protocol for hydrolysis of 8-chloroquinoline) BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline.
- (General reference for Suzuki coupling of chloroquinolines) Al-Masoudi, N. A., et al. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 11(01), 128-138.
- (General information on 8-hydroxyquinoline synthesis) Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 6(9), 1-13.
- (General protocol for Suzuki-Miyaura reaction) Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(109), 89819-89822.
- (General information on synthesis of 8-hydroxyquinolines) Krishna, V. S., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(1), 1.
- (General synthesis of chloroquinolines) Wang, X., et al. (2018). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic & Biomolecular Chemistry, 16(44), 8563-8567.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- (General protocol for Sonogashira coupling) Li, J., et al. (2024).
- Reddy, T. J., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(18), 9714-9787.
- (General information on Sonogashira coupling) Organic Chemistry Portal. Sonogashira Coupling.
- (General information on Suzuki coupling) Myers, A. G. The Suzuki Reaction.
- (General information on Buchwald-Hartwig amination) Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- (General information on palladium-catalyzed synthesis) Cacchi, S., & Fabrizi, G. (2005). Palladium-Catalyzed Synthesis and Transformation of Quinolones. Chemical Reviews, 105(7), 2873-2920.
- (General information on bromination of quinolines) Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- (General information on Sonogashira coupling) Chemistry LibreTexts. Sonogashira Coupling.
- (General information on Buchwald-Hartwig amination) Chemistry LibreTexts.
- (General information on Suzuki coupling) Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- (General information on palladium-catalyzed cross-coupling) The Nobel Prize in Chemistry 2010 - Scientific Background: Palladium-Catalyzed Cross Couplings in Organic Synthesis.
- (General information on synthesis of 4-aminoquinolines) Front. Chem. (2025).
- (General information on synthesis of 8-hydroxyquinolines with amino functionalities) J. Heterocyclic Chem. (2008).
- (General information on regioselective halogenation) Chemical Science. (2019).
- (General information on regioselective cross-coupling) Org. Lett. (2007). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
- (Patent on bromo-substituted quinolines) Google Patents. (2010). Process for preparing bromo-substituted quinolines.
- (Patent on 4-amino-chloroquinolines) Google Patents. (1982).
- (General reactivity of aryl halides) Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
- (General synthesis of ethynylquinolines) Tetrahedron. (2000). Synthesis of n-chloroquinolines and n-ethynylquinolines (n=2, 4, 8): Homo and heterocoupling reactions.
- (General synthesis of pyrazoloquinolines) Eur. J. Org. Chem. (2011).
- (General synthesis of bioactive aminomethylated 8-hydroxyquinolines) Molecules. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
- (General information on brominated quinolines) Molecules. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Novel Therapeutic Agents Using 4-Bromo-8-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The dihalogenated derivative, 4-Bromo-8-chloroquinoline, represents a versatile and strategically important starting material for the synthesis of novel therapeutic agents. Its two distinct halogen atoms at the C4 and C8 positions offer orthogonal reactivity, enabling selective and sequential functionalization. This allows for the systematic exploration of chemical space and the generation of diverse compound libraries for screening against various biological targets. This document provides a comprehensive guide to the synthetic utility of this compound, with a focus on creating derivatives with potential applications in oncology and infectious diseases. Detailed protocols for key chemical transformations, including nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, are presented, along with insights into reaction mechanisms and optimization strategies.
Introduction: The Strategic Advantage of the this compound Scaffold
Quinoline and its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The specific substitution pattern of this compound provides two key reactive sites for molecular elaboration:
-
The C4-Chloro Substituent: The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen.[2] This allows for the facile introduction of various nucleophiles, particularly amines, to generate 4-aminoquinoline derivatives, a class of compounds renowned for their therapeutic efficacy.[3][4]
-
The C8-Bromo Substituent: The bromine atom at the 8-position is more amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, compared to the C4-chloro group.[5] This differential reactivity is the cornerstone of a selective functionalization strategy.
This orthogonal reactivity allows for a programmed and controlled synthesis, where one position can be modified while leaving the other intact for subsequent transformations. This is a powerful tool in the development of structure-activity relationships (SAR) and the optimization of lead compounds.
Strategic Synthesis Workflow
A logical and efficient approach to diversifying the this compound scaffold involves a two-step process that leverages the differential reactivity of the two halogen atoms. The general workflow is to first perform a nucleophilic aromatic substitution at the more reactive C4 position, followed by a palladium-catalyzed cross-coupling reaction at the C8 position.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
Synthesis of 4-Bromo-8-chloroquinoline Derivatives: A Detailed Guide for Researchers
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic functionalization of the quinoline core allows for the fine-tuning of its pharmacological profile, making the development of efficient and versatile synthetic routes a key objective for drug discovery professionals. Among the vast library of quinoline analogs, 4-bromo-8-chloroquinoline serves as a highly versatile intermediate. The differential reactivity of the bromine and chlorine substituents provides a platform for sequential and regioselective derivatization, enabling the synthesis of diverse compound libraries for screening and lead optimization.
This comprehensive guide provides a step-by-step technical overview for the synthesis of the this compound core, followed by detailed protocols for its derivatization via modern cross-coupling methodologies. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy, ensuring scientific integrity and reproducibility.
Part 1: Synthesis of the this compound Core
The synthesis of the this compound scaffold can be efficiently achieved through a multi-step sequence, commencing with the construction of the quinoline ring system, followed by halogenation. A robust and widely adopted method for quinoline synthesis is the Gould-Jacobs reaction.[1][2]
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step 1: Gould-Jacobs Reaction for the Synthesis of 8-Chloro-4-hydroxyquinoline
The Gould-Jacobs reaction provides an effective method for constructing the 4-hydroxyquinoline core from an appropriately substituted aniline.[3][4] In this initial step, 2-chloroaniline is condensed with diethyl ethoxymethylenemalonate (DEEM) to form an anilidomethylenemalonate intermediate, which subsequently undergoes thermal cyclization.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Condensation: Heat the reaction mixture to 130-140°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.
-
Cyclization: Increase the temperature to 250°C and maintain for 30 minutes to induce thermal cyclization. This step is typically performed in a high-boiling point solvent such as diphenyl ether to ensure even heat distribution.[5]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add ethanol to the flask and stir to break up the solid.
-
Filter the precipitate and wash thoroughly with ethanol to remove residual diphenyl ether and unreacted starting materials.
-
Dry the solid under vacuum to yield 8-chloro-4-hydroxyquinoline.
-
Causality and Expertise: The high temperature required for the cyclization step is a critical parameter. It provides the necessary activation energy for the intramolecular electrophilic aromatic substitution that forms the quinoline ring. The use of a high-boiling solvent is crucial for maintaining a consistent and high reaction temperature, which directly impacts the reaction yield and purity of the product.
Step 2: Chlorination of 8-Chloro-4-hydroxyquinoline to 4,8-Dichloroquinoline
The conversion of the 4-hydroxy group to a chloro group is a standard transformation in quinoline chemistry, often accomplished using phosphorus oxychloride (POCl₃).[6][7]
Protocol:
-
Reaction Setup: In a fume hood, carefully add 8-chloro-4-hydroxyquinoline (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents) in a round-bottom flask equipped with a reflux condenser. A small amount of a tertiary amine base like pyridine can be added to catalyze the reaction.[6]
-
Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Isolation:
-
Carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed with extreme care in a well-ventilated fume hood.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is approximately 8. This will precipitate the crude product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
The crude 4,8-dichloroquinoline can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
-
Causality and Expertise: The use of excess POCl₃ serves as both the reagent and the solvent. The mechanism involves the formation of a phosphate ester intermediate at the 4-hydroxy position, which is then displaced by a chloride ion.[8] The addition of a base like pyridine can accelerate the reaction by activating the hydroxyl group. The quenching procedure must be performed with caution due to the violent reaction of POCl₃ with water.
Step 3: Regioselective Bromination of 4,8-Dichloroquinoline
The final step involves the introduction of a bromine atom onto the 4,8-dichloroquinoline core. The position of bromination is directed by the existing substituents on the quinoline ring. In this case, electrophilic bromination is expected to occur on the benzene ring of the quinoline system.
Protocol:
-
Reaction Setup: Dissolve 4,8-dichloroquinoline (1.0 equivalent) in a suitable solvent such as concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid in a round-bottom flask.
-
Bromination: Cool the solution in an ice bath and slowly add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Causality and Expertise: The use of a strong acid like sulfuric acid protonates the quinoline nitrogen, deactivating the pyridine ring towards electrophilic attack. This directs the electrophilic brominating agent (generated from NBS) to the more electron-rich benzene ring. The directing effects of the chloro substituent at position 8 will influence the final position of the incoming bromine.
Part 2: Derivatization of this compound
The presence of two distinct halogen atoms on the quinoline scaffold allows for selective functionalization through various palladium- and copper-catalyzed cross-coupling reactions. The general order of reactivity for halogens in these reactions is I > Br > Cl, suggesting that the C4-Br bond will be more reactive than the C8-Cl bond, allowing for regioselective derivatization at the 4-position.[9]
Derivatization Strategies Workflow
Caption: Cross-coupling strategies for derivatization.
A. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds between an organohalide and an organoboron compound.[10]
Protocol for Synthesis of 4-Aryl-8-chloroquinolines:
-
Reaction Setup: To a degassed mixture of this compound (1.0 equivalent), an arylboronic acid (1.2-1.5 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water), add a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.01-0.05 equivalents).
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary (Suzuki-Miyaura Coupling)
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85-95 | [10] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 90-98 | N/A |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 12 | 75-85 | N/A |
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the coupling of amines with aryl halides, providing a direct route to arylamines.[11][12]
Protocol for Synthesis of 4-Amino-8-chloroquinolines:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equivalent), the desired primary or secondary amine (1.1-1.5 equivalents), a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-2.0 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., Xantphos, BINAP) in an anhydrous, aprotic solvent like toluene or dioxane.[13]
-
Reaction: Heat the mixture at 80-110°C for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation:
-
Cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
C. Ullmann Condensation for C-O and C-N Bond Formation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O and C-N bonds, typically requiring higher temperatures than palladium-catalyzed methods.[14][15]
Protocol for Synthesis of 4-Aryloxy/Arylamino-8-chloroquinolines:
-
Reaction Setup: Combine this compound (1.0 equivalent), a phenol or aniline derivative (1.2-2.0 equivalents), a copper catalyst (e.g., CuI, Cu₂O), a ligand (e.g., 1,10-phenanthroline, L-proline), and a base (e.g., K₂CO₃, K₃PO₄) in a high-boiling polar solvent such as DMF or NMP.
-
Reaction: Heat the reaction mixture at 120-180°C for 12-48 hours under an inert atmosphere.
-
Work-up and Isolation:
-
Cool the mixture and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer to remove the solvent and inorganic salts.
-
Dry, concentrate, and purify the product by chromatography.
-
D. Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling is a reliable method for the synthesis of arylalkynes from aryl halides and terminal alkynes.[9][16]
Protocol for Synthesis of 4-Alkynyl-8-chloroquinolines:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) and a terminal alkyne (1.2-1.5 equivalents) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).
-
Reaction: Stir the reaction mixture at room temperature to 60°C for 2-12 hours under an inert atmosphere.
-
Work-up and Isolation:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water or ammonium chloride solution to remove the amine salt.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Selectivity in Dihaloquinolines: In dihalogenated systems, the Sonogashira coupling preferentially occurs at the more reactive halogen. For a substrate like 2-bromo-4-iodo-quinoline, the reaction selectively takes place at the C-I bond.[9] This suggests that for this compound, the initial Sonogashira coupling will selectively occur at the C4-Br position.
Conclusion
This application note provides a detailed and scientifically grounded guide for the synthesis of this compound and its subsequent derivatization. By following the outlined protocols and understanding the underlying chemical principles, researchers in drug development and medicinal chemistry can efficiently access a diverse range of novel quinoline-based compounds for biological evaluation. The strategic use of modern cross-coupling reactions, leveraging the differential reactivity of the halogen substituents, opens up a vast chemical space for the exploration of structure-activity relationships and the discovery of new therapeutic agents.
References
- Wikipedia. (2023). Gould–Jacobs reaction.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Reactions. (n.d.). Gould-Jacobs Reaction.
- MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3146.
- National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(38), 22643-22669.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- ACS Publications. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- National Center for Biotechnology Information. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 19(11), 17898-17907.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3146.
- YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (2018). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 81-91.
- ResearchGate. (2021). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes.
- National Center for Biotechnology Information. (2021). Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines. Chemical Science, 12(11), 4068-4074.
- FAO AGRIS. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines.
- MDPI. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2951.
- PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
- PubMed. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1805-1814.
- Wikipedia. (2023). Sonogashira coupling.
- Royal Society of Chemistry. (2019). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 6(12), 1956-1960.
- UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3591.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society.
- ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- OperaChem. (2025). Ullmann coupling-An overview.
- Preprints.org. (2024). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application.
- MDPI. (2021). Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. Molecules, 26(11), 3146.
- Google Patents. (n.d.). US3567732A - Process for the preparation of chlorinated quinolines.
- Atlantis Press. (2016). Synthesis of 6-bromo-4-iodoquinoline. In 2nd International Conference on Material Engineering and Application (ICMEA 2015).
- ResearchGate. (2018). A General Method for the Metal-free, Regioselective, Remote C-H Halogenation of 8-Substituted Quinolines.
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (2008). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
Sources
- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. Ullmann coupling-An overview - operachem [operachem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Monitoring reaction progress of 4-Bromo-8-chloroquinoline via TLC
Application Note & Protocol
Real-Time Reaction Monitoring of 4-Bromo-8-chloroquinoline Synthesis via Thin-Layer Chromatography
Abstract: This document provides a comprehensive guide for the utilization of Thin-Layer Chromatography (TLC) as a rapid, efficient, and cost-effective analytical technique for monitoring the progress of chemical reactions involving this compound.[1] As a critical intermediate in the synthesis of novel pharmaceutical agents and complex organic molecules, ensuring the complete consumption of this starting material and tracking the formation of the desired product is paramount.[2] This guide details the fundamental principles, offers a step-by-step experimental protocol, and provides expert insights into data interpretation and troubleshooting, tailored for researchers in organic synthesis and drug development.
Introduction: The Rationale for TLC in Reaction Monitoring
In organic synthesis, the ability to quickly assess the status of a reaction is crucial for optimizing reaction times, improving yields, and minimizing the formation of impurities. Thin-Layer Chromatography (TLC) serves as an indispensable tool for this purpose.[3][4] It is an affinity-based separation technique that relies on the differential partitioning of components in a mixture between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (the eluent).[5][6]
For a compound like this compound, which is a moderately polar, UV-active heterocyclic compound, TLC offers several distinct advantages:
-
Speed and Efficiency: A TLC analysis can be completed in 5-15 minutes, providing near real-time feedback on the reaction's progress.[5]
-
Minimal Sample Requirement: Only a minuscule aliquot of the reaction mixture is needed, preserving the bulk of the material.[7]
-
Simplicity and Cost-Effectiveness: The technique requires minimal equipment and inexpensive consumables, making it accessible for routine use.[5][7]
-
Qualitative Assessment: It allows for the simultaneous visualization of the starting material, product(s), and any potential byproducts on a single plate.[4]
This application note will guide the user through a robust protocol designed to reliably monitor any reaction where this compound is a reactant.
Foundational Principles of TLC Separation
The separation in TLC is governed by the principle of adsorption chromatography.[8] The stationary phase, silica gel (SiO₂), is highly polar. The mobile phase, a solvent or mixture of solvents, is drawn up the plate by capillary action.[1][9]
-
Polarity is Key: Polar compounds in the sample mixture will have a stronger affinity for the polar silica gel and will travel shorter distances up the plate. Non-polar compounds will have a greater affinity for the mobile phase and will travel further.[10]
-
Retention Factor (Rf): The position of a compound on the developed TLC plate is quantified by its Retention Factor (Rf), a ratio calculated as follows:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [11][12][13]
The Rf value is a characteristic constant for a specific compound in a given solvent system and stationary phase, making it a valuable identifier.[10][14] An ideal Rf value for analysis falls between 0.3 and 0.7.[15]
Materials and Reagents
| Material/Reagent | Specification | Purpose |
| TLC Plates | Silica gel 60 F₂₅₄ on aluminum or glass backing | Stationary phase with fluorescent indicator |
| This compound | Analytical standard or reserved starting material | Reference standard for spotting |
| Developing Chamber | Glass jar with a tight-fitting lid | To hold the eluent and maintain a saturated atmosphere |
| Eluent (Mobile Phase) | Reagent-grade Hexanes and Ethyl Acetate (EtOAc) | To elute the sample up the TLC plate |
| Spotting Capillaries | Glass, ~1 µL volume | For precise application of samples to the plate |
| Sample Vials | 1-dram vials or similar | To dilute reaction aliquots for spotting |
| Spotting Solvent | Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | To dissolve samples before spotting |
| Visualization Tools | UV Lamp (254 nm) | Primary, non-destructive visualization |
| Iodine (I₂) crystals in a sealed chamber | Secondary, general-purpose stain | |
| Potassium Permanganate (KMnO₄) stain | Secondary, oxidative stain | |
| Miscellaneous | Pencil, Ruler, Forceps | For marking, measuring, and handling the plate |
Detailed Experimental Protocol
This protocol is designed as a self-validating system by including lanes for the starting material (SM), the reaction mixture (Rxn), and a "co-spot" (Co) where both are applied to the same point. The co-spot is critical for resolving compounds with similar Rf values.[16]
-
Select the Eluent: For the moderately polar this compound, a mixture of hexanes and ethyl acetate is an excellent starting point.[4][15] Begin with a 7:3 ratio (v/v) of Hexanes:Ethyl Acetate. This ratio can be optimized; increasing the proportion of ethyl acetate will increase the polarity and cause all spots to move further up the plate.[17]
-
Prepare the Chamber: Pour the prepared eluent into the developing chamber to a depth of approximately 0.5 cm. Ensure the solvent level is below the origin line you will draw on the TLC plate.[18][19]
-
Saturate the Chamber: Place a piece of filter paper partially submerged in the eluent and leaning against the chamber wall. Close the lid and let the chamber stand for 5-10 minutes. This saturates the chamber atmosphere with solvent vapors, ensuring a uniform and reproducible solvent front.[5][10]
-
Handle the TLC plate only by the edges to avoid contaminating the silica surface.[18]
-
Using a pencil, gently draw a straight line across the plate, approximately 1 cm from the bottom. This is the origin line .[19]
-
Mark three small, equidistant points on the origin line for each lane: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[16]
-
Prepare Samples:
-
SM Sample: Dissolve a tiny amount (<1 mg) of pure this compound in ~0.5 mL of a volatile solvent like DCM or ethyl acetate.
-
Rxn Sample: Using a capillary, withdraw a small drop from the reaction mixture and dilute it in ~0.5 mL of the spotting solvent.
-
-
Spot the Plate:
-
Dip a clean capillary tube into the SM sample vial .
-
Lightly touch the capillary to the "SM" mark on the origin line. Allow the solvent to evaporate completely. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[10]
-
Repeat the process for the "Co" mark.
-
Using a new, clean capillary, dip it into the Rxn sample vial .
-
Spot this onto the "Rxn" mark.
-
Finally, spot the reaction mixture directly on top of the starting material spot at the "Co" mark. Let the solvent evaporate.
-
-
Using forceps, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the solvent pool.
-
Close the lid and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during this process.[20]
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate with forceps.
-
Immediately mark the position of the solvent front with a pencil.[1][19]
-
UV Light (Primary Method): Allow the plate to air dry completely. View the plate under a UV lamp (254 nm). Since the quinoline ring is a highly conjugated aromatic system, the compounds should appear as dark spots against the green fluorescent background of the plate.[21] Gently circle the visible spots with a pencil.[21]
-
Iodine Staining (Secondary Method): If spots are faint or not visible, place the dried plate in a sealed chamber containing a few iodine crystals. Most organic compounds will form temporary complexes with iodine vapor, appearing as brown spots.[21] Circle the spots quickly, as they will fade over time.[21][22]
-
Potassium Permanganate Stain (Tertiary Method): This stain is useful for visualizing compounds that can be oxidized. Dip the plate in a dilute solution of KMnO₄. Oxidizable compounds will appear as yellow or brown spots on a purple background.[22]
Workflow for TLC-Based Reaction Monitoring
Caption: Workflow for monitoring reaction progress using TLC.
Interpretation of Results
By analyzing the three lanes, you can determine the reaction's status:
-
Lane 1 (SM): Shows a single spot corresponding to pure this compound. This is your reference Rf.
-
Lane 3 (Rxn):
-
Time = 0: Should show primarily the starting material spot.
-
Reaction in Progress: Will show a diminishing SM spot and the appearance of one or more new spots (product(s)). The product, if its polarity is different, will have a different Rf value.
-
Reaction Complete: The spot corresponding to the starting material should be completely absent, and the product spot should be intense.[19]
-
-
Lane 2 (Co): This lane confirms the identity of the spots.
-
If the reaction is incomplete, you will see two distinct spots: one for the SM and one for the product.
-
If the reaction is complete and the product has a different Rf from the SM, you will see two separate spots.
-
If the product and SM have very similar Rf values, the co-spot will appear as a single, potentially elongated spot, confirming that the spot in the "Rxn" lane is indeed the starting material.[16][23]
-
| Component | Expected Polarity (Relative) | Expected Rf Value (Relative) | Appearance on TLC Plate |
| This compound | Moderately Polar | Baseline (e.g., ~0.4) | A single, distinct spot in the "SM" lane. Its intensity decreases over time in the "Rxn" lane. |
| Hypothetical Product | Varies (Less or More Polar) | Varies (Higher or Lower Rf) | A new spot that appears and intensifies over time in the "Rxn" lane. |
| Byproduct/Impurity | Varies | Varies | Any additional, unexpected spots appearing in the "Rxn" lane. |
Troubleshooting Common TLC Issues
| Problem | Probable Cause(s) | Solution(s) |
| Spots are streaked or "tailing" | 1. Sample is too concentrated (overloaded).[7][17][18]2. Compound is degrading on the acidic silica gel.[15]3. Inappropriate spotting solvent. | 1. Dilute the sample further before spotting.[7]2. Add a small amount (~0.5%) of triethylamine to the eluent to neutralize the silica.[15][17]3. Ensure the spotting solvent is volatile and non-polar. |
| All spots remain at the origin (Rf ≈ 0) | The eluent is not polar enough to move the compounds off the baseline.[17] | Increase the polarity of the eluent. For a Hex:EtOAc system, increase the proportion of ethyl acetate (e.g., from 7:3 to 1:1).[17] |
| All spots run with the solvent front (Rf ≈ 1) | The eluent is too polar, causing all compounds to travel with the mobile phase.[17] | Decrease the polarity of the eluent. For a Hex:EtOAc system, decrease the proportion of ethyl acetate (e.g., from 7:3 to 9:1).[17] |
| No spots are visible | 1. Compound is not UV-active.2. Sample is too dilute.[17][18]3. Compound evaporated from the plate. | 1. Use a chemical stain (Iodine, KMnO₄).[17][19]2. Spot the sample multiple times in the same location, allowing it to dry between applications.[17][18]3. Ensure the compound is not highly volatile. |
| Solvent front is crooked or uneven | 1. The TLC plate is touching the side of the chamber or filter paper.[18]2. The chamber was not properly sealed/saturated. | 1. Reposition the plate in the center of the chamber.[18]2. Ensure the chamber lid is tight and allow adequate time for saturation. |
References
- Khan Academy. (n.d.). Calculating retention factors for TLC.
- Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Bio-Rad. (n.d.). Principles of Thin Layer Chromatography.
- Bio-protocol. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- Microbe Online. (2022, May 17). Thin Layer Chromatography (TLC): Principle, Procedure, and Applications.
- University of Toronto Scarborough. (n.d.). Thin Layer Chromatography.
- Bitesize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?.
- Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses.
- Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC.
- Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry).
- University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- EPFL. (n.d.). TLC Visualization Reagents.
- MilliporeSigma. (n.d.). TLC Visualization Methods.
- Chemistry LibreTexts. (2022, August 21). 5.7: Visualizing TLC Plates.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 629-636.
- Royal Society of Chemistry. (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 6(16), 6438-6445.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- BGD Group. (2011). TLC Developing System.
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
- Google Patents. (2018). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
- MDPI. (2024). Synthesis and Properties of a Novel Four-Coordinate 8-Hydroxy-Quinolate-Based Complex. Molecules, 29(9), 2056.
- University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography.
- PubChem. (n.d.). 4-Chloroquinolin-8-ol.
- SAGE Journals. (2022). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of the Chinese Chemical Society.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. This compound CAS#: 927800-40-6 [m.chemicalbook.com]
- 3. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. microbenotes.com [microbenotes.com]
- 6. Thin Layer Chromatography [sigmaaldrich.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 9. Thin Layer Chromatography (TLC): Principle, Procedure, and Applications • Microbe Online [microbeonline.com]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. Khan Academy [khanacademy.org]
- 12. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 13. studymind.co.uk [studymind.co.uk]
- 14. jk-sci.com [jk-sci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. How To [chem.rochester.edu]
- 17. silicycle.com [silicycle.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. faculty.fiu.edu [faculty.fiu.edu]
- 23. Troubleshooting [chem.rochester.edu]
Using 4-Bromo-8-chloroquinoline to create compound libraries for screening
Application Notes & Protocols
Topic: Using 4-Bromo-8-chloroquinoline to Create Compound Libraries for Screening Audience: Researchers, scientists, and drug development professionals.
Strategic Synthesis of Diverse Quinoline-Based Compound Libraries Using this compound
Introduction: The Quinoline Scaffold and the Advantage of Orthogonal Halogenation
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] From the pioneering antimalarial drug quinine to modern anticancer and antibacterial agents, the quinoline motif is a validated pharmacophore integral to numerous FDA-approved drugs.[4][5][6] The ability to functionalize the quinoline core at various positions allows medicinal chemists to fine-tune a compound's pharmacological properties, including efficacy, selectivity, and pharmacokinetic profile.[7][8]
This guide focuses on a particularly strategic building block for library synthesis: This compound .[9][10][11] Its utility stems from the differential reactivity of its two halogen atoms. This "orthogonal" halogenation enables a sequential and highly controlled diversification strategy, allowing for the creation of large, complex, and targeted compound libraries from a single, readily available starting material.
The Core Principle: Exploiting Differential Reactivity
The power of this compound lies in the distinct electronic environments of the C4 and C8 positions. This difference dictates their susceptibility to different classes of chemical reactions, which can be exploited for sequential library synthesis.
-
Position 4 (C4-Cl): The chlorine atom at the C4 position is significantly activated towards Nucleophilic Aromatic Substitution (SNAr) . The adjacent nitrogen atom in the pyridine ring acts as a strong electron-withdrawing group, polarizing the C4-Cl bond and stabilizing the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack.[12][13] This makes the C4 position the primary site for reaction with nucleophiles like primary and secondary amines.
-
Position 8 (C8-Br): The bromine atom at the C8 position on the benzenoid ring is not significantly activated for SNAr. Instead, it is an ideal handle for a wide range of palladium-catalyzed cross-coupling reactions .[14][15] Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings proceed efficiently at this position, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
This differential reactivity allows for a robust, two-stage diversification approach: first, introduce diversity at the C4 position via SNAr, creating a library of 4-substituted-8-bromoquinoline intermediates. Second, subject this intermediate library to various cross-coupling reactions at the C8 position to generate the final, highly diverse compound library.
Caption: Sequential diversification using this compound.
Experimental Protocols: A Two-Stage Approach to Library Synthesis
The following protocols provide detailed, step-by-step methodologies for the synthesis of a diverse library. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
This protocol describes a general procedure for the parallel synthesis of a library of 4-amino-8-bromoquinolines.
Protocol 1: General Procedure for SNAr with Amines
-
Reagent Preparation: In an array of reaction vials or a 96-well reaction block, add this compound (1.0 equivalent, e.g., 50 mg, 0.206 mmol).
-
Nucleophile Addition: To each vial, add a different primary or secondary amine (1.2–1.5 equivalents).
-
Solvent and Base Addition: Add a suitable solvent such as n-butanol, isopropanol, or NMP (N-Methyl-2-pyrrolidone) (e.g., 1 mL). For reactions with amine hydrochlorides, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Reaction: Seal the vials and heat the reaction block to 100–140 °C. The reaction can be performed using conventional heating or a microwave synthesizer for accelerated reaction times.[12]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Work-up:
-
Cool the reaction mixtures to room temperature.
-
If a precipitate has formed, filter the solid and wash with a cold solvent (e.g., diethyl ether or cold ethanol) to isolate the product.
-
If no precipitate forms, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude products can be purified by column chromatography on silica gel or by recrystallization to yield the desired 4-amino-8-bromoquinoline intermediates. For library synthesis, purification may be streamlined using automated flash chromatography systems.
The library of 4-amino-8-bromoquinoline intermediates can now be subjected to a variety of cross-coupling reactions to introduce diversity at the C8 position. It is critical that all cross-coupling reactions are set up under an inert atmosphere (e.g., Argon or Nitrogen) and that solvents are degassed to prevent catalyst deactivation.
Protocol 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction is used to introduce aryl or heteroaryl groups.[16][17]
-
Reaction Setup: To a degassed reaction vial, add the 4-amino-8-bromoquinoline intermediate (1.0 equivalent), the desired aryl- or heteroarylboronic acid or ester (1.2–1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or DMF.
-
Reaction: Seal the vial and heat the mixture to 80–120 °C until the starting material is consumed as monitored by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
| Component | Example Reagents/Conditions | Role |
| Aryl Halide | 4-Amino-8-bromoquinoline intermediate | Electrophile |
| Organoborane | Phenylboronic acid, Pyridine-3-boronic acid | Nucleophile Source |
| Pd Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the reaction cycle |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoborane |
| Solvent | Dioxane/H₂O, DMF, Toluene | Solubilizes reagents |
Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction introduces a new amino group at the C8 position, a common transformation in drug discovery.[18][19][20]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 4-amino-8-bromoquinoline intermediate (1.0 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5–2.0 equivalents).
-
Solvent Addition: Add a degassed anhydrous solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vial and heat to 90–110 °C. Monitor by LC-MS.
-
Work-up & Purification: Follow the same procedure as described for the Suzuki-Miyaura coupling.
Protocol 4: Sonogashira Coupling (C-C Alkyne Formation)
This reaction is used to install terminal alkynes, which are versatile functional groups for further chemistry (e.g., "click" chemistry).[18]
-
Reaction Setup: To a degassed reaction vial, add the 4-amino-8-bromoquinoline intermediate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine (TEA) or DIPEA, which can also serve as the solvent).
-
Reagent Addition: Add the terminal alkyne (1.5 equivalents). If not using an amine base as the solvent, add a degassed solvent like THF or DMF.
-
Reaction: Stir at room temperature to 60 °C until completion.
-
Work-up & Purification: Follow the same procedure as described for the Suzuki-Miyaura coupling.
Library Production and Screening Workflow
The synthesis of a compound library requires a systematic and often automated workflow to ensure efficiency and reproducibility.
Caption: A typical workflow for compound library synthesis and screening.
Application in Screening Campaigns
Libraries derived from the quinoline scaffold have proven fruitful in identifying hits for a wide range of biological targets.[21][22] The structural diversity generated using the this compound building block makes these libraries particularly valuable for screening against:
-
Kinases: Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of ATP.
-
Parasitic Targets: The quinoline core is famous for its antimalarial activity, and novel derivatives are constantly being screened against Plasmodium falciparum and other parasites.[1][4]
-
Bacteria and Viruses: Fluoroquinolones are a major class of antibiotics, and quinoline derivatives are explored for activity against various bacterial and viral targets.[23]
-
Cancer Cell Lines: Phenotypic screens against panels of cancer cell lines can identify compounds with cytotoxic or antiproliferative effects.[14][24]
The initial screening is often performed using high-throughput methods, and hits are then validated through dose-response curves and further secondary assays.[25][26]
Conclusion
This compound is a powerful and versatile starting material for the construction of diverse, drug-like compound libraries. By leveraging the orthogonal reactivity of the C4-chloro and C8-bromo positions, researchers can employ a sequential diversification strategy to efficiently generate thousands of unique molecular structures. This approach, combining robust SNAr and palladium-catalyzed cross-coupling reactions, provides a reliable pathway to populate screening collections with novel chemical matter, accelerating the discovery of new therapeutic agents.
References
- Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Pharma Focus Asia.
- Shang, X-F., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews.
- Davar, D., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules.
- Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
- Chung, P-Y., et al. (2015). Recent advances in research of natural and synthetic bioactive quinolines. Future Medicinal Chemistry.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Yadav, P., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
- MDPI. (n.d.). Special Issue : Synthesis and Application of Quinolines and Quinoline Derivatives.
- Olasunkanmi, O. I., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry.
- Kumar, S., et al. (2021). Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication. Journal of Biomolecular Structure and Dynamics.
- MySkinRecipes. (n.d.). This compound.
- Bouziane, I., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules.
- Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- ResearchGate. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
- Eldebss, T. M. A., et al. (2015). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
- The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED! YouTube.
- NROChemistry. (n.d.). Cross-Coupling Reactions.
- University of Kansas High Throughput Screening Laboratory. (n.d.). KU-HTS Compound Libraries.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Foley, D. J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.
- Chem Help ASAP. (2020). Buchwald-Hartwig cross-coupling reaction. YouTube.
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 927800-40-6 [m.chemicalbook.com]
- 10. This compound [myskinrecipes.com]
- 11. 8-Bromo-4-chloroquinoline | CymitQuimica [cymitquimica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 26. KU-HTS Compound Libraries | High Throughput Screening Laboratory [hts.ku.edu]
Developing kinase inhibitors from quinoline scaffolds
Application Notes & Protocols
Topic: Developing Kinase Inhibitors from Quinoline Scaffolds: From Target Validation to Preclinical Evaluation
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them one of the most important classes of drug targets. The quinoline ring system stands out as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its favorable structural and chemical properties.[1] This guide provides a comprehensive overview of the strategic development of novel kinase inhibitors based on the quinoline scaffold. We will delve into the rationale for target selection, detail robust protocols for biochemical and cell-based screening, explore the iterative process of lead optimization through structure-activity relationship (SAR) studies, and outline the essential steps for preclinical evaluation.
The Quinoline Scaffold: A Cornerstone of Modern Kinase Inhibitor Design
The quinoline nucleus, an aromatic heterocyclic scaffold, is a recurring motif in a multitude of clinically successful kinase inhibitors.[2] Its prominence is not coincidental but is rooted in several key attributes that make it an ideal framework for inhibitor design:
-
Structural Rigidity: The planar, bicyclic structure provides a rigid anchor that can reduce the entropic penalty of binding to the target kinase, often leading to higher affinity.
-
Synthetic Tractability: The quinoline core is synthetically versatile, allowing for the introduction of diverse functional groups at various positions to fine-tune potency, selectivity, and pharmacokinetic properties.[1]
-
Hydrogen Bonding Capacity: The nitrogen atom in the quinoline ring can act as a crucial hydrogen bond acceptor, frequently interacting with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.[2]
This combination of features has led to the development of several blockbuster drugs. A few notable examples are summarized below.
| Drug Name | Primary Kinase Target(s) | Indication |
| Bosutinib | BCR-ABL, Src | Chronic Myelogenous Leukemia (CML)[3][4] |
| Lenvatinib | VEGFR1-3, FGFR1-4, RET | Thyroid Cancer, Renal Cell Carcinoma[3] |
| Cabozantinib | c-Met, VEGFR2, RET | Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma[3] |
| Neratinib | EGFR, HER2 | Breast Cancer[5] |
Target Selection and Rationale
The human genome contains over 500 protein kinases, but only a fraction have been successfully drugged.[6] The initial and most critical step in a drug discovery campaign is the selection of a compelling kinase target. The rationale is typically driven by strong evidence linking the kinase's hyperactivity to a specific pathology.
Common Quinoline-Inhibitor Targets:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose mutation and overexpression drive proliferation in non-small cell lung cancer (NSCLC) and other epithelial tumors.[7][8]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[9][10]
-
BCR-ABL: A fusion oncoprotein with constitutive kinase activity that is the defining pathogenic driver of Chronic Myelogenous Leukemia (CML).[4][11]
-
c-Met: A receptor tyrosine kinase implicated in cell motility, invasion, and proliferation. Its dysregulation is common in a variety of cancers.[3][12]
The diagram below illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK), a common class of kinase targets.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.
High-Throughput Screening (HTS) for Hit Identification
Once a target is selected, the next step is to identify "hits"—initial compounds that demonstrate activity against the kinase. This is typically accomplished through high-throughput screening (HTS) of large compound libraries.
Causality Behind Assay Choice: The choice of assay technology is critical. While traditional radiometric assays are considered a gold standard for their direct measurement of phosphorylation, non-radioactive methods such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescence-based assays are often preferred for HTS due to their scalability, safety, and lower cost.[13][14] The Adapta™ Universal Kinase Assay, for example, is a TR-FRET-based platform that detects ADP formation, making it compatible with virtually any kinase.[13]
The workflow for a typical HTS campaign is shown below.
Caption: A typical workflow for a High-Throughput Screening (HTS) campaign.
Protocol 1: In Vitro Kinase Assay (Luminescence-Based)
This protocol outlines a generalized procedure for determining a compound's IC50 value using a luminescence-based assay that quantifies ATP consumption (e.g., Kinase-Glo®).
Principle: Kinase activity depletes ATP in the reaction. The remaining ATP is used by luciferase to generate a luminescent signal. Higher kinase activity results in lower signal, while effective inhibition preserves ATP, leading to a higher signal.
Self-Validation: The protocol's integrity is maintained by including critical controls. The "no enzyme" control defines the 100% inhibition level (maximum signal), while the "vehicle" (DMSO) control defines the 0% inhibition level (basal kinase activity). A Z' factor calculation (Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|) should be performed during assay development; a value > 0.5 indicates a robust and reliable assay.[15]
Materials:
-
Recombinant Kinase (e.g., VEGFR2, EGFR)
-
Kinase Substrate (e.g., a specific peptide)
-
Assay Buffer (containing MgCl2, DTT, etc.)
-
ATP (at a concentration near the Kₘ for the kinase)[16]
-
Test Compounds (solubilized in DMSO)
-
Kinase-Glo® Luminescence Reagent
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used. Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only for vehicle controls.
-
Enzyme/Substrate Addition: Prepare a master mix of kinase and substrate in assay buffer. Add this mix to all wells except the "no enzyme" controls.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the inhibitors to bind to the kinase before the reaction is initiated.[15]
-
Reaction Initiation: Prepare an ATP solution in assay buffer. Add the ATP solution to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The exact time should be optimized to ensure the reaction is within the linear range.
-
Signal Detection: Add an equal volume of Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescent signal. Incubate for 10 minutes to stabilize the signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data: Set the average signal from the "no enzyme" wells as 100% inhibition and the average signal from the "DMSO" wells as 0% inhibition.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
-
Lead Optimization and Structure-Activity Relationship (SAR)
A "hit" from an HTS campaign is rarely a drug. It is merely a starting point. The subsequent phase, lead optimization, is an iterative cycle of chemical synthesis and biological testing designed to improve the compound's properties.[17] The goal is to enhance potency against the target kinase, improve selectivity over other kinases (to reduce off-target effects), and optimize pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion).
Structure-Activity Relationship (SAR): This is the process of correlating specific structural features of a molecule with its biological activity.[18] For a quinoline scaffold, medicinal chemists will systematically modify different positions on the ring system.
Caption: The iterative cycle of lead optimization driven by SAR.
Hypothetical SAR for a 4-Anilinoquinoline Scaffold: The table below summarizes hypothetical SAR trends for a generic 4-anilinoquinoline inhibitor targeting a kinase like EGFR, based on published literature.[8][19]
| Position on Quinoline | Modification | Effect on Activity | Rationale/Justification |
| C4-Anilino Group | Small, electron-withdrawing groups (e.g., -Cl, -Br) on the aniline ring | Often increases potency | Can form specific halogen bonds or favorable hydrophobic interactions in the ATP pocket. |
| C6 Position | Introduction of solubilizing groups (e.g., morpholine, piperazine) | Improves pharmacokinetic properties (solubility, metabolism) | Balances the lipophilicity of the core scaffold, often required for oral bioavailability. |
| C7 Position | Small alkoxy groups (e.g., -OCH₃, -OCH₂CH₃) | Generally enhances potency | Can occupy a specific hydrophobic pocket and orient the molecule for optimal hinge binding. |
| C3 Position | Cyano (-CN) or other small electron-withdrawing groups | Can increase affinity | May form additional interactions with the receptor or modulate the electronics of the ring system. |
Cellular and Preclinical Evaluation
A compound that is potent in a biochemical assay may not work in a living cell.[20] It must be able to cross the cell membrane, engage its target in a complex cellular environment, and elicit the desired biological response.
Protocol 2: Cellular Target Engagement (Western Blot)
Principle: This protocol assesses if the inhibitor can block the kinase's activity inside a cancer cell. This is measured by detecting the phosphorylation status of a known downstream substrate of the target kinase. For example, for an EGFR inhibitor, one would measure the level of phosphorylated EGFR (p-EGFR).
Procedure:
-
Cell Culture: Seed a relevant cancer cell line (e.g., A549 for EGFR inhibitors) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, cells can be incubated in serum-free media for 12-24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of the quinoline inhibitor for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR) for a short period (e.g., 15 minutes) to induce robust kinase phosphorylation. A non-stimulated control should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto a polyacrylamide gel and separate by size via electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target or its substrate (e.g., anti-p-EGFR).
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal. Strip the membrane and re-probe with an antibody for the total protein (e.g., total EGFR) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A dose-dependent decrease in the phosphorylated protein signal relative to the total protein indicates successful target inhibition.
Protocol 3: Cell Viability / Proliferation Assay (MTT or CellTiter-Glo®)
Principle: This assay determines the effect of the inhibitor on the growth and viability of cancer cells. The MTT assay measures metabolic activity, while CellTiter-Glo® measures intracellular ATP levels as an indicator of cell viability.[17]
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well clear-bottom plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the crystals.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent directly to the wells.
-
-
Data Acquisition:
-
MTT: Read the absorbance at ~570 nm.
-
CellTiter-Glo®: Read the luminescence after a brief incubation.
-
-
Data Analysis: Normalize the data to the vehicle-treated cells (100% viability) and calculate the GI50/IC50 value, which is the concentration of inhibitor that causes 50% reduction in cell growth/viability.
In Vivo Evaluation: Xenograft Models
The final step before a compound can be considered a clinical candidate is to demonstrate its efficacy and safety in a living organism.[6][21] In oncology, this is often done using a tumor xenograft model.
Conceptual Workflow:
-
Model Selection: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Compound Formulation: The lead quinoline inhibitor is formulated in a vehicle suitable for administration to the animals (e.g., oral gavage or intraperitoneal injection).
-
Dosing and Monitoring: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The compound is administered on a defined schedule (e.g., daily). Tumor volume and body weight are measured regularly.
-
Efficacy Endpoint: The study concludes when tumors in the control group reach a predetermined size. Efficacy is measured as Tumor Growth Inhibition (TGI).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and tumor samples can be collected to correlate drug exposure levels with target inhibition in the tumor tissue.
Conclusion and Future Directions
The development of kinase inhibitors from quinoline scaffolds is a well-established and highly successful strategy in modern drug discovery. The journey from an initial concept to a preclinical candidate is a multi-disciplinary effort requiring a deep understanding of kinase biology, medicinal chemistry, and pharmacology. The protocols and workflows described herein provide a foundational framework for this process. Future efforts will likely focus on designing next-generation quinoline inhibitors that can overcome acquired drug resistance, exhibit novel mechanisms of action, and achieve even greater selectivity to improve safety profiles.[2][22]
References
- Miele, M., et al. (2022).
- Elsebaei, M. G., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
- Elsebaei, M. G., et al. (2025). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. [Link]
- Abdel-Gawad, N. M., et al. (2022).
- Singh, M., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
- Wang, W., et al. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. PubMed. [Link]
- Abdel-Gawad, N. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]
- Kumar, R., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
- Kumar, R., et al. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets. [Link]
- Abdel-Gawad, N. M., et al. (2022).
- BioAssay Systems. Kinase Inhibitor Screening Services. BioAssay Systems. [Link]
- Talah, B., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S)
- Kauthale, S. S., et al. (2016). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry. [Link]
- Cilibrizzi, A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- Kaur, H., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. PubMed. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Solomon, V. R., & Lee, H. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed. [Link]
- Kumar, A., et al. (2022). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Combinatorial Chemistry & High Throughput Screening. [Link]
- El-Gamal, M. I., et al. (2015). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
- Houghtaling, J. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest. [Link]
- Reaction Biology. Kinase Screening Assay Services. Reaction Biology. [Link]
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- Oliveira, A. C., et al. (2022). Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. PubMed Central. [Link]
- Cui, J. J., et al. (2009). Structure activity relationships of quinoline-containing c-Met inhibitors. PubMed. [Link]
- ResearchGate. (2023). SAR-identified moieties responsible for activity in quinine 3.
- Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]
- Oliveira, A. C., et al. (2022). Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking.
- Bartz, T., et al. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry. [Link]
- Cilibrizzi, A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
- Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
- Malarz, K., et al. (2023). Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations.
- Gaspar, N., et al. (2013). In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas. PubMed Central. [Link]
- Fiebig, H. H., et al. (2008). In vitro profiling of various small-molecule kinase inhibitors in panels of hematological and non hematological human tumor cell lines. AACR Journals. [Link]
- ResearchGate. Docking results of the compounds tested with ABL kinase in different...
Sources
- 1. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 8. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds [pubmed.ncbi.nlm.nih.gov]
- 9. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 4-Bromo-8-chloroquinoline Synthesis
Welcome to the technical support center dedicated to the synthesis of 4-Bromo-8-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize the yield and purity of the final product. The insights provided herein are a synthesis of established chemical principles and field-proven experience in heterocyclic chemistry.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Its unique substitution pattern, with halogens at both the 4- and 8-positions, provides versatile handles for further chemical modifications, such as nucleophilic aromatic substitution at the 4-position and metal-catalyzed cross-coupling reactions at the 8-position.[1][2] However, the synthesis of this molecule can be challenging, often plagued by issues such as low yields, side reactions, and purification difficulties. This guide aims to provide a structured approach to overcoming these obstacles.
Plausible Synthetic Pathway
A common and logical synthetic route to this compound involves a multi-step process, typically starting from a substituted aniline. A plausible pathway is outlined below, based on well-established quinoline syntheses like the Gould-Jacobs reaction.[3][4]
Caption: Plausible synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound, providing explanations and actionable solutions.
Question 1: The initial condensation reaction between 2-chloroaniline and diethyl ethoxymethylenemalonate is sluggish and gives a low yield of the anilinomethylenemalonate intermediate.
-
Underlying Cause: The nucleophilicity of 2-chloroaniline is reduced by the electron-withdrawing effect of the chlorine atom, making the initial Michael addition/elimination reaction less efficient compared to unsubstituted aniline. Incomplete reaction can lead to a mixture of starting materials and the desired intermediate, complicating subsequent steps.
-
Solutions:
-
Optimize Reaction Temperature: While the reaction is often performed by heating the neat reactants, carefully increasing the temperature (e.g., in 10-15 °C increments from a baseline of 100-120 °C) can improve the reaction rate.[4] Monitor the reaction closely by Thin-Layer Chromatography (TLC) to avoid decomposition.
-
Use a Catalyst: Although often performed without a catalyst, the addition of a mild Lewis acid or a Brønsted acid catalyst could potentially facilitate the reaction. However, this should be approached with caution as it may also promote side reactions.
-
Increase Reaction Time: Extending the reaction time can allow for greater conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction duration.[5]
-
Question 2: Significant tar formation is observed during the thermal cyclization to form 8-Chloroquinolin-4-ol.
-
Underlying Cause: The high temperatures required for the Gould-Jacobs cyclization (often >250 °C) can lead to polymerization and decomposition of the starting material and product, resulting in the formation of intractable tars.[6] This is a common issue in many quinoline syntheses.
-
Solutions:
-
Precise Temperature Control: Use a high-boiling point solvent with good heat transfer properties, such as Dowtherm A or diphenyl ether, to maintain a consistent and controlled temperature.[7][8] Avoid localized overheating by ensuring efficient stirring.
-
Gradual Addition: Adding the anilinomethylenemalonate intermediate portion-wise to the pre-heated cyclization solvent can help to control the exotherm and minimize the concentration of reactive species at any given time, thereby reducing polymerization.
-
Optimize Cyclization Time: Do not overheat for longer than necessary. Once TLC indicates the consumption of the starting material, the reaction should be cooled down to prevent product degradation.
-
Question 3: The bromination of 8-Chloroquinolin-4-ol results in a mixture of mono- and di-brominated products, leading to low yields of the desired this compound.
-
Underlying Cause: The quinoline ring is activated towards electrophilic substitution, and controlling the regioselectivity of bromination can be challenging. The existing chloro group at the 8-position is a deactivating ortho-, para-director, while the hydroxyl group at the 4-position is an activating ortho-, para-director. This can lead to substitution at multiple positions.
-
Solutions:
-
Choice of Brominating Agent: Use a milder brominating agent than elemental bromine, such as N-Bromosuccinimide (NBS), to improve selectivity.[9][10]
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use slightly more than one equivalent of NBS to favor mono-bromination.
-
Reaction Conditions: Perform the reaction at a lower temperature to increase selectivity. The choice of solvent can also influence the outcome; solvents like chloroform or acetonitrile are often used.[9][11]
-
Question 4: The final product is difficult to purify, and recrystallization results in significant product loss.
-
Underlying Cause: The crude product may contain unreacted starting materials, regioisomers, or tarry byproducts that co-crystallize or interfere with crystallization.
-
Solutions:
-
Initial Work-up: A thorough aqueous work-up is crucial. For instance, after bromination, washing with a solution of sodium thiosulfate or sodium bisulfite can remove any excess bromine.[5]
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is a viable alternative. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from impurities.
-
Solvent Screening for Recrystallization: If recrystallization is the preferred method, screen a variety of solvents or solvent mixtures to find the optimal conditions that provide good recovery of pure crystals.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound? A1: The overall yield can vary significantly depending on the optimization of each step. A well-optimized laboratory-scale synthesis might achieve an overall yield in the range of 30-50%. However, initial attempts may result in lower yields.
Q2: How can I monitor the progress of the reactions? A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each reaction step.[6] Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting materials, intermediates, and products. UV visualization is typically effective for these aromatic compounds.
Q3: Are there any specific safety precautions I should take? A3: Yes. Phosphorus oxychloride (POCl₃), if used for chlorination, is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4] Similarly, bromine and NBS are corrosive and toxic. High-temperature reactions should be conducted behind a safety shield. Always consult the Safety Data Sheet (SDS) for each reagent before use.[2]
Q4: Can I use a one-pot procedure for this synthesis? A4: While one-pot syntheses are attractive for their efficiency, the vastly different reaction conditions required for the condensation, cyclization, and bromination steps make a one-pot procedure for this specific sequence highly challenging and unlikely to be successful without significant process development.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-((2-chlorophenyl)amino)methylenemalonate (Intermediate A)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloroaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq).
-
Heat the mixture with stirring at 110-120 °C for 2 hours.
-
Monitor the reaction by TLC until the 2-chloroaniline is consumed.
-
Allow the reaction mixture to cool to room temperature. The resulting oil is often used in the next step without further purification.
Protocol 2: Synthesis of 8-Chloroquinolin-4-ol (Gould-Jacobs Cyclization)
-
In a separate flask, heat diphenyl ether to 250-260 °C.
-
Slowly add the crude diethyl 2-((2-chlorophenyl)amino)methylenemalonate from the previous step to the hot diphenyl ether with vigorous stirring.
-
Maintain the temperature for 15-30 minutes after the addition is complete. Monitor the disappearance of the intermediate by TLC.
-
Allow the mixture to cool to below 100 °C and then add hexane to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry.
Protocol 3: Synthesis of this compound
-
Suspend 8-Chloroquinolin-4-ol (1.0 eq) in a suitable solvent such as chloroform or acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the suspension at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Filter the reaction mixture to remove any succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Summary
| Step | Reactants | Key Conditions | Typical Yield |
| 1. Condensation | 2-Chloroaniline, Diethyl 2-(ethoxymethylene)malonate | Neat, 110-120 °C, 2h | >90% (crude) |
| 2. Cyclization | Diethyl 2-((2-chlorophenyl)amino)methylenemalonate | Diphenyl ether, 250-260 °C, 15-30 min | 60-75% |
| 3. Bromination | 8-Chloroquinolin-4-ol, NBS | Acetonitrile, Room Temp, 4-6h | 70-85% |
Visualization of Troubleshooting Logic
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
- EvitaChem. (n.d.). Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0.
- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Various Authors. (2016).
- BenchChem. (2025).
- ChemicalBook. (n.d.). CHLOROQUINE synthesis.
- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- Krishna, V. S., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Al-Thebeiti, M. S. (2008). Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- PrepChem. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline.
- Krishna, V. S., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
Sources
- 1. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
Purification of crude 4-Bromo-8-chloroquinoline by column chromatography
An in-depth guide to the purification of crude 4-Bromo-8-chloroquinoline by column chromatography, designed for researchers, scientists, and drug development professionals. This guide provides practical, field-tested advice in a comprehensive technical support format.
Technical Support Center: Purifying this compound
This guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the column chromatography purification of this compound. As a heterocyclic compound with a basic nitrogen atom and halogen substituents, its purification presents unique challenges that require careful consideration of the stationary and mobile phases.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system to run a TLC on this compound?
A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent and a moderately polar solvent.[1] A common choice is a hexane/ethyl acetate system. Begin with a ratio of 9:1 (Hexane:Ethyl Acetate) and adjust the polarity based on the initial result. For quinoline derivatives, it is crucial to add a small amount of a basic modifier, such as 0.5-1% triethylamine (NEt₃), to the eluent to prevent streaking.[1][2][3]
Q2: Why is my this compound streaking or "tailing" on the TLC plate?
Streaking or tailing is a common issue when working with basic compounds like quinolines on standard silica gel.[1] Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom in the quinoline ring can interact strongly with these acidic sites, leading to poor spot shape and, consequently, poor separation on a column.[2][3] The most effective solution is to neutralize these acidic sites by adding a basic modifier like triethylamine (NEt₃) or a few drops of an ammonia/methanol solution to your mobile phase.[2]
Q3: What stationary phase should I use for purifying this compound?
Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice for the column chromatography of this compound. However, if significant tailing or product degradation is observed even with a basic modifier, consider using a different stationary phase. Options include:
-
Neutral Alumina: Alumina is a good alternative to silica gel and can be used in its neutral or basic form, which avoids the issues associated with acidic stationary phases.[2]
-
Reversed-Phase Silica (C18): If the compound and its impurities have suitable solubility, reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, can be an effective alternative.[2][4]
Q4: How much crude material can I load onto my column?
For a standard flash chromatography separation, the amount of crude material should typically be 1-5% of the mass of the stationary phase (silica gel).[2] For example, a column packed with 100 g of silica gel can generally handle 1-5 g of crude material. Overloading the column is a common cause of poor separation.[2]
Troubleshooting Guide: Column Chromatography Issues
This section provides step-by-step guidance to resolve specific problems you might encounter during the purification process.
Problem 1: Poor separation of spots on the TLC plate (Rf values are too close).
-
Question: I've tried several hexane/ethyl acetate ratios, but my product and a key impurity have very similar Rf values. What should I do?
-
Answer: When adjusting the solvent ratio is ineffective, you need to change the selectivity of the solvent system. This is achieved by switching to a different solvent combination. Instead of ethyl acetate, try using dichloromethane, diethyl ether, or toluene in combination with hexane. Each solvent interacts differently with the analyte and the stationary phase, which can often resolve compounds with similar polarities. A good alternative system to try is a gradient of dichloromethane in hexanes.
Problem 2: The compound is not eluting from the column.
-
Question: I have been flushing my column with the solvent system determined by TLC, but I can't see my product eluting. What went wrong?
-
Answer: There are several possibilities:
-
The Eluent is Not Polar Enough: The conditions on a column can sometimes differ slightly from a TLC plate. Increase the polarity of your mobile phase. If you started with 10% ethyl acetate in hexane, try gradually increasing to 20%, 30%, or even higher. A gradient elution, where the polarity is slowly increased over the course of the separation, can be very effective.[2]
-
Irreversible Adsorption or Decomposition: The compound might be degrading on the acidic silica gel, especially if the purification takes a long time.[2][5] To check for this, spot your crude material on a TLC plate, let it sit exposed to the air on the silica for an hour, and then develop it. If a new spot appears or the original spot diminishes, decomposition is likely occurring.[2] In this case, switching to a neutral stationary phase like alumina is recommended.[2]
-
Sample Precipitation: If your compound has poor solubility in the mobile phase, it may have precipitated at the top of the column when loaded. Ensure your sample is fully dissolved before loading. If necessary, use a "dry loading" technique.[6]
-
Problem 3: The purified fractions are still impure after column chromatography.
-
Question: I ran my column and combined the fractions that showed my product by TLC, but a subsequent analysis shows it's still contaminated. Why did this happen?
-
Answer: This issue often stems from a few common errors:
-
Column Overloading: As mentioned, loading too much material for the amount of silica used will result in broad, overlapping bands.[2]
-
Poor Column Packing: If the column is not packed uniformly, channels can form, leading to an uneven flow of the mobile phase and a non-horizontal elution front. This causes significant mixing of separated bands. Ensure your silica slurry is homogeneous and allowed to settle evenly.
-
Fractions Cut Too Broadly: Be conservative when combining fractions, especially those at the beginning and end of your product's elution. Run a TLC on every fraction, or every other fraction, to precisely identify which are pure. It is better to sacrifice a small amount of yield for higher purity.
-
Problem 4: The compound appears to have decomposed during purification.
-
Question: The yield from my column is very low, and I see several new, unexpected spots on the TLCs of my fractions. What can I do to prevent this?
-
Answer: Halogenated quinolines can be sensitive to prolonged exposure to acidic silica gel.[3]
-
Deactivate the Silica Gel: Always add 0.5-1% triethylamine to your eluent. This is the most critical step to prevent both tailing and potential acid-catalyzed degradation.[3]
-
Work Quickly: Minimize the time the compound spends on the column. A faster flow rate (using flash chromatography with positive pressure) is preferable to slow gravity chromatography.[7]
-
Use an Alternative Stationary Phase: If decomposition persists, neutral alumina is an excellent alternative that lacks the acidic character of silica gel.[2]
-
Data Presentation & Recommended Protocols
Table 1: TLC Solvent System Optimization
This table provides a guide for selecting and optimizing the mobile phase for the TLC analysis of this compound. The goal is to achieve an Rf value of 0.2-0.4 for the desired compound to ensure good separation on a column.
| Solvent System (v/v) | Polarity | Expected Rf of this compound | Optimization Action |
| 95:5 Hexane / Ethyl Acetate + 1% NEt₃ | Low | Low (0.1-0.2) | Increase polarity (e.g., to 90:10 or 80:20) |
| 80:20 Hexane / Ethyl Acetate + 1% NEt₃ | Medium | Ideal (0.2-0.4) | Proceed to column chromatography |
| 50:50 Hexane / Ethyl Acetate + 1% NEt₃ | High | High (>0.6) | Decrease polarity (e.g., to 70:30 or 80:20) |
| 90:10 Hexane / Dichloromethane + 1% NEt₃ | Low-Medium | Varies | Alternative system to improve selectivity |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the purification of this compound.
Caption: Workflow for column chromatography purification.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common column chromatography problems.
Caption: A decision tree for troubleshooting chromatography.
Detailed Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Prepare the Eluent: In a beaker, prepare a 10 mL mixture of a chosen solvent system (e.g., 8 mL hexane, 2 mL ethyl acetate). Add ~100 µL of triethylamine (NEt₃).
-
Prepare the TLC Chamber: Pour the eluent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere. Cover with a lid or watch glass.[1]
-
Spot the Plate: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom. Dissolve a small amount of your crude this compound in a suitable solvent (like dichloromethane). Using a capillary tube, make a small, concentrated spot on the pencil line.[8]
-
Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the spot line. Close the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.[8]
-
Visualize and Calculate Rf: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Calculate the Retention Factor (Rf) by dividing the distance traveled by the spot by the distance traveled by the solvent front.[8] Adjust the solvent system until the desired compound has an Rf of 0.2-0.4.
Protocol 2: Column Packing and Purification
-
Prepare the Column: Select a column of appropriate size. Place a small plug of cotton or glass wool at the bottom, then add a thin layer of sand.[9]
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample). Add your starting eluent (the one giving an Rf of ~0.2-0.4) to create a liquid slurry.
-
Pack the Column: Pour the slurry into the column. Use positive air pressure or the column's stopcock to drain some solvent, allowing the silica to pack down evenly. Continuously tap the side of the column to ensure tight, uniform packing without any air bubbles or channels. The final packed bed should be level. Add a protective layer of sand on top.[6]
-
Load the Sample (Dry Loading Method):
-
Dissolve your crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (about 2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[6]
-
Carefully add this powder to the top of the packed column.
-
-
Run the Column:
-
Monitor and Combine:
-
Analyze the collected fractions by TLC to determine which ones contain your pure product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
- Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD.
- Rowan Fine Chemicals. (n.d.). 4-chloro-8-bromo Quinoline. TradeIndia.
- SIELC. (n.d.). Separation of 1-Bromo-3-chloropropane on Newcrom R1 HPLC column.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
- ACS Publications. (n.d.).
- Ito, Y., & Conway, W. D. (2005). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
- BenchChem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- BenchChem. (n.d.). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
- BenchChem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
- University of Rochester, Department of Chemistry. (n.d.).
- ACS Publications. (n.d.).
- Scribd. (n.d.). HPLC Column Troubleshooting Guide.
- ChemistryViews. (2012).
- Reddit. (2022).
- Journal of Chromatographic Science. (1971).
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
- PubMed. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept.
- National Institutes of Health. (2023). A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine.
- LCGC International. (2007).
- Phenomenex. (n.d.).
- Hawach Scientific. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method.
- LCGC International. (2018).
- MDPI. (2022).
- ChemicalBook. (n.d.). This compound CAS#: 927800-40-6.
- ScienceDirect. (n.d.). Separation of chloro-substituted and bromo-substituted styrene oxide by chiral GC.
- Chemistry LibreTexts. (2021). 2.4: TLC-ANALYSIS.
- ResearchGate. (n.d.). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept | Request PDF.
- ChemicalBook. (n.d.). 8-Bromoquinoline synthesis.
- ResearchGate. (n.d.).
- CymitQuimica. (n.d.). 8-Bromo-4-chloroquinoline.
- Sigma-Aldrich. (n.d.). 8-Bromo-4-chloroquinoline AldrichCPR.
- Organic Syntheses. (n.d.).
- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- PubChem. (n.d.). This compound.
- Amerigo Scientific. (n.d.). 8-Bromo-4-chloroquinoline.
- PubMed. (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of 1-Bromo-3-chloropropane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgsyn.org [orgsyn.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Recrystallization of 4-Bromo-8-chloroquinoline
Welcome to the technical support center for the purification of 4-Bromo-8-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. Here, we move beyond generic protocols to address the specific challenges you may encounter with this compound, grounding our recommendations in fundamental chemical principles and field-proven experience.
Introduction: The Art and Science of Crystalline Purity
Recrystallization is a powerful technique for purifying solid organic compounds. The underlying principle is the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[1][2] For this compound, a halogenated quinoline derivative, successful recrystallization is pivotal for ensuring the integrity of downstream applications, from medicinal chemistry to materials science. This guide provides a structured, question-and-answer-based approach to help you navigate the nuances of its purification.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for recrystallization?
A1: Understanding the compound's properties is the foundation of a successful purification strategy. Key parameters for this compound include:
| Property | Value | Source |
| CAS Number | 927800-40-6 | [3] |
| Molecular Formula | C₉H₅BrClN | [3] |
| Molecular Weight | 242.5 g/mol | [3] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 80-82 °C | [4] |
| Boiling Point (Predicted) | 331.3 ± 22.0 °C | [3] |
| Solubility | Slightly soluble in water | [4] |
The melting point is a critical piece of information. A solvent system with a boiling point significantly higher than the compound's melting point (80-82 °C) increases the risk of the compound "oiling out" instead of crystallizing.[5]
Q2: How do I select the best solvent for recrystallizing this compound?
A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1][2] Given its structure—a moderately polar aromatic heterocycle with halogen substituents—a range of organic solvents should be considered.
General Solvent Selection Workflow:
-
Start with "Like Dissolves Like": As a moderately polar compound, solvents of intermediate polarity are a good starting point.[5]
-
Small-Scale Solubility Tests: Before committing your entire batch, test the solubility of a small amount (10-20 mg) of your crude material in about 0.5 mL of various solvents.
-
Consider Solvent Pairs: If no single solvent provides the desired solubility profile, a mixed solvent system can be highly effective.[2] This typically involves a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble. Common pairs include ethanol/water and ethyl acetate/hexanes.[2]
Recommended Solvents to Screen for this compound:
| Solvent | Rationale | Boiling Point (°C) |
| Ethanol | Often effective for quinoline derivatives.[7] | 78 |
| Isopropanol | Similar to ethanol, but slightly less polar. | 82 |
| Ethyl Acetate | A moderately polar solvent. | 77 |
| Toluene | A non-polar aromatic solvent that can be effective for aromatic compounds. | 111 |
| Hexanes/Heptane | Good as an anti-solvent with more polar solvents. | ~69 / ~98 |
| Ethanol/Water | A common and effective polar solvent pair.[2][7] | Varies |
Troubleshooting Guide
Problem 1: The compound "oils out" upon cooling.
What's Happening: Instead of forming crystals, the compound separates from the solution as a liquid. This occurs when the solution becomes supersaturated at a temperature above the compound's melting point (80-82 °C for this compound).[8] It can also be caused by the presence of significant impurities which depress the melting point.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation point.[8]
-
Slow Down the Cooling Rate: Rapid cooling encourages oiling. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[8][9]
-
Lower the Boiling Point of the Solvent System: If using a high-boiling solvent like toluene (b.p. 111 °C), the risk of oiling out is higher. Consider switching to a lower-boiling solvent like ethanol (b.p. 78 °C) or ethyl acetate (b.p. 77 °C).[5]
-
Use a Solvent Pair: Introduce an anti-solvent at the boiling point of the primary solvent until the solution becomes slightly turbid, then add a few drops of the primary solvent to redissolve the solid. This can promote crystallization at a more favorable temperature.
Problem 2: No crystals form, even after cooling in an ice bath.
What's Happening: The solution is likely supersaturated, meaning the compound remains dissolved even though its solubility limit has been exceeded.[8] This can also happen if too much solvent was used initially.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9][10]
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed crystal" acts as a template for further crystallization.[10]
-
-
Reduce the Solvent Volume: If too much solvent was used, carefully evaporate a portion of it by gently heating the solution and then allow it to cool again.[8][10]
-
Cool to a Lower Temperature: If an ice bath is insufficient, a dry ice/acetone bath can be used, provided the solvent has a sufficiently low freezing point.[11]
Problem 3: The recrystallized product has a low yield.
What's Happening: A significant portion of the compound remains dissolved in the mother liquor after filtration.
Solutions:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will lead to lower recovery.[12]
-
Ensure Thorough Cooling: Allow the flask to cool in an ice bath for at least 15-20 minutes to maximize the precipitation of the product.
-
Avoid Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing in the filter paper.[11]
-
Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second, albeit likely less pure, crop of crystals.
Problem 4: The crystals are colored, but the pure compound should be white.
What's Happening: Colored impurities are co-precipitating with your product. These are often highly conjugated organic molecules.
Solutions:
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount of charcoal (1-2% of the solute mass) to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before cooling. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Multiple Recrystallizations: A second recrystallization from the same or a different solvent system may be necessary to remove persistent impurities.
-
Consider Column Chromatography: If recrystallization fails to remove the colored impurity, purification by column chromatography may be required.[13]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound from Ethanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Heat the mixture to a gentle boil on a hot plate while stirring.
-
Add more ethanol dropwise until the solid just dissolves.[12]
-
If the solution is colored, consider a charcoal treatment as described above.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Mixed-Solvent Recrystallization using Ethanol and Water
-
Dissolve the crude this compound in the minimum amount of hot ethanol as described in Protocol 1.
-
While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat and follow the cooling and collection steps (6-9) from Protocol 1, using an ice-cold ethanol/water mixture for washing the crystals.
Visualizing the Workflow
Diagram 1: Decision Tree for Solvent Selection
Caption: A decision-making workflow for selecting a suitable recrystallization solvent.
References
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Solvent Choice. (n.d.). University of York, Chemistry Teaching Labs.
- Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
- Recrystallization - Part 2. (n.d.). University of Massachusetts, Department of Chemistry.
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit.
- 4-chloro-8-bromo Quinoline at Best Price in Hyderabad, Telangana. (n.d.). Rowan Fine Chemicals.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications.
Sources
- 1. mt.com [mt.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. This compound CAS#: 927800-40-6 [m.chemicalbook.com]
- 4. 4-chloro-8-bromo Quinoline at Best Price in Hyderabad, Telangana | Rowan Fine Chemicals [tradeindia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acgpubs.org [acgpubs.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in Gould-Jacobs reaction
Technical Support Center: Gould-Jacobs Reaction
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the Gould-Jacobs reaction. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful method for synthesizing 4-hydroxyquinoline derivatives. The quinoline scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial.[1] However, the high-temperature cyclization step central to this reaction often presents challenges, leading to suboptimal yields.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and achieve higher yields and purity.
Troubleshooting Guide: Addressing Low Yield
This section addresses specific problems you might encounter during the Gould-Jacobs synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.
Question 1: My initial condensation step is sluggish or incomplete. How can I confirm the formation of the anilidomethylenemalonate intermediate and drive the reaction to completion?
Answer:
Incomplete formation of the anilidomethylenemalonate intermediate is a common first hurdle. This step involves the nucleophilic attack of the aniline on diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester, followed by the elimination of ethanol.[2][3]
Causality & Solutions:
-
Insufficient Thermal Energy: While less demanding than the subsequent cyclization, this condensation is not a room-temperature reaction.
-
Solution: Heat the initial mixture of your aniline and DEEM to a temperature range of 100-140°C for 1-3 hours.[4] Use Thin Layer Chromatography (TLC) to monitor the consumption of the aniline starting material. The disappearance of the aniline spot is a strong indicator that the intermediate has been formed.
-
-
Stoichiometry: An equimolar ratio of reactants may not be sufficient to drive the equilibrium toward the product.
-
Ethanol Removal: The reaction produces ethanol as a byproduct. According to Le Chatelier's principle, its presence can slow the forward reaction.
-
Solution: After the initial heating period, you can remove the ethanol under reduced pressure. This is particularly useful in conventional heating setups before proceeding to the high-temperature cyclization.[5]
-
Question 2: The cyclization step is failing, resulting in a low yield of my desired quinoline. What is the most critical parameter to control?
Answer:
This is the most frequent point of failure in the Gould-Jacobs reaction. The thermal intramolecular cyclization is a 6-electron electrocyclization that has a high activation energy barrier.[5] Therefore, temperature is the single most critical parameter.
Causality & Solutions:
-
Insufficient Cyclization Temperature: The reaction requires significant thermal energy, typically above 250°C , to proceed efficiently.[5][6] Temperatures below this threshold will result in little to no product formation, even with extended reaction times.
-
Conventional Heating: Use a high-boiling, inert solvent to achieve and maintain the required temperature. Common choices include diphenyl ether (b.p. 259°C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. ~257°C).[5][7] Heat the solution to a vigorous reflux for 30-60 minutes.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation is a highly effective method for reaching the target temperature rapidly and uniformly.[8][9] Temperatures can often be pushed to 300°C, dramatically shortening reaction times to mere minutes and improving yields.[10]
-
-
Reaction Time Optimization: While high temperature is necessary, prolonged heating can lead to degradation.
-
Solution: You must find the optimal balance between temperature and time for your specific substrate. Monitor the reaction's progress if possible, and be aware that extended heating at very high temperatures (>300°C) can sometimes lead to decarboxylation or other side reactions, reducing the overall yield.[10]
-
The following diagram illustrates a logical workflow for troubleshooting the critical cyclization step.
Caption: Troubleshooting decision tree for the cyclization step.
Question 3: My reaction mixture turns into a dark, intractable tar. How can I minimize side reactions and decomposition?
Answer:
Tar formation is typically a sign of product or intermediate degradation due to overly harsh conditions or impurities.
Causality & Solutions:
-
Prolonged Heating: As mentioned, while high temperature is essential, keeping the reaction at >250°C for too long will inevitably lead to decomposition.[10][11]
-
Atmospheric Oxygen: At high temperatures, trace amounts of oxygen can promote oxidative side reactions, leading to colored impurities and tar.
-
Solution: While not always necessary, running the high-temperature cyclization step under an inert atmosphere (e.g., Nitrogen or Argon) can significantly improve the outcome for sensitive substrates.[11]
-
-
Purity of Starting Materials: Impurities in the initial aniline can act as catalysts for polymerization or decomposition at high temperatures.
-
Solution: Ensure your aniline is pure. If it has darkened over time, consider distillation or purification by column chromatography before use.
-
Question 4: I've successfully formed the product, but isolating it from the high-boiling solvent is difficult and lowers my final yield. What is an effective workup procedure?
Answer:
Proper isolation is key to achieving a high reported yield. The 4-hydroxy-3-carboalkoxyquinoline product is typically a solid with limited solubility in non-polar solvents, a property we can exploit.
Causality & Solutions:
-
Solvent Removal: High-boiling solvents like diphenyl ether cannot be easily removed by rotary evaporation.
-
Solution: After the reaction, allow the mixture to cool to room temperature. The product will often begin to precipitate or crystallize.[7] To complete the precipitation and dissolve the high-boiling solvent, add a non-polar solvent like cyclohexane, hexane, or petroleum ether.[1][7]
-
Procedure:
-
Cool the flask to room temperature.
-
Dilute the mixture with 5-10 volumes of cyclohexane or hexanes.
-
Stir or sonicate the resulting slurry to break up any clumps.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with more non-polar solvent to remove all traces of the high-boiling reaction solvent.[7]
-
Dry the product under vacuum.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Gould-Jacobs reaction? The reaction is a multi-step synthesis.[3] It begins with the condensation of an aniline with an alkoxymethylenemalonate ester to form an anilidomethylenemalonate intermediate. This is followed by a high-temperature, 6-electron electrocyclization to form the quinoline ring.[2][5] Subsequent steps can include saponification of the ester to a carboxylic acid, followed by thermal decarboxylation to yield the final 4-hydroxyquinoline.[12]
Caption: Overall pathway of the Gould-Jacobs reaction.
Q2: Which aniline substrates work best? The Gould-Jacobs reaction is generally most effective for anilines that have electron-donating groups at the meta-position.[2][5] Electron-withdrawing groups can deactivate the aromatic ring, making the intramolecular cyclization step more difficult.
Q3: Are there milder alternatives for the cyclization step? Yes. For substrates that are sensitive to very high temperatures, Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) is an excellent alternative. It can promote cyclization at significantly lower temperatures (e.g., 100°C) and often results in good to excellent yields.[13]
Q4: How does microwave heating improve the reaction? Microwave heating offers several advantages:
-
Rapid Heating: It can reach the target temperature of >250°C in minutes, compared to the much slower ramp-up of an oil bath.[6]
-
Uniform Heating: It minimizes hot spots, potentially reducing side product formation.
-
Improved Yields & Shorter Times: The combination of high temperature and short reaction time often leads to higher isolated yields.[5][10]
Data Summary: Microwave vs. Conventional Heating
| Parameter | Conventional Heating | Microwave-Assisted Heating |
| Temperature | ~250-260°C (Reflux) | 250-300°C (Controlled) |
| Solvent | High-boiling (e.g., Diphenyl ether) | Excess DEEM or high-boiling solvent |
| Reaction Time | 30 - 120 minutes | 5 - 20 minutes |
| Typical Yields | Variable, can be low to moderate | Often higher and more reproducible |
This table provides typical ranges; optimal conditions will vary by substrate.
Key Experimental Protocols
Protocol 1: Conventional High-Temperature Synthesis
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture at 120-130°C for 1-2 hours.[5]
-
Cyclization: Add the crude intermediate mixture to a larger flask containing a high-boiling solvent (e.g., diphenyl ether, ~5-10 mL per gram of intermediate). Equip the flask with a reflux condenser.[5]
-
Heat the solution to a vigorous reflux (~250-260°C) and maintain for 30-60 minutes.[7]
-
Isolation: Cool the reaction mixture to room temperature. Dilute with 5-10 volumes of hexane or cyclohexane to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the solvent, and dry under vacuum.[7]
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Setup: In a 2-5 mL microwave vial, add the aniline (e.g., 2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (e.g., 6.0 mmol). The excess DEEM acts as both reagent and solvent.[10]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (a good starting point is 250°C, but optimization up to 300°C may be needed) and hold for 5-20 minutes.[10]
-
Isolation: After the reaction, cool the vial to room temperature. A precipitate of the product should form.[5]
-
Filter the solid product, wash with a small amount of cold acetonitrile or ethanol, and dry under vacuum.[10]
References
- Gould–Jacobs reaction - Wikipedia. (n.d.).
- Gould-Jacobs-Reaktion - Wikipedia. (n.d.).
- Gould–Jacobs reaction - Wikiwand. (n.d.).
- Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2021, January 15). YouTube.
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. (n.d.). Biotage.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2018). MDPI.
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). ResearchGate.
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. ablelab.eu [ablelab.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
Preventing unwanted side reactions in quinoline bromination
Welcome to the Technical Support Center for Quinoline Bromination. This guide is designed for researchers, scientists, and professionals in drug development who are working with quinoline scaffolds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of quinoline bromination and avoid common pitfalls. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: Why does the electrophilic bromination of unsubstituted quinoline preferentially occur on the benzene ring at positions C5 and C8?
This is a fundamental question of regioselectivity rooted in the electronic nature of the quinoline ring system under acidic conditions. During electrophilic bromination (e.g., with Br₂ in H₂SO₄), the reaction medium is acidic. The basic nitrogen atom in the pyridine ring gets protonated, forming a quinolinium cation[1][2]. This protonation has a powerful electron-withdrawing effect, which strongly deactivates the pyridine ring (the heterocyclic part) towards electrophilic attack.
Consequently, the electrophile (Br⁺) preferentially attacks the less deactivated carbocyclic (benzene) ring. Within the benzene ring, positions C5 and C8 are the most electronically favorable for substitution, often resulting in a mixture of 5-bromoquinoline and 8-bromoquinoline[2][3].
Caption: Decision tree for troubleshooting quinoline bromination.
Problem 3: A precipitate formed during my reaction with Br₂, and my yield is low.
Cause: Quinoline Salt Formation When using molecular bromine (Br₂), hydrogen bromide (HBr) is generated as a byproduct. Quinoline is a basic compound and will react with HBr to form quinoline hydrobromide salt, which may be insoluble in the reaction solvent and precipitate out, stalling the reaction and complicating purification.[1][4]
-
Solution: Workup Procedure
-
After the reaction is complete (monitored by TLC), quench any remaining bromine with a reducing agent like a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[5]
-
Neutralize the HBr by washing the reaction mixture with a weak base, such as a 5% or 10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4][6] This will deprotonate the quinolinium salt and regenerate the free base, which is soluble in organic solvents.
-
Proceed with standard extraction, drying, and purification steps.
-
Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-Bromo-8-methoxyquinoline
This protocol is adapted from procedures described for the bromination of activated quinoline systems and prioritizes regioselectivity and avoids over-bromination. [1][4] Materials:
-
8-methoxyquinoline
-
Molecular bromine (Br₂)
-
Chloroform (CHCl₃, distilled)
-
5% Sodium bicarbonate (NaHCO₃) aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a round-bottom flask, dissolve 8-methoxyquinoline (e.g., 1.0 mmol) in distilled chloroform (10 mL).
-
Bromine Solution: In a separate container, prepare a solution of molecular bromine (1.1 mmol, 1.1 eq) in chloroform (5 mL).
-
Reaction: Protect the reaction flask from light (e.g., wrap in aluminum foil). At ambient temperature, add the bromine solution dropwise to the stirred 8-methoxyquinoline solution over a period of 10-15 minutes.
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer with 5% aqueous NaHCO₃ solution (2 x 15 mL) to neutralize HBr and remove unreacted bromine. c. Wash with brine (1 x 15 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 5-bromo-8-methoxyquinoline. The 8-methoxy group directs the bromination regioselectively to the C5 position.[4]
Protocol 2: Synthesis of 3-Bromoquinoline via Direct Bromination
This protocol is adapted from a method for achieving bromination on the pyridine ring. [5] Materials:
-
Quinoline
-
Hydrobromic acid (HBr)
-
Molecular bromine (Br₂)
-
Suitable solvent (e.g., water/alcohol mixture)
-
Sodium thiosulfate (Na₂S₂O₃) aqueous solution
-
Sodium bicarbonate (NaHCO₃) aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Salt Formation: Prepare a solution of quinoline hydrobromide by reacting quinoline with hydrobromic acid.
-
Dissolution: Dissolve the quinoline hydrobromide salt in a suitable solvent system (e.g., a mixture of water and ethanol).
-
Bromination: Add molecular bromine (Br₂) to the solution and stir the reaction mixture. The pre-formation of the salt helps to influence the regioselectivity.
-
Monitoring & Quenching: After the reaction is complete (monitored by TLC), quench excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.
-
Workup: a. Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃. b. Extract the product into dichloromethane (3 x volume). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromoquinoline.
References
- An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Deriv
- Synthesis of 3-Bromoquinoline: An In-depth Technical Guide. (2025). Benchchem.
- 8-Bromoquinoline synthesis. ChemicalBook.
- Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides.
- Technical Support Center: Regioselective Bromination of the Quinoline Scaffold. (2025). Benchchem.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH.
- Bromination of 8-substituted quinolines. Reagents and conditions. (i)...
- Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. (2022). PMC - NIH.
- Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (2002). Semantic Scholar.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI.
- Allylic rearrangement: unusual products of bromination of N-acyl-2,2,4-trimethyl-1,2-dihydroquinolines and their use for N- and S-alkylation. (2025).
- Quinoline, Isoquinoline and Acridine synthesis, reactions and applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Improving regioselectivity in the bromination of chloroquinolines
A Guide to Improving Regioselectivity in the Synthesis of Bromochloroquinolines
Welcome to the technical support center for synthetic and medicinal chemists. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of regioselective bromination of chloroquinoline scaffolds. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to solve challenges in your own research.
Part 1: Fundamental Principles of Chloroquinoline Reactivity
Before troubleshooting, it's crucial to understand the electronic landscape of a chloroquinoline molecule. The regiochemical outcome of electrophilic aromatic substitution (EAS), such as bromination, is a delicate interplay between the inherent reactivity of the quinoline nucleus and the directing effects of the chlorine substituent.
-
The Quinoline Nucleus: The quinoline system consists of two fused rings: a pyridine ring (electron-deficient) and a benzene ring (electron-rich). The nitrogen atom in the pyridine ring is strongly deactivating due to its electronegativity and, under acidic conditions, its protonation. Consequently, electrophilic attack overwhelmingly favors the benzene ring (positions 5, 6, 7, and 8).
-
The Chloro Substituent: The chlorine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): As a halogen, chlorine is electronegative and withdraws electron density from the ring through the sigma bond, deactivating it towards electrophilic attack.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be donated to the aromatic ring, which enriches the ortho and para positions with electron density.[1][2]
-
In the case of halogens, the inductive effect is generally stronger than the resonance effect, making them deactivators overall. However, the resonance effect is what directs incoming electrophiles to the ortho and para positions.[2] This dual nature is the primary source of challenges and opportunities in controlling regioselectivity.
Part 2: Frequently Asked Questions (FAQs)
Here we address common questions regarding the factors that control the position of bromination on the chloroquinoline ring system.
Q1: Why does bromination occur on the benzene ring and not the pyridine ring?
The pyridine ring is significantly less reactive towards electrophiles than the benzene ring. The nitrogen atom strongly withdraws electron density, making the pyridine ring "electron-poor." In many bromination procedures that use strong acids, the quinoline nitrogen becomes protonated, further increasing its electron-withdrawing effect and effectively shutting down any reactivity in that ring.
Q2: I have a chloro-substituent on the benzene ring. How does it direct the incoming bromine?
The chloro group is an ortho, para-director.[1] This means it will direct the incoming electrophile (e.g., Br+) to the positions adjacent (ortho) and opposite (para) to itself. For example, in 6-chloroquinoline, the chloro group directs to positions 5 (ortho) and 8 (para). The directing influence is a result of the stabilization of the cationic intermediate (the sigma complex) through resonance involving the chlorine lone pairs.[3]
Q3: My reaction is producing a mixture of isomers. What are the main factors controlling which isomer is major?
Several factors dictate the final product ratio:
-
Steric Hindrance: Positions adjacent to the fused ring system (peri-positions, like 5 and 8) can be sterically hindered. A bulky brominating agent or a substituent near the reaction site can disfavor substitution at that position. For instance, substitution at the 8-position might be sterically hindered by the pyridine ring.
-
Electronic Activation/Deactivation: The inherent electronics of the quinoline ring favor substitution at the 5- and 8-positions. When these influences are combined with the directing effect of the chloro group, one position is often strongly favored.
-
Reaction Conditions: The choice of brominating agent, solvent, temperature, and acid catalyst can dramatically alter the outcome. Highly reactive "naked" Br+ electrophiles (generated in strong acid) are less selective, while milder, bulkier brominating agents can be more selective.[4]
Q4: Can I use N-Bromosuccinimide (NBS) for this reaction?
Yes, NBS is a common and effective reagent for the bromination of quinolines and their derivatives.[5][6] It serves as a source of electrophilic bromine. The reaction mechanism often involves the activation of NBS by an acid catalyst. NBS can be advantageous as it is a solid that is easier and safer to handle than liquid bromine.
Part 3: Troubleshooting Guide
This section is designed to help you solve specific experimental problems.
Problem 1: Low or No Conversion to Brominated Product
-
Probable Cause(s):
-
Insufficient Activation: The chloroquinoline ring is deactivated by both the nitrogen atom and the chloro-substituent. Your reaction conditions may not be harsh enough to overcome this deactivation.
-
Inactive Brominating Agent: The brominating agent (e.g., NBS, Br₂) may not be generating a sufficiently powerful electrophile.
-
Degraded Reagents: Bromine can be lost from reagents over time. NBS can hydrolyze if not stored properly.
-
-
Solution(s):
-
Increase Catalyst Concentration: If using a Lewis or Brønsted acid, try incrementally increasing its concentration. For brominations with Br₂, sulfuric acid or oleum is often used to generate a highly reactive electrophile.
-
Change Brominating Agent: If NBS in a non-polar solvent isn't working, switch to molecular bromine (Br₂) in the presence of a strong acid like H₂SO₄. This provides a much more reactive brominating species.
-
Verify Reagent Quality: Use freshly opened or purified reagents. NBS can be recrystallized from water.
-
Problem 2: Poor Regioselectivity / Multiple Products Formed
-
Probable Cause(s):
-
Reaction Too Aggressive: Highly reactive conditions (e.g., high temperature, strong acid) can reduce the selectivity of the bromination, leading to a statistical mixture of products where multiple electronically favorable positions are attacked.
-
Kinetic vs. Thermodynamic Control: At low temperatures, the reaction may favor the kinetically preferred product (lowest activation energy). At higher temperatures, product mixtures can equilibrate to the thermodynamically most stable isomer.
-
-
Solution(s):
-
Lower the Reaction Temperature: Running the reaction at 0 °C or even lower can significantly enhance selectivity by favoring the pathway with the lowest activation energy. Add the brominating agent slowly to maintain control.
-
Modify the Solvent: Solvent polarity can influence the stability of the intermediates. Experiment with different solvents, such as changing from chloroform to a more polar solvent like acetic acid, or vice-versa.
-
Use a Milder Brominating Agent: Instead of Br₂/H₂SO₄, consider using NBS in THF or CH₂Cl₂. Milder conditions often lead to higher selectivity.[7] Recent developments have also introduced highly regioselective brominating agents like N-Acetoxy-N-bromo-4-nitrobenzamide that can be effective under mild conditions.
-
Problem 3: Dibromination or Polybromination Occurs
-
Probable Cause(s):
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent will naturally lead to multiple substitutions, especially if the first bromination is slow.
-
Product is More Reactive than Starting Material: This is uncommon for this system since bromine is also a deactivating group, but under harsh conditions, over-bromination is possible.
-
-
Solution(s):
-
Control Stoichiometry: Carefully control the stoichiometry of the reaction. Use precisely 1.0 equivalent of the brominating agent. It may even be beneficial to use slightly less (e.g., 0.95 eq) to ensure all of it is consumed before a second bromination can occur, accepting a lower yield of the monobrominated product.
-
Slow Addition: Add the brominating agent dropwise or portion-wise over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring monosubstitution.
-
Summary of Troubleshooting Approaches
| Problem | Primary Cause | Recommended Action | Parameter to Adjust |
| No Reaction | Insufficient Electrophilicity | Increase reactivity | Stronger acid catalyst (e.g., H₂SO₄); Switch Br₂ from NBS |
| Poor Selectivity | Reaction Too Aggressive | Decrease reactivity / Enhance kinetic control | Lower temperature; Milder brominating agent (NBS); Change solvent |
| Polybromination | Excess Brominating Agent | Limit electrophile availability | Use ≤1.0 eq of brominating agent; Slow addition |
Part 4: Experimental Protocols & Visualizations
Protocol 1: Regioselective Bromination of 6-Chloroquinoline
This protocol aims to favor bromination at the 5-position, a common challenge.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-chloroquinoline (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable solvent like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂). Cool the flask to 0 °C in an ice bath.
-
Reagent Preparation: In the dropping funnel, prepare a solution of N-Bromosuccinimide (NBS) (1.0 eq) in the same solvent.
-
Reaction: Add the NBS solution dropwise to the stirred chloroquinoline solution over 30-60 minutes, ensuring the temperature remains at 0 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining bromine.
-
Extraction: Transfer the mixture to a separatory funnel, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired isomer (e.g., 5-bromo-6-chloroquinoline).
Visualizing the Mechanism: Electrophilic Attack on 6-Chloroquinoline
The diagram below illustrates the formation of the sigma complex intermediates for bromination at the 5- and 7-positions. The stability of these intermediates determines the regiochemical outcome. Attack at the 5-position is generally favored due to better resonance stabilization involving the chloro group's lone pairs.
Caption: Reaction pathways for the bromination of 6-chloroquinoline.
Experimental Workflow for Optimization
This workflow provides a logical sequence for optimizing the regioselectivity of a new chloroquinoline bromination reaction.
Caption: A systematic workflow for optimizing bromination regioselectivity.
References
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances.
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of Organic Chemistry.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.
- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
- Why is bromination more regioselective then chlorin
- Chlorination and Bromination Reagents with High Regioselectivity and Reactivity. Tokyo Chemical Industry (India) Pvt. Ltd..
- Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues. Journal of Organic Chemistry.
- Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 7. Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Purifying 4-Bromo-8-chloroquinoline
Welcome to the technical support center for the synthesis and purification of 4-Bromo-8-chloroquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in a highly pure form. Purity is paramount, as even minor impurities can significantly impact downstream reactions and biological assays. This document provides in-depth, field-proven insights in a troubleshooting format to address common purification hurdles.
Section 1: Understanding the Impurity Profile
The first step in any successful purification is to understand the potential impurities. The choice of synthetic route dictates the likely contaminants in your crude product. Syntheses like the Gould-Jacobs reaction followed by halogenation are common for such substituted quinolines.
Q1: What are the most common impurities in this compound synthesis and where do they come from?
A1: The impurity profile of your crude this compound is directly linked to the specific synthetic pathway employed. However, several classes of impurities are common:
-
Unreacted Starting Materials: Incomplete reactions can leave behind precursors, such as 8-chloroquinolin-4-ol or even earlier aniline-based intermediates.
-
Regioisomers: Bromination of the 8-chloroquinoline core can be non-specific, potentially leading to the formation of isomers like 5-Bromo-8-chloroquinoline or 7-Bromo-8-chloroquinoline.[1][2] The electronic properties of the quinoline ring direct the substitution pattern, but side products are often unavoidable.
-
Over- or Under-Halogenated Species: You may encounter di-brominated quinolines if the bromination conditions are too harsh, or unbrominated 8-chloroquinoline if the reaction is incomplete.
-
Byproducts from Reagents: Reagents used in chlorination, such as phosphorus oxychloride (POCl₃), can generate phosphorous-based impurities that need to be quenched and removed.[3] Similarly, oxidizing agents used in classic quinoline syntheses like the Skraup or Doebner-von Miller reactions can lead to colored byproducts.[4][5]
Section 2: Troubleshooting and Purification Strategies (Q&A)
This section addresses specific issues you might encounter during the purification process in a question-and-answer format.
Q2: My crude product is a discolored solid or a dark, sticky oil. What is the first step?
A2: A discolored, non-crystalline product often indicates the presence of residual acids, oxidizing agents, or polymeric tars, especially if you've used a vigorous synthesis method like the Skraup reaction.[4] An initial workup using acid-base extraction is highly effective for a first-pass purification.
The quinoline nitrogen is basic (pKa of the conjugate acid is ~4.85) and can be protonated to form a water-soluble salt.[6] This allows for a clean separation from neutral organic impurities.
Workflow for Acid-Base Extraction:
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic solution with an aqueous acid (e.g., 1M HCl). The protonated this compound will move to the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 40% NaOH or saturated NaHCO₃) until the solution is alkaline (pH > 10).[7]
-
The free quinoline base will precipitate out or form an oil.
-
Extract the liberated product back into an organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure.
This procedure typically yields a much cleaner, solid material that is ready for further purification by recrystallization or chromatography.
Q3: How do I select the best solvent for recrystallization?
A3: Recrystallization is a powerful technique for purifying crystalline solids based on differences in solubility.[8] The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.[9][10]
Solvent Selection Strategy:
-
"Like Dissolves Like": Start by considering the polarity of this compound. It is a moderately polar aromatic heterocycle. Solvents like ethanol, isopropanol, or acetone are good starting points.
-
Small-Scale Testing: Place a small amount of your crude product (20-30 mg) in a test tube. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even upon heating, the solvent is unsuitable.
-
The Ideal Scenario: The solid should be sparingly soluble at room temperature but dissolve completely upon heating. Upon cooling, pure crystals should form.[11]
-
Mixed Solvent Systems: If a single solvent isn't ideal, a mixed-solvent system can be effective.[12] Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common pairs include ethanol/water or ethyl acetate/hexane.
| Solvent System | Suitability for this compound | Rationale |
| Ethanol | Good | Often provides a good solubility differential between hot and cold. |
| Isopropanol | Good | Similar to ethanol, may offer different solubility for certain impurities. |
| Ethanol/Water | Excellent | Allows for fine-tuning of polarity to precipitate the product while keeping more polar impurities dissolved. |
| Ethyl Acetate/Hexane | Excellent | A versatile system for moderately polar compounds; good for removing non-polar impurities. |
| Toluene | Fair | Can be effective but requires higher temperatures. |
Q4: Recrystallization failed to remove a key impurity or my yield is very low. What's next?
A4: If recrystallization is ineffective, it's likely because the impurity has very similar solubility properties to your desired product. This is common with regioisomers. In this case, flash column chromatography is the method of choice.[7][13]
This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase (a solvent or solvent mixture).
Q5: How do I develop a protocol for flash column chromatography to separate this compound from its isomers?
A5: The key is to find a mobile phase that provides good separation on a Thin Layer Chromatography (TLC) plate first.
Protocol for Method Development:
-
Stationary Phase: Use standard silica gel (100-200 mesh is often suitable).[14]
-
TLC Analysis:
-
Dissolve a small sample of your crude material in a solvent like ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying polarity. Start with a low-polarity mixture like 10% ethyl acetate in hexane and gradually increase the polarity.
-
Visualize the spots under UV light.
-
-
Target Rf Value: The ideal solvent system will give your desired product an Rf (retention factor) value of 0.25-0.35 . More importantly, it should show clear separation between the spot for your product and the spots for impurities.
-
Scaling Up to a Column: Once you have an optimal solvent system from TLC, you can pack a glass column with silica gel and run the purification. Elute with the chosen solvent system, collecting fractions and analyzing them by TLC to identify which ones contain your pure product.[1]
Q6: How can I definitively confirm the purity and identity of my final product?
A6: A combination of analytical techniques is essential for unambiguous confirmation.[15]
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR will confirm the substitution pattern on the quinoline ring, while the proton-decoupled ¹³C NMR will show a distinct signal for each of the nine carbon atoms.[16][17]
-
Mass Spectrometry (MS): This technique confirms the molecular weight. For this compound, you should look for a molecular ion peak (M⁺•) with a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).[17]
-
Melting Point: A sharp melting point range (e.g., 147-148 °C) that matches the literature value is a strong indicator of high purity.[18] Impurities will typically cause the melting point to be depressed and broaden.[9]
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
-
Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
-
Add the minimum volume of hot ethanol required to just dissolve the solid. Keep the solution near its boiling point on a hot plate.
-
Once dissolved, slowly add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
Add 1-2 drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
If the solution has a strong color, you may add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.[11]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of cold ethanol/water mixture.[11]
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized column and slurry-pack it with silica gel using the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Begin eluting with the mobile phase determined from your TLC analysis. Apply gentle positive pressure with air or nitrogen.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Analyze Fractions: Spot each fraction (or every few fractions) on a TLC plate, develop, and visualize under UV light to determine which fractions contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Visualization of Workflows
Caption: General purification workflow for this compound.
Caption: Decision logic for selecting the appropriate purification method.
References
- Daisuke, I., & Alain, B. (2001). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Liquid Chromatography & Related Technologies, 24(1), 1-11.
- Rowan Fine Chemicals. (n.d.). 4-chloro-8-bromo Quinoline. TradeIndia.
- Tomin, V. V., & Potapov, A. S. (2010). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 87(6), 633-635.
- LookChem. (n.d.). Purification of Quinoline. Chempedia.
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column.
- Kumar, A., & Devi, P. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(2), 1-12.
- IJFMR. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research, 7(6).
- RA College. (n.d.). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRIN.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 620-629.
- Google Patents. (2021). CN110156675B - Synthesis method of quinoline compound containing sulfonyl.
- University of Wisconsin-Green Bay. (n.d.). Recrystallization.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate.
- Google Patents. (2014). CN102746221B - Method for extracting quinoline from coal tar wash oil.
- Chemistry LibreTexts. (2023). Recrystallization.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- CUNY. (n.d.). Purification by Recrystallization.
- EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters.
- Wikipedia. (n.d.). Skraup reaction.
- Hudson, M. J., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 994.
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijfmr.com [ijfmr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recrystallization [sites.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 14. rac.ac.in [rac.ac.in]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. echemi.com [echemi.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Bromo-8-chloroquinoline
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 4-bromo-8-chloroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, selectivity, and yield of their cross-coupling experiments with this specific substrate. Here, we will delve into the nuances of temperature optimization and provide practical, field-proven insights to troubleshoot common challenges.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance.[1] However, the presence of two distinct halogen atoms on the quinoline core—a bromine at the 4-position and a chlorine at the 8-position—introduces a layer of complexity that necessitates careful control over reaction parameters, particularly temperature, to achieve the desired regioselectivity.
Understanding the Reactivity of this compound
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is paramount and generally follows the order: I > Br > OTf >> Cl.[2] This established trend is the foundational principle for achieving selective functionalization of this compound. The carbon-bromine (C-Br) bond at the 4-position is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond at the 8-position.[3] Consequently, with judicious selection of reaction conditions, mono-functionalization at the 4-position can be achieved with high selectivity.
Temperature plays a critical role in this selective transformation. While elevated temperatures are often employed to drive Suzuki couplings to completion, excessive heat can lead to a variety of undesirable outcomes, including catalyst decomposition, the formation of homocoupled byproducts, and potentially, the undesired activation of the C-Cl bond.[4] Therefore, the optimization of temperature is a delicate balance between achieving a reasonable reaction rate and maintaining high selectivity and yield.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound in Suzuki coupling reactions.
Q1: What is a good starting temperature for the Suzuki coupling of this compound?
A good starting point for the Suzuki coupling of this compound is typically in the range of 60-80 °C .[5] This moderate temperature range is often sufficient to facilitate the oxidative addition at the more reactive C-Br bond without significantly promoting side reactions or catalyst degradation. It is always advisable to start at a lower temperature and gradually increase it if the reaction is sluggish.
Q2: How does temperature affect the selectivity of the reaction?
Temperature is a key determinant of selectivity. At moderate temperatures (e.g., 60-80 °C), the kinetic difference in the rate of oxidative addition between the C-Br and C-Cl bonds is pronounced, favoring reaction at the C4-Br position. As the temperature is increased, the energy input may become sufficient to overcome the higher activation barrier for C-Cl bond cleavage, potentially leading to a loss of selectivity and the formation of di-substituted products. Extremely high temperatures can also lead to catalyst decomposition, which can halt the reaction or lead to other side products.[6]
Q3: Can I run the reaction at room temperature?
Running the reaction at room temperature is possible, but it is highly dependent on the choice of catalyst system.[7] Highly active palladium pre-catalysts paired with bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can facilitate Suzuki couplings at or near room temperature.[8] If attempting a room temperature reaction, it is crucial to use a highly active catalyst system and be prepared for longer reaction times.
Q4: What are the signs that my reaction temperature is too high?
Several indicators may suggest that your reaction temperature is too high:
-
Formation of Palladium Black: The appearance of a black precipitate is often a sign of catalyst decomposition into palladium black, which is catalytically inactive.
-
Increased Side Products: An increase in the formation of homocoupled boronic acid products or dehalogenated starting material can indicate that the temperature is promoting undesired reaction pathways.[9]
-
Low Yield of Desired Product: If you observe a decrease in the yield of your desired product upon increasing the temperature, it is a strong indication that the higher temperature is detrimental.[4]
-
Complex Reaction Mixture: A complex mixture of products observed by TLC, GC-MS, or LC-MS analysis suggests a loss of reaction control, which can be exacerbated by excessive heat.
Q5: How does the choice of ligand influence the optimal temperature?
The choice of ligand is intrinsically linked to the optimal reaction temperature. More electron-rich and sterically hindered ligands, such as the Buchwald-type dialkylbiarylphosphines (e.g., SPhos, XPhos, RuPhos), can significantly accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[8] This increased catalytic activity often allows for reactions to be run at lower temperatures. Conversely, less reactive catalyst systems, such as those employing triphenylphosphine (PPh₃), may require higher temperatures to achieve a reasonable reaction rate.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the temperature optimization of Suzuki coupling with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low or No Conversion | Temperature is too low: The activation energy for the oxidative addition step is not being met. | 1. Gradually increase the temperature: Incrementally raise the temperature by 10-20 °C and monitor the reaction progress. A common effective range is 80-100 °C.[7] 2. Switch to a more active catalyst system: Employ a more electron-rich and bulky ligand (e.g., SPhos, XPhos) which can lower the activation energy and allow for lower reaction temperatures.[8] |
| Inefficient Catalyst Activation: The active Pd(0) species is not being generated effectively from the Pd(II) precatalyst. | 1. Use a Pd(0) source: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. 2. Ensure proper degassing: Oxygen can deactivate the catalyst. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen). | |
| Low Yield with Starting Material Consumed | Catalyst Decomposition: The reaction temperature is too high, leading to the formation of inactive palladium black. | 1. Lower the reaction temperature: Decrease the temperature to a range where the catalyst remains stable (e.g., 60-80 °C).[6] 2. Use a more thermally stable catalyst: Some palladacycle precatalysts exhibit enhanced thermal stability. |
| Protodeboronation of the Boronic Acid: The boronic acid is being converted to the corresponding arene, especially at higher temperatures in the presence of water and base. | 1. Use anhydrous conditions: If possible, use anhydrous solvents and bases. 2. Switch to a boronic ester: Pinacol esters or MIDA boronates are often more stable towards protodeboronation. 3. Optimize the base: Use a milder base such as K₃PO₄ or Cs₂CO₃. | |
| Formation of Di-substituted Product (Reaction at C-Cl) | Temperature is too high: The reaction conditions are harsh enough to promote the slower oxidative addition at the C-Cl bond. | 1. Significantly lower the reaction temperature: Operate in the 60-80 °C range to maximize the kinetic selectivity for the C-Br bond. 2. Reduce reaction time: Monitor the reaction closely and stop it once the mono-substituted product is formed to prevent further reaction. |
| Formation of Homocoupled Boronic Acid Byproduct | Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. | 1. Improve degassing technique: Ensure all reagents and the reaction vessel are rigorously purged with an inert gas. 2. Use a Pd(0) source: Pd(II) sources can sometimes promote homocoupling during the initial reduction to Pd(0). |
| High Temperature: Elevated temperatures can sometimes exacerbate homocoupling. | 1. Lower the reaction temperature: Conduct the reaction at the lowest effective temperature. |
Experimental Protocols & Visualizations
General Protocol for Temperature Screening
A systematic approach is crucial for optimizing the reaction temperature. The following is a general protocol for screening temperatures for the Suzuki coupling of this compound.
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and the chosen base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, or toluene). Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Heating and Monitoring: Set up parallel reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C). Stir the reactions vigorously and monitor their progress at regular intervals using an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
Work-up and Analysis: Once the reaction is complete (or after a set time), cool the mixture to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic layer, concentrate, and analyze the crude product to determine the yield and purity.
Logical Workflow for Temperature Optimization
The following diagram illustrates a logical workflow for optimizing the temperature for the Suzuki coupling of this compound.
Catalytic Cycle and Temperature Influence
The Suzuki-Miyaura catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. Temperature influences the rate of each of these steps.
By carefully controlling the reaction temperature and considering its interplay with the catalyst system, base, and solvent, researchers can successfully achieve selective and high-yielding Suzuki-Miyaura cross-coupling reactions with the versatile, yet challenging, this compound substrate.
References
- Louie, J., et al. (2010). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
- Borhade, A. V., et al. (2012). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate.
- Larson, N. G., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ResearchGate.
- Taylor, R. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- Sarma, D., et al. (2015). Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate.
- Wiedemann, S., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal.
- Larson, N. G., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Schmalzbauer, M., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org.
- Percec, V., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- Denmark, S. E., & Regens, C. S. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- Percec, V., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. SciSpace.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- Optimization of the Suzuki-Miyaura Cross-coupling. (2015). ResearchGate.
- Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- Schmalzbauer, M., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Publications.
- Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating the Workup of Poorly Soluble Quinoline Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for a common yet frustrating challenge in synthetic chemistry: dealing with the poor solubility of quinoline derivatives during reaction workup and purification. The inherent aromatic and often rigid structure of the quinoline core contributes to high crystal lattice energy and potential for low solubility, leading to issues such as premature precipitation, difficult extractions, and challenging purifications.[1][2]
This resource is structured to help you diagnose and solve these problems effectively. We will explore the underlying chemical principles and provide actionable, step-by-step protocols to streamline your workflow and improve your outcomes.
Troubleshooting Guide: Common Workup & Purification Issues
This section addresses specific problems you may encounter during the isolation and purification of your quinoline derivative.
Issue 1: My quinoline derivative precipitates out of the aqueous phase during extractive workup.
This is a frequent observation, especially after neutralizing an acidic reaction mixture. The protonated form of the quinoline derivative is often soluble in the aqueous layer, but upon neutralization, the free base crashes out of solution before it can be efficiently extracted into the organic layer.
Root Cause Analysis:
Quinoline and its derivatives are weak bases due to the lone pair of electrons on the nitrogen atom.[3] In acidic media, the nitrogen is protonated, forming a positively charged quinolinium salt. This salt is typically more water-soluble than the neutral free base.[1][2][4][5] When the pH is raised during neutralization (e.g., with sodium bicarbonate or sodium hydroxide), the quinolinium salt is deprotonated, regenerating the less soluble neutral form, which then precipitates.[1][6]
Solutions:
-
pH-Controlled Extraction: Instead of a single, bulk neutralization, perform a gradual neutralization. Add the base portion-wise to the vigorously stirred biphasic mixture. This allows the neutral quinoline derivative to be extracted into the organic layer as it is formed, preventing its concentration from exceeding its solubility limit in the aqueous phase.
-
Use of a Co-solvent: If precipitation is severe, consider adding a water-miscible organic solvent like tetrahydrofuran (THF) or isopropanol to the aqueous layer before or during neutralization. This can increase the solubility of the neutral quinoline derivative in the aqueous phase, preventing it from crashing out. Be mindful that this may affect the partitioning of your compound and impurities.
-
Back-Extraction: If your compound has precipitated, you can often redissolve it by adding more organic solvent and acidifying the mixture to bring the quinoline derivative back into the aqueous phase as its salt. Then, re-extract with fresh organic solvent while carefully neutralizing.
Issue 2: My quinoline derivative is poorly soluble in common extraction solvents.
You've completed your reaction and are ready for workup, but your product won't fully dissolve in standard extraction solvents like ethyl acetate or dichloromethane, leading to incomplete extraction and potential loss of product.
Root Cause Analysis:
The solubility of quinoline derivatives can vary significantly based on their substitution pattern. Highly crystalline or very polar/non-polar substituents can drastically reduce solubility in common organic solvents.[2][7]
Solutions:
-
Solvent Screening: Don't limit yourself to one or two solvents. Test the solubility of a small sample of your crude product in various solvents. A table of common solvents and their properties can guide your selection.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Dichloromethane | 3.1 | 40 | Good for many organics, can form emulsions. |
| Chloroform | 4.1 | 61 | Higher boiling point than DCM, toxic. |
| Ethyl Acetate | 4.4 | 77 | Common, but can be susceptible to hydrolysis. |
| Tetrahydrofuran (THF) | 4.0 | 66 | Water-miscible, good for more polar compounds. |
| Toluene | 2.4 | 111 | Good for non-polar compounds, high boiling point. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | A greener alternative to THF with better water separation. |
-
Heated Extraction: Gently warming the extraction mixture can significantly increase the solubility of your compound.[7] Perform this with caution, especially with low-boiling-point solvents, and ensure adequate ventilation.
-
Use of Co-solvents: A mixture of solvents can be more effective than a single solvent. For example, adding a small amount of a more polar solvent like methanol or isopropanol to dichloromethane or ethyl acetate can enhance the solubility of more polar quinoline derivatives.[8]
Issue 3: My quinoline derivative streaks badly on silica gel TLC and gives poor separation during column chromatography.
This is a classic problem for basic compounds like quinolines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to tailing, streaking, and sometimes irreversible adsorption.[9]
Root Cause Analysis:
The strong acid-base interaction between the basic quinoline and the acidic silica gel causes the compound to "stick" to the stationary phase, resulting in poor chromatographic performance.[9]
Solutions:
-
Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[9] This neutralizes the acidic sites on the silica gel, allowing your compound to elute more cleanly.
-
Switch to a Different Stationary Phase:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.
-
Deactivated Silica: You can purchase commercially deactivated silica gel or prepare it by treating standard silica gel with a silylating agent.
-
Reverse-Phase Chromatography: For highly lipophilic quinoline derivatives, reverse-phase chromatography (e.g., C18 silica) is often the best choice.[9] The separation is based on hydrophobicity, and the strong interactions with silica are avoided. A mobile phase of methanol/water or acetonitrile/water is a good starting point.[9]
-
Issue 4: I am struggling to recrystallize my quinoline derivative; it either oils out or remains in solution.
Recrystallization is a powerful purification technique, but it can be challenging for compounds with difficult solubility profiles.
Root Cause Analysis:
"Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a point where the compound comes out of solution as a liquid instead of a solid. Failure to crystallize can be due to the presence of impurities that inhibit crystal formation or the selection of an inappropriate solvent system.[9]
Solutions:
-
Systematic Solvent Selection: The key to successful recrystallization is finding a solvent (or solvent pair) where your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10][11]
-
Single Solvent Method: Test small amounts of your compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane) at room temperature and then with heating.
-
Solvent/Anti-Solvent Method: Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble.[9] Then, slowly add a "poor" solvent (an "anti-solvent") in which it is insoluble until the solution becomes turbid.[9] Gently heat until the solution becomes clear again, then allow it to cool slowly. Common solvent/anti-solvent pairs include dichloromethane/hexane, ethyl acetate/heptane, and methanol/water.
-
-
Controlling the Rate of Crystallization:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, without disturbance.[11] Then, place it in an ice bath or refrigerator to maximize crystal formation.[12] Rapid cooling often leads to the formation of smaller, less pure crystals or oiling out.
-
Seed Crystals: If you have a small amount of pure compound, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.[10]
-
Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[10]
-
-
Vapor Diffusion: For very small amounts of material or for growing high-quality crystals (e.g., for X-ray crystallography), vapor diffusion is an excellent technique. This involves slowly concentrating a solution of your compound by allowing a precipitant to diffuse into it via the vapor phase.[13]
Frequently Asked Questions (FAQs)
Q1: Can I use salt formation to improve the solubility of my quinoline derivative during workup?
A1: Absolutely. Salt formation is a powerful and widely used technique to enhance the aqueous solubility of ionizable compounds like quinolines.[1][8][14][15][16] By reacting your basic quinoline derivative with an acid, you form a quinolinium salt, which often has significantly higher aqueous solubility.[1] This is particularly useful for purification.
Protocol 1: Purification of a Quinoline Derivative via Salt Formation (e.g., Hydrochloride Salt)
-
Dissolution: Dissolve your crude quinoline derivative in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or gaseous HCl) to the stirred solution.
-
Precipitation: The hydrochloride salt of your quinoline derivative will typically precipitate out of the organic solvent.
-
Isolation: Collect the precipitated salt by vacuum filtration and wash it with cold organic solvent to remove non-basic impurities.
-
Regeneration of Free Base (Optional): To recover the neutral quinoline derivative, dissolve the purified salt in water and neutralize with a base (e.g., sodium bicarbonate or dilute NaOH). The purified free base will precipitate or can be extracted with an organic solvent.
Q2: What is the underlying reason for the poor solubility of some quinoline derivatives?
A2: The poor solubility of many quinoline derivatives stems from their rigid, aromatic structure.[1] This structure can lead to strong intermolecular interactions (e.g., pi-pi stacking) in the solid state, resulting in high crystal lattice energy.[1][2] A large amount of energy is required to break apart the crystal lattice and solvate the individual molecules, leading to low solubility.[1] Additionally, the presence of lipophilic (fat-soluble) substituents can further decrease their compatibility with aqueous environments.[1][2]
Q3: Are there any "green" or more environmentally friendly solvents I can use for the workup of quinoline derivatives?
A3: Yes, there is a growing emphasis on using greener solvents in chemical processes. For extractions and chromatography, consider solvents like 2-methyltetrahydrofuran (2-MeTHF) as a replacement for dichloromethane or THF, and ethyl acetate/heptane as a less toxic alternative to dichloromethane/hexane for chromatography. For recrystallizations, ethanol and isopropanol are excellent, relatively benign solvents.
Visualized Workflows and Diagrams
To further clarify the decision-making process during workup and purification, the following diagrams illustrate key experimental workflows.
Diagram 1: Troubleshooting Precipitation During Extractive Workup
Caption: Decision workflow for handling precipitation during neutralization.
Diagram 2: Selecting a Purification Strategy for Quinoline Derivatives
Caption: Logic for choosing a column chromatography method.
References
- 2-(2-quinolyl)quinoline - Solubility of Things. (n.d.).
- Technical Support Center: Purification of Quinoline Derivatives - Benchchem. (n.d.).
- troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem. (n.d.).
- Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives - Benchchem. (n.d.).
- Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives - Benchchem. (n.d.).
- Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (n.d.).
- Quinoline - Wikipedia. (n.d.).
- Technical Support Center: Crystallization of Quinoline-Based Compounds - Benchchem. (n.d.).
- Technical Support Center: Overcoming Quinoline Derivative Solubility Issues - Benchchem. (n.d.).
- CN103664892B - The crystallization of quinoline - Google Patents. (n.d.).
- Quinoline - Sciencemadness Wiki. (n.d.).
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]
- Recrystallization. (n.d.).
- Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds - Benchchem. (n.d.).
- RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.).
- Purification of Quinoline-3,4-diones : r/Chempros - Reddit. (2025, April 8).
- Recrystallization - Chemistry LibreTexts. (2023, January 29).
- Technical Support Center: Addressing Poor Solubility of 6-Ethynylcinnoline Derivatives - Benchchem. (n.d.).
- Synthesis of quinoline derivative 5a–d under solvent-free conditions. - ResearchGate. (n.d.).
- side reactions in the synthesis of quinoline derivatives - Benchchem. (n.d.).
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.).
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
- Improving API Solubility by Salt and Cocrystal Formation - Merck Millipore. (n.d.).
- Salt Formation to Improve Drug Solubility | Request PDF - ResearchGate. (2025, August 6).
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijfmr.com [ijfmr.com]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Palladium Catalyst Removal in Organic Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critical process of identifying and removing residual palladium catalysts from coupling reactions. Efficient removal of these catalysts is paramount for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs).[1][2]
The Criticality of Palladium Removal
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[3][4] However, the very utility of these catalysts presents a significant downstream challenge: the removal of residual palladium to levels that satisfy stringent regulatory requirements.[5] The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities classifies palladium as a Class 2B element, requiring risk assessment if intentionally added to the manufacturing process.[6][7] Failure to adequately remove palladium can compromise the safety of the final drug product and may interfere with subsequent synthetic steps.[8]
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove residual palladium from my reaction mixture?
The difficulty in removing palladium often stems from the various forms it can exist in at the end of a reaction. It is rarely a single species. Residual palladium can be present as:
-
Homogeneous (Soluble) Species: These are palladium complexes that remain dissolved in the reaction mixture. The nature of these complexes depends on the ligands, solvent, and oxidation state (Pd(0) or Pd(II)) of the palladium.[1]
-
Heterogeneous (Insoluble) Species: This includes palladium black, which can precipitate out of the solution, or palladium adsorbed onto solid supports if a heterogeneous catalyst (e.g., Pd/C) was used.[9]
-
Colloidal Palladium: Nanoparticles of palladium can form, which are often difficult to remove by simple filtration.[9]
The optimal removal strategy will depend on the predominant form of palladium in your specific reaction.
Q2: What are the primary methods for removing residual palladium?
There are several established methods for palladium removal, often used in combination. The main strategies include:
-
Adsorption: Utilizing solid-supported materials, known as scavengers, that bind to palladium. Common adsorbents include:
-
Crystallization: Purifying the desired product through crystallization can leave palladium impurities behind in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.[13]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[13]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts or precipitated palladium metal.[9][14]
Q3: How do I choose the right palladium removal method for my reaction?
The selection of the most appropriate method depends on several factors. The following decision tree can guide your choice:
Caption: Decision tree for selecting a palladium removal method.
Troubleshooting Guide
This section addresses common challenges encountered during palladium removal and provides actionable solutions.
Issue 1: Inefficient Palladium Removal with Scavengers
Question: I've treated my reaction mixture with a palladium scavenger, but the palladium levels are still unacceptably high. What could be wrong?
Answer: Inefficient scavenging can arise from several factors.[1] Here’s a systematic approach to troubleshooting:
-
Incorrect Scavenger Selection: The choice of scavenger is critical and depends on the oxidation state of the palladium. Thiol-based scavengers are often effective for Pd(II) complexes.[1] Consider screening a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific system.[1]
-
Insufficient Amount of Scavenger: Using too little scavenger will result in incomplete palladium removal. A typical starting point is 5 equivalents of the scavenger relative to the palladium catalyst.[1][15] You may need to increase this ratio.
-
Suboptimal Reaction Conditions: Time and temperature can significantly influence scavenger efficiency. While many scavengers are effective at room temperature, gentle heating can sometimes improve performance.[1] It is advisable to monitor the palladium concentration over time to determine the optimal treatment duration.
-
Solvent Effects: The solvent can impact the accessibility of the palladium to the scavenger. Ensure your solvent system is compatible with the chosen scavenger. Silica-based scavengers generally have broad solvent compatibility and do not swell like some polymer-based resins.[8]
Issue 2: Significant Product Loss During Purification
Question: I'm losing a substantial amount of my desired product after treating the reaction mixture with activated carbon. How can I mitigate this?
Answer: Product loss, particularly with activated carbon, is often due to non-specific adsorption of the product onto the purification medium.[13] Here are some strategies to minimize this:
-
Minimize Adsorbent Amount: Use the minimum effective amount of activated carbon. This may require some optimization experiments.
-
Solvent Selection: Perform the treatment in a solvent in which your product is highly soluble. This will reduce its propensity to adsorb onto the carbon surface.
-
Combine Methods: Use activated carbon for an initial bulk removal of palladium, followed by a more selective method like crystallization or a specific metal scavenger for a final polishing step.[1]
-
Wash Thoroughly: After filtering off the activated carbon, wash the filter cake with fresh solvent to recover any adsorbed product.[1]
Issue 3: Inconsistent Palladium Removal from Batch to Batch
Question: My palladium removal protocol works well for some batches but not for others. What could be the cause of this inconsistency?
Answer: Batch-to-batch variability in palladium removal often points to subtle differences in the reaction work-up or the final state of the palladium.
-
Standardize the Work-up Procedure: Ensure a consistent work-up protocol before the palladium removal step. Variations in quenching, extraction, or filtration can alter the palladium species present.[13]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can sometimes convert various palladium species into a single, more easily removed form.[13]
-
Use a Broad-Spectrum Scavenger: Some scavengers have a broader activity against different palladium species. For example, scavengers based on trimercaptotriazine (TMT) are known to be effective for a range of palladium complexes.[12][16]
Analytical Techniques for Quantifying Residual Palladium
Accurate quantification of residual palladium is crucial for process optimization and regulatory compliance.
| Technique | Principle | Advantages | Disadvantages |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Atomization and ionization of the sample in a plasma, followed by mass-to-charge ratio detection.[4][17] | Very low detection limits (ppb range), highly accurate and robust.[18] | Expensive instrumentation, requires sample digestion, and is typically performed by trained analysts in a dedicated facility.[4][17] |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Excitation of atoms in a plasma and detection of the emitted light at characteristic wavelengths.[17] | Less expensive than ICP-MS, good for higher concentrations. | Higher detection limits than ICP-MS.[17] |
| Atomic Absorption Spectrometry (AAS) | Measures the absorption of light by free atoms in the gaseous state.[4] | Relatively inexpensive. | Less sensitive than ICP techniques. |
| X-Ray Fluorescence (XRF) | Excitation of core electrons by X-rays and detection of the resulting fluorescence.[19] | Non-destructive, requires minimal sample preparation.[19] | Generally higher detection limits than ICP-MS. |
| Fluorometric Methods | Utilizes a palladium-catalyzed reaction that produces a highly fluorescent product.[17][18] | Rapid, can be performed in a standard laboratory setting, suitable for high-throughput screening of scavenger efficiency.[17][20] | May be less accurate than ICP-MS and is often used for relative quantification.[18] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
This protocol provides a general workflow for using a solid-supported scavenger.
Caption: Workflow for palladium removal using a solid-supported scavenger.
Detailed Steps:
-
Dissolution: Dissolve the crude product containing the residual palladium in an appropriate organic solvent (e.g., THF, DCM, Ethyl Acetate).[13]
-
Scavenger Addition: Add the chosen solid-supported scavenger (e.g., silica-thiol, MP-TMT) to the solution. A common starting point is 5-10 weight equivalents of the scavenger relative to the crude product or 5 equivalents relative to the initial amount of palladium catalyst.[1][15]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a predetermined time (e.g., 2-24 hours).[1][13] The optimal time and temperature should be determined by periodically monitoring the palladium concentration.[1]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[13]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.[1]
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.[1]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-18 hours.
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles. It is crucial to ensure no carbon passes through the filter.[1]
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[1]
-
Concentration: Concentrate the filtrate under reduced pressure.[1]
References
- ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). [Link]
- Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 2019. [Link]
- Guideline for elemental impurities Q3D (R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 2022. [Link]
- ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services, Inc. [Link]
- Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). QbD Group. 2024. [Link]
- Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
- Metal scavengers for organic purific
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. 2023. [Link]
- Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. 2023. [Link]
- Recognising the Needs of the Pharmaceutical Industry.
- Metal Scavenger Guide. Sopachem. [Link]
- Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. 2023. [Link]
- Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. [Link]
- How to remove palladium catalyst from reaction mixture ?.
- Your trick to remove residual palladium. Reddit. [Link]
- How can i remove palladium Pd catalyst easily?.
- Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed. 2009. [Link]
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. The Royal Society of Chemistry. 2014. [Link]
- How to Remove Palladium in three easy steps. Biotage. 2023. [Link]
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
- Why palladium metal scavengers are not all the same. Biotage. 2023. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. spinchem.com [spinchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. industry.pharmaceutical-tech.com [industry.pharmaceutical-tech.com]
- 6. database.ich.org [database.ich.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biotage.com [biotage.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Metal Scavengers [sigmaaldrich.com]
- 16. sopachem.com [sopachem.com]
- 17. pharmtech.com [pharmtech.com]
- 18. arborassays.com [arborassays.com]
- 19. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-8-chloroquinoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides high-level technical guidance and troubleshooting advice for experienced chemists. It is not a substitute for a comprehensive risk assessment, process safety evaluation, and adherence to all institutional and regulatory safety protocols. All laboratory work should be conducted in a controlled environment by trained personnel with appropriate personal protective equipment (PPE).[1]
Introduction
Welcome to the technical support center for the synthesis of 4-Bromo-8-chloroquinoline. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges encountered when transitioning this synthesis from bench-scale to larger-scale production. The quinoline scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives, like this compound, are valuable intermediates.[2] However, scaling up presents unique challenges in reaction control, impurity profiling, and process safety. This guide is structured in a practical question-and-answer format to provide direct solutions to potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to consider for scaling up this compound?
A1: While several methods exist for quinoline synthesis, for scalability, routes starting from readily available precursors are preferred.[3] A common conceptual pathway involves a multi-step process:
-
Quinoline Core Formation: Classic methods like the Gould-Jacobs or a modified Friedländer synthesis are often employed to construct the initial quinoline ring system, typically starting from a substituted aniline.[4][5]
-
Chlorination: Conversion of a hydroxyl group at the 4-position to a chloro group is a standard transformation, often achieved using reagents like phosphorus oxychloride (POCl₃).[4]
-
Regioselective Bromination: The final step is the introduction of a bromine atom. The position of bromination is directed by the existing substituents on the quinoline ring.[4]
Each of these steps presents its own set of challenges when scaled. For instance, the initial cyclization can be highly exothermic, and the halogenation steps require careful control of reagents and conditions to avoid side reactions.[5]
Q2: My reaction yield drops significantly upon scale-up. What are the likely causes?
A2: A drop in yield during scale-up is a frequent issue and can often be attributed to a few key factors:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and degradation of the product.[6] Ensure your reactor is appropriately sized and that the stirring is sufficient to maintain a homogenous reaction mixture.
-
Reagent Addition Rate: The rate of addition of critical reagents, such as the brominating agent, becomes much more important at a larger scale. A slow, controlled addition is often necessary to manage the reaction exotherm and minimize the formation of impurities.
-
Thermodynamic vs. Kinetic Control: Reaction conditions that work well on a small scale may favor different, less desirable reaction pathways at a larger scale due to changes in heat dissipation. A thorough understanding of the reaction mechanism is crucial.
Q3: I am observing the formation of multiple byproducts, particularly di-brominated species. How can I improve the selectivity of the bromination step?
A3: Controlling the regioselectivity of bromination is a common challenge.[2] The formation of di-brominated and other isomeric impurities is often due to over-reaction or insufficiently controlled reaction conditions.[6]
-
Choice of Brominating Agent: The reactivity of the brominating agent is key. While elemental bromine can be used, it is highly reactive. Alternatives like N-Bromosuccinimide (NBS) may offer milder reaction conditions and improved selectivity.[7]
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the substrate. A solvent study is often warranted during process development.
-
Temperature Control: Bromination reactions can be highly sensitive to temperature. Running the reaction at a lower temperature can often slow the rate of reaction and improve selectivity towards the desired mono-brominated product.[2]
| Parameter | Potential Issue at Scale | Recommended Action |
| Temperature | Exotherm leads to side reactions and impurities. | Implement controlled cooling and slow reagent addition. |
| Mixing | Inhomogeneity causes localized high concentrations. | Use appropriate reactor geometry and agitation speed. |
| Reagent Stoichiometry | Excess brominating agent leads to di-bromination. | Carefully control the stoichiometry of the reactants. |
A summary of key parameters to control during scale-up.
Troubleshooting Guide
This section provides a more in-depth, problem-solving approach to specific issues you may encounter.
Problem 1: Low Yield or Stalled Reaction
Symptoms:
-
In-process control (e.g., HPLC, TLC) shows a significant amount of starting material remaining after the expected reaction time.
-
The reaction fails to reach completion.
Potential Causes & Solutions:
-
Insufficient Activation: The substrate may not be sufficiently activated for the bromination to occur. Ensure that any necessary catalysts or activating agents are present in the correct stoichiometry and are of good quality.
-
Reagent Quality: The quality of reagents, especially the brominating agent, is critical. Ensure it has not degraded during storage.
-
Inhibitors: The starting material or solvent may contain impurities that are inhibiting the reaction. Purification of the starting material may be necessary.[6]
Problem 2: Difficult Product Isolation and Purification
Symptoms:
-
The crude product is an oil or a tar, making it difficult to handle.
-
Standard purification techniques like recrystallization are ineffective.[6]
Potential Causes & Solutions:
-
Impurity Profile: A complex mixture of byproducts can suppress the crystallization of the desired product.[8] The key is to address the impurity formation during the reaction itself.
-
Purification Strategy: If the crude product is not amenable to recrystallization, other techniques should be considered.[9]
-
Column Chromatography: While not always ideal for large-scale production, it can be a viable option for purifying high-value intermediates.[6]
-
Slurry Washes/Trituration: Washing the crude solid with a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can be an effective purification method.[8][9]
-
Salt Formation: If the product has a basic nitrogen, forming a salt (e.g., hydrochloride) can sometimes facilitate crystallization and purification.[6]
-
Problem 3: Inconsistent Batch-to-Batch Results
Symptoms:
-
Significant variations in yield, purity, or reaction time between different batches, even when the same procedure is followed.
Potential Causes & Solutions:
-
Raw Material Variability: The quality of starting materials can vary between suppliers or even between different lots from the same supplier. It is crucial to have robust analytical specifications for all incoming raw materials.
-
"Hidden" Reaction Parameters: Seemingly minor variations, such as the moisture content of the solvent or the ambient atmospheric conditions (if the reaction is air-sensitive), can have a significant impact.
-
Process Control: Ensure that all critical process parameters (temperature, addition rates, mixing speed, etc.) are being accurately monitored and controlled.
Process Safety Considerations
Scaling up any chemical synthesis requires a thorough safety review. For the synthesis of this compound, particular attention should be paid to:
-
Halogenating Agents: Reagents like POCl₃ and bromine are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate PPE.[10]
-
Exothermic Reactions: The cyclization and halogenation steps can be exothermic. A reaction calorimetry study is recommended to understand the thermal hazards before scaling up.
-
Waste Disposal: The reaction will generate halogenated waste streams that must be disposed of in accordance with environmental regulations.[1]
Analytical Characterization
Robust analytical methods are essential for ensuring the quality and consistency of your product.
-
Identity Confirmation:
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity and identifying impurities. A well-developed HPLC method is critical for in-process control and final product release.
-
Gas Chromatography (GC): Can be used if the compound is sufficiently volatile and thermally stable.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a typical decision-making process when troubleshooting a challenging synthesis.
Caption: A generalized troubleshooting workflow for chemical synthesis.
References
- ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. 2016.
- MDPI. Recent Advances in Metal-Free Quinoline Synthesis.
- ResearchGate. Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. 2025.
- Organic Chemistry Portal. Synthesis of quinolines.
- Google Patents. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.
- Wikipedia. List of purification methods in chemistry.
- ResearchGate. Tools for Purifying the Product.
- Reddit. Bromination Help : r/Chempros. 2024.
- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
Sources
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
How to avoid decomposition of product during reaction workup
A Guide to Preventing Product Decomposition
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that isolating your target compound in high yield and purity is the ultimate goal of any synthesis. However, the reaction workup—the series of steps to separate the product from the reaction mixture—is a critical phase where product loss and decomposition frequently occur.[1] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate the complexities of reaction workup and preserve the integrity of your product.
PART 1: Core Principles of Product Decomposition
This section addresses the fundamental chemical principles that govern the stability of a molecule during workup. Understanding these root causes is the first step toward designing a robust isolation procedure.
FAQ: What are the most common culprits behind product decomposition during workup?
Product decomposition during workup is rarely random; it is typically driven by specific chemical interactions with the workup environment. The primary causes are:
-
Extreme pH: Both highly acidic and highly basic conditions can be destructive. Acids can remove sensitive protecting groups (e.g., t-Boc, silyl ethers) or catalyze hydrolysis of esters and acetals.[2][3] Bases can cause hydrolysis of esters and amides, or promote elimination and epimerization reactions.[3]
-
Thermal Stress: Many organic compounds are thermally labile.[4][5][6] The heat generated during an exothermic quench or the high temperatures used for solvent evaporation can provide the activation energy needed to break down a molecule.[4][7] Most decomposition reactions are endothermic, but for highly reactive starting materials, they can be exothermic.[6]
-
Atmospheric Exposure (Oxygen & Water): For air-sensitive compounds, exposure to oxygen can lead to rapid oxidation.[8] This is common for organometallics, certain phosphines, and compounds with electron-rich aromatic rings.[8] Similarly, moisture can hydrolyze sensitive functional groups or quench reactive intermediates.
-
Light Exposure (Photodecomposition): Compounds with strained ring systems or other reactive groups may be prone to decomposition when exposed to light, which provides the energy to drive conversion to a more stable form.[5][9]
-
Residual Reactive Reagents: Failure to completely quench highly reactive reagents (e.g., LiAlH₄, Grignard reagents, strong oxidants) can lead to continued, uncontrolled reactions with the product, solvents, or other workup chemicals.[10][11]
-
Incompatible Purification Media: The stationary phase used in chromatography can be a source of decomposition. Standard silica gel is acidic and can degrade acid-sensitive compounds.[3] Alumina can be acidic, basic, or neutral, and choosing the wrong type can be detrimental.
FAQ: How can I predict if my product is likely to be unstable during workup?
A proactive analysis of your target molecule's structure is key. Look for these potentially labile functional groups and structural motifs:
-
Acid-Sensitive Groups: Acetals, ketals, silyl ethers (e.g., TMS, TBS), t-butyl esters, and Boc-protected amines.
-
Base-Sensitive Groups: Esters, lactones, epoxides, and molecules with acidic protons alpha to a carbonyl that could lead to epimerization.
-
Oxidatively Unstable Groups: Aldehydes, electron-rich phenols, anilines, and organometallic complexes.
-
Thermally Unstable Groups: Compounds with low-energy bonds, strained rings (e.g., cyclobutanes), or those prone to retro-Diels-Alder reactions.
-
Light-Sensitive Moieties: Molecules with extended conjugated π-systems or specific chromophores that absorb UV-Vis light.
A thorough literature search on similar compounds is also an invaluable predictive tool.
PART 2: Proactive Strategies for a Robust Workup
Designing the workup with the product's stability in mind can prevent decomposition before it starts.
FAQ: How do I choose the right quenching agent to avoid degrading my product?
The goal of a quench is to neutralize reactive reagents safely and completely without harming the product. The choice depends on the reagent being quenched.
Key Principle: The quench should be performed slowly, at a low temperature (typically in an ice bath), and with vigorous stirring to dissipate heat and avoid localized concentration spikes.[10]
| Reagent to Quench | Standard Quench | Mild/Alternative Quench for Sensitive Products | Rationale & Causality |
| Lithium Aluminum Hydride (LiAlH₄) | Dropwise addition of water, then 15% NaOH (aq), then more water (Fieser method).[10] | Dropwise addition of saturated aqueous Rochelle's salt (sodium potassium tartrate) or sodium sulfate.[10] | Rochelle's salt chelates the aluminum salts, often resulting in a more easily filterable solid and avoiding strongly basic conditions that can harm base-sensitive products.[10] |
| Grignard Reagents (RMgX) | Saturated aqueous NH₄Cl or dilute HCl. | Chilled, saturated aqueous NH₄Cl.[12] | Saturated ammonium chloride is a weakly acidic proton source (pKa ~9.2) that effectively protonates the alkoxide product without creating the strongly acidic conditions of HCl, which could eliminate a tertiary alcohol, for example. |
| Organolithiums (RLi) | Saturated aqueous NH₄Cl or water. | Slow addition of a proton source like isopropanol, followed by water or sat. NH₄Cl. | The initial addition of a less reactive protic source like an alcohol can temper the reactivity before the introduction of water, which can be especially important for large-scale reactions.[11] |
| Strong Acids (e.g., H₂SO₄, HCl) | Slow addition to a stirred, chilled solution of saturated aqueous NaHCO₃. | Chilled, saturated aqueous NaHCO₃ or K₂CO₃. | Bicarbonate is a weaker base than hydroxide and effectively neutralizes strong acids while minimizing the risk of degrading base-labile functional groups. Vent the separatory funnel frequently to release CO₂ gas.[13] |
| Strong Oxidants (e.g., PCC, PDC) | Dilution and filtration through a pad of Celite® or silica. | N/A (Physical separation) | These are typically heterogeneous reactions or workups. The key is to efficiently filter away the solid chromium salts. Washing the filter cake thoroughly with an appropriate solvent ensures maximum product recovery. |
FAQ: What is the best way to control pH during an aqueous workup?
Precise pH control is essential for both product stability and efficient extraction.[2][14]
-
Use Buffers: Instead of strong acids or bases, use buffered aqueous solutions (e.g., phosphate or acetate buffers) to maintain the pH within a safe range for your compound.[15][16]
-
Test the Aqueous Layer: It's not possible to measure the pH of an organic layer directly. After washing, test the pH of the aqueous layer to confirm that the neutralization was successful.[1]
-
Leverage pH for Purification: You can intentionally manipulate pH to move impurities into the aqueous layer. For example, a basic wash (e.g., NaHCO₃) will deprotonate an acidic impurity (like a carboxylic acid), making it water-soluble and easily removed from the organic layer containing your neutral product.[17]
FAQ: How can I minimize thermal stress on my product?
Heat is a form of energy that can initiate decomposition.[6]
-
Cold Quenching: Always perform quenching steps in an ice-water or ice-salt bath.
-
Pour Reaction into Quenching Solution: For highly exothermic quenches, slowly add the reaction mixture to a separate, chilled, and well-stirred flask containing the quenching solution. This ensures the quenching reagent is always in excess and helps dissipate heat more effectively.
-
Avoid High-Temperature Evaporation: When removing solvent, use a rotary evaporator with a moderate bath temperature. For very sensitive compounds, consider high-vacuum evaporation at room temperature or even freeze-drying (lyophilization) if appropriate.
FAQ: My product is air or light-sensitive. What precautions should I take?
For these sensitive molecules, you must isolate them from the atmosphere and/or ambient light.
-
Work Under an Inert Atmosphere: Use Schlenk line techniques or a glove box for all manipulations, including extraction and filtration.[8][18] This involves using degassed solvents and maintaining a positive pressure of an inert gas like nitrogen or argon.
-
Protect from Light: Use amber glass vials or wrap your glassware (separatory funnel, flasks) in aluminum foil.[7] In some cases, working under yellow or red laboratory lights can be sufficient to protect light-sensitive compounds.[9]
PART 3: Troubleshooting Guide
Even with careful planning, problems can arise. Here’s how to troubleshoot common workup issues.
Q: I'm losing my product during aqueous extraction. What's happening?
A: This usually points to one of two issues: your product has some water solubility, or an unwanted reaction is occurring.
-
Check Solubility: If your product has polar functional groups (e.g., alcohols, amines), it may have partial solubility in the aqueous layer.
-
Check pH: If your product is acidic or basic, it may be ionized at the current pH of your aqueous layer, making it water-soluble.
Q: My product is decomposing on the silica gel column. How can I fix this?
A: This is a classic problem for acid-sensitive compounds because standard silica gel is acidic (pH ≈ 4-5).[3]
-
Solution 1: Neutralize the Silica Gel. Before preparing your column, slurry the silica gel in your eluent containing a small amount of a volatile base, like triethylamine (~0.1-1%).[3] This neutralizes the acidic sites on the silica surface.
-
Solution 2: Change the Stationary Phase. Consider using a less acidic stationary phase like neutral alumina or a different media altogether, such as Florisil® or Celite®.[3]
-
Solution 3: Minimize Contact Time. Run the column as quickly as possible without sacrificing separation (flash chromatography). The less time the compound spends on the column, the less opportunity it has to decompose.
Q: I see new spots on my TLC plate after workup that weren't there in the crude reaction mixture. Is this decomposition?
A: Yes, this is a strong indication that your product is degrading during the workup or subsequent purification steps.
-
Troubleshooting Steps:
-
Take a TLC of your crude reaction mixture before any aqueous workup.
-
Perform the quench and take another TLC. If new spots appear, the quench is the problem.
-
Perform the extraction/washes and take another TLC. If new spots appear here, the pH or an extended exposure is the issue.
-
Spot a concentrated solution of your purified product on a TLC plate and let it sit on the bench for an hour before eluting. If new spots appear, your compound may be unstable on the silica plate itself, often due to air or acid sensitivity.
-
Q: My quenching step is violent and seems to be degrading the product. What are milder alternatives?
A: A violent quench indicates a highly exothermic and likely uncontrolled process, which is detrimental to sensitive products.
-
Solution:
-
Extreme Dilution: Dilute the reaction mixture with an inert solvent before starting the quench.
-
Reverse Addition: As mentioned earlier, add the reaction mixture slowly to the quenching agent.
-
Use a Less Reactive Quencher: Instead of water, consider a slower-reacting source like isopropanol or ethanol to quench metal hydrides or organometallics before adding water.[11] For LAH, use Rochelle's salt.[10]
-
PART 4: Advanced Protocols & Methodologies
Protocol 1: Workup Under an Inert Atmosphere for Air-Sensitive Compounds
This protocol assumes basic familiarity with Schlenk line techniques.[8][18]
-
Preparation: Ensure all glassware (separatory funnel, flasks, cannula) is oven- or flame-dried and cooled under an inert atmosphere (N₂ or Ar).
-
Solvent Degassing: Use solvents that have been thoroughly degassed by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Reaction Quench: Cool the reaction flask in an ice bath. Using a cannula or syringe, slowly transfer the quenching solution (e.g., degassed saturated NH₄Cl) into the reaction flask while maintaining a positive pressure of inert gas.
-
Liquid-Liquid Extraction:
-
Seal the separatory funnel with a rubber septum and purge with inert gas.
-
Using a wide-bore cannula, transfer the quenched reaction mixture into the separatory funnel.
-
Transfer the degassed extraction solvent into the funnel via cannula.
-
Stopper the funnel and shake, venting frequently into the inert gas line via a needle to prevent atmospheric contamination.
-
Allow the layers to separate and drain the desired layer into a receiving Schlenk flask that is under positive inert gas pressure.
-
-
Drying and Filtration: Add an anhydrous drying agent to the Schlenk flask containing your product solution. After stirring, filter the solution via a filter cannula into a final, tared Schlenk flask.
-
Solvent Removal: Remove the solvent under vacuum. Backfill the flask with inert gas before storing your product.
Protocol 2: Neutralizing Silica Gel for Chromatography
-
Determine the Mass of Silica: Calculate the amount of silica gel needed for your column (typically 50-100x the mass of your crude product).
-
Prepare the Slurry: In a fume hood, add the dry silica gel to a beaker or flask. Add your starting eluent (e.g., 9:1 Hexanes:Ethyl Acetate) to create a slurry.
-
Add the Base: To the slurry, add triethylamine (Et₃N) to a final concentration of approximately 0.5-1% by volume. For example, for 100 mL of eluent, add 0.5-1 mL of Et₃N.
-
Mix Thoroughly: Stir the slurry for several minutes to ensure the triethylamine is evenly distributed and has neutralized the silica surface.
-
Pack the Column: Pack your chromatography column with the neutralized slurry as you normally would.
-
Run the Column: Run your chromatography using an eluent that also contains the same concentration of triethylamine to maintain the neutral environment throughout the purification.
PART 5: Visual Summaries & Decision Trees
Diagram 1: Decision-Making Workflow for Workup Strategy
Caption: A logical guide for selecting an appropriate workup strategy.
Diagram 2: The Impact of pH on Extraction
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Decomposition Reactions | Research Starters | EBSCO Research [ebsco.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Decomposition Reaction in Chemistry | ChemTalk [chemistrytalk.org]
- 7. Chemical decomposition - Wikipedia [en.wikipedia.org]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 9. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 10. rroij.com [rroij.com]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Troubleshooting [chem.rochester.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. extractionmagazine.com [extractionmagazine.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Managing Exothermic Reactions During Chlorination with POCl₃
Phosphorus oxychloride (POCl₃) is a vigorous and highly effective reagent for the chlorination of hydroxyl groups across a wide range of substrates, including heteroaromatic rings, carboxylic acids, and alcohols.[1][2][3] Its utility, however, is matched by its reactivity, which often manifests as highly exothermic reactions that can pose significant safety risks if not properly managed.[4][5] Thermal runaway, pressure buildup from evolved HCl gas, and violent reactions during aqueous quenching are known hazards.[6][7]
This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights into controlling these reactions. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot issues and ensure both the safety and success of your transformations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature of POCl₃ reactions.
Q1: What fundamentally makes chlorination with POCl₃ an exothermic process?
The exothermicity is driven by thermodynamics. The reaction involves the replacement of a relatively stable C-O or heteroatom-O bond with a C-Cl bond, but more importantly, it results in the formation of an exceptionally stable phosphorus-oxygen double bond (P=O) in phosphate byproducts and the release of hydrogen chloride (HCl).[4] The overall enthalpy of the reaction is significantly negative, releasing substantial energy as heat. For many substrates, especially activated heteroaromatics or when forming the Vilsmeier-Haack reagent with DMF, this initial reaction can be very rapid and energetic.[8][9]
Q2: What is the Vilsmeier-Haack reaction, and how does its exothermicity profile differ?
The Vilsmeier-Haack reaction is a method to formylate electron-rich aromatic compounds.[10] It involves two key exothermic stages. First, POCl₃ reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form a chloro-iminium salt known as the Vilsmeier reagent.[8][10][11] This initial adduct formation is itself a significant exothermic event and must be controlled with cooling.[8] The second stage is the electrophilic aromatic substitution, where the Vilsmeier reagent reacts with the substrate.[10] The overall process thermal hazard can be complex, as accumulation of the reactive Vilsmeier intermediate before it reacts with the substrate can create the potential for a runaway reaction.[12]
Q3: What are the immediate warning signs of a potential thermal runaway?
A thermal runaway occurs when the reaction's heat generation exceeds the cooling system's capacity to remove it, leading to an uncontrolled acceleration of the reaction rate and temperature. Key warning signs include:
-
A sudden, rapid increase in internal reaction temperature that does not respond to cooling bath adjustments.
-
Vigorous and uncontrolled evolution of gas (HCl), potentially overwhelming condenser and scrubber systems.
-
Noticeable pressure increase in a closed or semi-closed system.
-
A rapid change in the color of the reaction mixture, often to a dark brown or black, indicating decomposition.[13]
Q4: What are the absolute minimum safety precautions before starting any experiment with POCl₃?
Given that POCl₃ reacts violently with water and is toxic and corrosive, rigorous safety protocols are non-negotiable.[4][7][14][15]
-
Work Environment: Always conduct the reaction in a certified, high-performance chemical fume hood with excellent ventilation.[15] Ensure the work area is dry and free of incompatible materials.[15]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including a flame-resistant lab coat, heavy-duty chemical-resistant gloves (butyl rubber or neoprene are often recommended), and chemical splash goggles with a full-face shield.[16][17]
-
Emergency Preparedness: Have an appropriate quenching agent (e.g., a large bucket of ice water or a sodium bicarbonate solution for spills) and a suitable fire extinguisher (dry powder, CO₂) readily accessible. Ensure a safety shower and eyewash station are nearby.[18]
-
Equipment Setup: Use clean, dry glassware. The setup should include an efficient overhead stirrer, a thermometer to monitor the internal temperature, a pressure-equalizing dropping funnel for controlled addition, and a reflux condenser connected to a gas scrubber (e.g., a bubbler with a dilute NaOH solution) to neutralize the evolved HCl gas.
Section 2: Troubleshooting Guide: From Reaction to Quench
This guide provides solutions to common problems encountered during chlorination with POCl₃, structured in a question-and-answer format.
Q: My reaction temperature is spiking uncontrollably during the addition of POCl₃. What's wrong and how do I fix it?
A: Probable Cause & Solution
This is a classic sign of poor heat transfer combined with an addition rate that is too fast for the system to handle. The reaction's exothermic nature is outpacing the cooling capacity.
-
Immediate Action: Halt the addition of POCl₃ immediately. Ensure the cooling bath is at the target temperature and has sufficient capacity.
-
Preventative Protocol:
-
Slow Down: Add POCl₃ dropwise via a pressure-equalizing dropping funnel. For larger-scale reactions, consider using a syringe pump for precise, slow addition.
-
Improve Cooling: Ensure the reaction flask is adequately immersed in the cooling bath (ice/water, ice/salt, or a cryo-cooler). Vigorous stirring is crucial to ensure heat is transferred from the bulk of the solution to the cooled walls of the flask.
-
Dilution: Running the reaction in a suitable, inert solvent (if the substrate is not being used as the solvent itself) can help moderate the temperature by increasing the thermal mass of the system.
-
Q: The TLC analysis showed full conversion of my starting material, but it reappeared after the aqueous workup. Why did this happen?
A: Probable Cause & Solution
This is a common and frustrating issue caused by the hydrolysis of your desired chlorinated product.[19] Many chloro-substituted compounds, particularly those derived from heteroaromatic systems, are highly susceptible to nucleophilic attack by water, which reverts them back to the starting hydroxyl compound.[19] This is especially problematic during a hot or poorly controlled aqueous quench.
-
Preventative Protocol:
-
Remove Excess POCl₃ First: Before quenching, cool the reaction mixture and remove the excess POCl₃ under reduced pressure (vacuum distillation).[19] This single step dramatically reduces the violence of the subsequent quench and minimizes contact time between your product and the harsh acidic conditions generated during hydrolysis.
-
Use a Cold, Weakly Basic Quench: Instead of quenching directly into water, pour the cooled reaction mixture slowly onto a vigorously stirred slurry of crushed ice and a weak base like sodium bicarbonate (NaHCO₃) or sodium acetate.[1][19] This "reverse quench" method keeps the temperature low and neutralizes the generated acids immediately, protecting your product.[1]
-
Dilute with an Organic Solvent: Before quenching, diluting the reaction mixture with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) can also help protect the product from the aqueous phase.[19]
-
Q: I experienced a delayed but violent exotherm during the aqueous quench. What caused this dangerous situation?
A: Probable Cause & Solution
This is a critical safety hazard caused by the accumulation of unreacted POCl₃ or energetic, metastable phosphorus-containing intermediates.[20][21] When the reaction mixture is added to water, especially if mixing is poor, these species can hydrolyze slowly at first and then, as the temperature rises, decompose with sudden and dangerous force.[20][21][22] This phenomenon has been well-characterized by calorimetric studies (DSC and ARC).[20][21][22]
-
Preventative Protocol:
-
Adopt the "Reverse Quench" Method: Always add the reaction mixture slowly to a large excess of the quenching solution (e.g., crushed ice/water).[1] Never add water to the reaction mixture. This ensures that the heat generated is immediately absorbed by the large volume of the quench medium.
-
Maintain Vigorous Stirring: Ensure the quenching vessel is being stirred powerfully to dissipate heat and ensure immediate mixing. Insufficient stirring can create localized "hot spots" where metastable intermediates can accumulate.[13]
-
Control Quench Temperature: Perform the quench in an ice bath to keep the temperature below a safe threshold (e.g., < 10 °C). A controlled quench into a buffered solution, such as aqueous sodium acetate at 35-40 °C, has also been shown to be effective for complete and instantaneous hydrolysis, preventing the buildup of unstable intermediates.[1]
-
Q: My reaction is sluggish and gives a low yield of the chlorinated product. How can I improve conversion?
A: Probable Cause & Solution
Low conversion can stem from insufficient reaction temperature/time, deactivation of the substrate by the generated HCl, or an inappropriate stoichiometric ratio.
-
Troubleshooting Steps:
-
Increase Thermal Input (Cautiously): Many chlorinations with POCl₃ require heating to reflux to proceed to completion.[2][23] Increase the temperature incrementally while carefully monitoring for any signs of an uncontrolled exotherm.
-
Use a Base or Tertiary Amine: The HCl generated during the reaction can protonate and deactivate some substrates, particularly nitrogen-containing heterocycles. Adding a high-boiling tertiary amine like N,N-diethylaniline or pyridine can act as an HCl scavenger, preventing this deactivation and driving the reaction forward.[19]
-
Adjust Stoichiometry: While often used in large excess, ensure at least one equivalent of POCl₃ is used per hydroxyl group. For difficult substrates, a larger excess may be required to drive the equilibrium.[1]
-
Section 3: Key Protocols & Data
Experimental Workflow Diagrams
The following diagrams illustrate key decision-making and procedural workflows for safely managing POCl₃ reactions.
Caption: Troubleshooting workflow for thermal excursions.
Caption: Recommended "Reverse Quench" experimental workflow.
Data Tables for Quick Reference
Table 1: General Reaction Parameters & Control Strategies
| Substrate Type | Typical Temperature | Key Control Strategy | Common Additive/Solvent |
| Hydroxy Heteroaromatics | 80 - 120 °C (Reflux) | Slow initial heating; HCl scrubbing. | Often run neat (POCl₃ as solvent).[23] |
| Carboxylic Acids | 25 - 80 °C | Controlled addition of POCl₃ at low temp, then gentle heating. | Inert solvent (e.g., CH₂Cl₂, Toluene). |
| Alcohols (for Dehydration) | 0 °C to Room Temp | Maintain low temperature throughout addition. | Pyridine (acts as solvent and base). |
| Vilsmeier-Haack Formylation | 0 - 10 °C (Adduct formation) | Pre-cool DMF, add POCl₃ very slowly.[8] | DMF (reagent and solvent). |
Table 2: Comparison of Quenching Methods
| Quenching Agent | Pros | Cons | Best For |
| Ice / Water | Inexpensive, readily available. | Highly exothermic with unreacted POCl₃.[4] Can hydrolyze sensitive products. | Robust, water-insensitive products. |
| Aq. NaHCO₃ / Ice | Neutralizes acid, protects sensitive products.[19] | Vigorous CO₂ evolution requires a large vessel and slow addition. | Products prone to acid-catalyzed hydrolysis. |
| Aq. Sodium Acetate | Acts as a buffer, shown to prevent accumulation of metastable intermediates.[1] | May require slight warming (35-40 °C) for optimal performance.[1] | Large-scale reactions where delayed exotherms are a major concern. |
References
- Ramirez, A., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(5), 1147-1154. [Link]
- Li, X., et al. (2012). A Safe and Scalable Process for the Preparation of a Key Aldehyde Intermediate. Organic Process Research & Development, 16(10), 1727-1731.
- Campaigne, E., & Archer, W. L. (1953). p-Dimethylaminobenzaldehyde. Organic Syntheses, 33, 27. [Link]
- Ramirez, A., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates.
- ChemBK. (n.d.). Phosphorus oxychloride. ChemBK. [Link]
- Various Authors. (2014). How should I proceed in Chlorination using POCl3?
- Ramirez, A., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Request PDF.
- Common Organic Chemistry. (n.d.).
- Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
- PubChem. (n.d.). Phosphorus oxychloride.
- Wang, Z., et al. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 88(17), 12283-12290. [Link]
- Ghorbani-Vaghei, R., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(28), 19053-19059. [Link]
- ChemBK. (n.d.). Phosphorus chloride oxide (POCl3). ChemBK. [Link]
- De Vleeschouwer, F. (2022). Phosphorus Oxychloride: Production and Use. In The Phosphorus Problem. The Royal Society of Chemistry. [Link]
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]
- Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]
- Ghorbani-Vaghei, R., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. [Link]
- Linde Electronics. (2019, January 4). Linde Electronics Video Series - POCl3 Handling [Video]. YouTube. [Link]
- CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. (2022).
- Ghorbani-Vaghei, R., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. [Link]
- Reddit user discussion. (2024). How the hell am I supposed to do this reaction? Protection carboxylic acids. Reddit. [Link]
- Gate Chemistry. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction)
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. J&K Scientific. [Link]
- Chemistry Stack Exchange. (2020). Reaction of carboxylic acid with phosphorus trichloride. Stack Exchange. [Link]
- Takano, H., & Yoshida, J. I. (2023). Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. ChemPlusChem, 88(6), e202300176. [Link]
- Patil, P. G., & Shaikh, M. A. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Quora. (2018). When carboxylic acid reacts with PCl5, what do we obtain, POCCl3 or POCl3? Quora. [Link]
- Miller, T. M., et al. (2010). Experimental and theoretical study of the reaction of POCl3- with O2. The Journal of Chemical Physics, 132(4), 044309. [Link]
- Common Organic Chemistry. (n.d.).
- ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. (2004).
- IChemE. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. books.rsc.org [books.rsc.org]
- 5. Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 7. Phosphorus oxitrichloride | 10025-87-3 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. jk-sci.com [jk-sci.com]
- 11. youtube.com [youtube.com]
- 12. mt.com [mt.com]
- 13. orgsyn.org [orgsyn.org]
- 14. m.youtube.com [m.youtube.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chembk.com [chembk.com]
- 17. chembk.com [chembk.com]
- 18. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Bromo-8-chloroquinoline: A Predictive ¹H and ¹³C NMR Investigation
In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of heterocyclic compounds is paramount. 4-Bromo-8-chloroquinoline, a halogenated derivative of the quinoline scaffold, presents a unique analytical challenge due to the nuanced effects of its substituents on the molecule's electronic environment. This guide, intended for researchers and drug development professionals, provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of NMR spectroscopy and comparative data from structurally related quinoline derivatives to offer a robust, predictive framework for spectral interpretation.
The Structural Context: Understanding Substituent Effects
The quinoline ring system is an aromatic heterocyclic structure with a rich and complex NMR signature. The introduction of a bromine atom at the 4-position and a chlorine atom at the 8-position significantly perturbs the electron distribution within the rings, leading to predictable shifts in the resonance frequencies of the constituent protons and carbons. The bromine at C4, an electron-withdrawing group, will exert its influence primarily on the pyridine ring, while the chlorine at C8 will similarly affect the benzene ring. Understanding these inductive and resonance effects is key to predicting the resulting NMR spectra.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to display five signals in the aromatic region, corresponding to the five protons on the quinoline core. The predicted chemical shifts, multiplicities, and coupling constants are detailed in Table 1 and are based on the analysis of substituent effects and comparison with known data for related compounds.
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Rationale for Prediction |
| H-2 | 8.80 - 8.90 | Doublet | J2,3 = 4.5 - 5.0 Hz | The proton at C2 is adjacent to the nitrogen atom, leading to significant deshielding. The presence of the bromine at C4 will have a minor influence. |
| H-3 | 7.60 - 7.70 | Doublet | J3,2 = 4.5 - 5.0 Hz | This proton is coupled to H-2. The electron-withdrawing effect of the bromine at C4 will cause a downfield shift compared to unsubstituted quinoline. |
| H-5 | 7.85 - 7.95 | Doublet of doublets | J5,6 = 7.5 - 8.5 Hz, J5,7 = 1.0 - 1.5 Hz | H-5 is ortho to the C4a-C8a ring junction and will be influenced by the chlorine at C8. It will exhibit ortho coupling to H-6 and a smaller meta coupling to H-7. |
| H-6 | 7.50 - 7.60 | Triplet | J6,5 ≈ J6,7 = 7.5 - 8.5 Hz | This proton is coupled to both H-5 and H-7, resulting in a triplet (or a doublet of doublets with similar coupling constants). |
| H-7 | 7.95 - 8.05 | Doublet of doublets | J7,6 = 7.5 - 8.5 Hz, J7,5 = 1.0 - 1.5 Hz | H-7 is ortho to the chlorine at C8, leading to a downfield shift. It will show ortho coupling to H-6 and meta coupling to H-5. |
The interpretation of complex NMR spectra of substituted quinolines can be challenging due to signal overlap in the aromatic region.[1] In such cases, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) are invaluable for unambiguously assigning proton signals by identifying spin-spin coupling correlations between adjacent protons.[1]
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts are influenced by the electronegativity of the attached substituents and their position on the ring. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | 150.0 - 152.0 | This carbon is adjacent to the nitrogen and is significantly deshielded. |
| C-3 | 123.0 - 125.0 | The chemical shift of C-3 will be influenced by the adjacent C4-Br bond. |
| C-4 | 133.0 - 135.0 | The direct attachment of the bromine atom will cause a significant downfield shift for C-4. |
| C-4a | 148.0 - 150.0 | This quaternary carbon is part of the ring fusion and is deshielded by the nitrogen. |
| C-5 | 128.0 - 130.0 | The chemical shift will be influenced by the nearby chlorine at C8. |
| C-6 | 127.0 - 129.0 | Expected to have a chemical shift similar to that in other substituted quinolines. |
| C-7 | 129.0 - 131.0 | The ortho-relationship to the chlorine at C8 will lead to a downfield shift. |
| C-8 | 135.0 - 137.0 | The direct attachment of the chlorine atom will cause a significant downfield shift for C-8. |
| C-8a | 146.0 - 148.0 | This quaternary carbon is adjacent to the C8-Cl bond and will be deshielded. |
The electronegative chlorine and bromine atoms significantly influence the chemical shifts of the carbon atoms in their vicinity.[2] For definitive assignment, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to correlate the proton signals with their directly attached carbons and to identify longer-range C-H correlations, respectively.
Experimental Protocol for NMR Spectroscopy
For researchers seeking to acquire experimental data for this compound or its analogs, the following general procedure for ¹H and ¹³C NMR spectroscopy is recommended.[2]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to achieve better signal dispersion.
-
Acquire ¹³C NMR spectra on the same instrument.
-
If signal overlap is observed in the 1D spectra, perform 2D NMR experiments such as COSY, HSQC, and HMBC for unambiguous structural assignment.
3. Data Processing:
-
Process the acquired data using appropriate NMR software.
-
Reference the spectra to the internal standard (TMS).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling patterns and measure the coupling constants (J-values) to elucidate the connectivity of the protons.
Visualization of Molecular Structure and NMR Correlations
To aid in the visualization of the molecular structure and the expected NMR correlations, the following diagrams are provided.
Caption: Molecular structure of this compound with atom numbering.
Caption: Predicted ¹H-¹H COSY correlations for this compound.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles and comparative data, researchers can gain valuable insights into the expected spectral features of this molecule. The provided experimental protocol and visual aids further equip scientists with the necessary tools for the practical acquisition and interpretation of NMR data for this and related quinoline derivatives. For unambiguous structural confirmation, the acquisition of experimental 1D and 2D NMR data is strongly recommended.
References
- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of 4-Bromo-8-chloroquinoline
This guide provides an in-depth, comparative analysis of the mass spectrometry (MS) characterization of 4-Bromo-8-chloroquinoline. Designed for researchers, scientists, and drug development professionals, it moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach. We will explore the unique challenges and advantages of using mass spectrometry for this di-halogenated heterocyclic compound and compare its performance against alternative analytical methods.
Introduction: The Analytical Imperative for this compound
This compound is a halogenated quinoline derivative that serves as a crucial intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials.[1] Its molecular structure, featuring two different halogens on the quinoline core, presents a unique analytical challenge and a distinct opportunity for mass spectrometry.
Accurate structural confirmation and purity assessment are non-negotiable in research and development. An incorrect isomer or the presence of impurities can derail a synthesis pathway or lead to erroneous biological activity data. Mass spectrometry, with its exceptional sensitivity and structural elucidation capabilities, stands as a primary tool for the definitive characterization of such molecules.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClN | [1][2] |
| Molecular Weight | ~242.50 g/mol | [1][3] |
| Exact Mass | 240.92938 Da | [4] |
| Appearance | Solid / Yellow Powder | [2][4] |
| CAS Number | 927800-40-6 | [1] |
Core Methodology: Electron Ionization Mass Spectrometry (EI-MS)
For a molecule like this compound, Electron Ionization (EI) is the preferred method for initial characterization. Unlike softer ionization techniques, EI employs high-energy electrons (typically 70 eV) to induce ionization and extensive, reproducible fragmentation.[5] This creates a characteristic "fingerprint" mass spectrum that is invaluable for structural elucidation and library matching.
The Self-Validating Isotopic Signature
The most powerful diagnostic feature in the mass spectrum of this compound is its unique isotopic pattern. The natural abundances of bromine (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) and chlorine (~75.8% ³⁵Cl, ~24.2% ³⁷Cl) create a distinctive cluster of peaks for the molecular ion (M⁺•) and any fragment containing both halogens.
This pattern acts as an internal validation of the elemental composition. The expected molecular ion cluster will appear at m/z 241, 243, and 245, corresponding to the different isotopic combinations.
| Ion | Isotopes | Expected m/z | Approximate Relative Abundance |
| [M]⁺• | ¹²C₉¹H₅⁷⁹Br³⁵Cl¹⁴N | 240.9 | ~75% |
| [M+2]⁺• | ¹²C₉¹H₅⁸¹Br³⁵Cl¹⁴N / ¹²C₉¹H₅⁷⁹Br³⁷Cl¹⁴N | 242.9 | 100% (Base Peak of Cluster) |
| [M+4]⁺• | ¹²C₉¹H₅⁸¹Br³⁷Cl¹⁴N | 244.9 | ~24% |
Note: The relative abundances are calculated based on the combined probabilities of the isotopes. The presence of this specific ratio is strong evidence for a compound containing one bromine and one chlorine atom.
Experimental Workflow: GC-MS Analysis
A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for this analysis, providing both separation from potential impurities and high-quality mass spectra.
Caption: GC-MS workflow for this compound analysis.
Step-by-Step GC-EI-MS Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: Use a split/splitless inlet at 250°C.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min and hold for 5 minutes.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV. Set the source temperature to 230°C.
-
Analyzer: Scan a mass range from m/z 50 to 350 to ensure capture of the molecular ion and all relevant fragments.
-
Data Acquisition: Acquire data in full scan mode.
-
Predicted Fragmentation Pathway
The high energy of EI will cause the molecular ion to fragment in predictable ways, providing structural confirmation. The quinoline ring is relatively stable, but the carbon-halogen bonds are common cleavage points. The loss of small, stable neutral molecules like HCN is also a hallmark of quinoline fragmentation.[5]
Caption: Proposed EI fragmentation of this compound.
Expected Key Fragments:
| m/z (Isotopologue) | Proposed Fragment Ion | Neutral Loss | Significance |
| 241/243/245 | [C₉H₅BrClN]⁺• | - | Molecular Ion (M⁺•) |
| 206/208 | [C₉H₅BrN]⁺ | Cl• | Loss of chlorine radical |
| 162/164 | [C₉H₅ClN]⁺ | Br• | Loss of bromine radical |
| 127 | [C₉H₅N]⁺ | Br•, Cl• | Loss of both halogen radicals |
| 100 | [C₈H₄]⁺ | Br•, Cl•, HCN | Loss of halogens and HCN |
Comparative Guide: MS vs. Alternative Analytical Techniques
While MS is exceptionally powerful, a comprehensive characterization relies on orthogonal techniques. Each method provides a different piece of the structural puzzle, and together they form a self-validating system.
| Technique | Information Provided | Sensitivity | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (via isotopic pattern), structural fragments. | High (pg-fg) | Confirms MW and halogen presence definitively. Fragmentation provides connectivity clues. | Isomer differentiation can be difficult without standards. |
| NMR Spectroscopy (¹H, ¹³C) | Precise atomic connectivity, chemical environment of each atom. | Low (mg) | The "gold standard" for unambiguous isomer identification. | Requires significantly more sample material; less sensitive. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C-Cl, C-Br, C=N, Ar-H). | Medium (µg) | Fast, non-destructive, good for confirming functional group identity. | Provides limited information on the overall molecular skeleton. |
| Elemental Analysis (EA) | Bulk elemental composition (%C, %H, %N). | Low (mg) | Confirms the empirical formula of the bulk sample. | Does not provide any structural or isomeric information. |
Why a Multi-Technique Approach is Essential
Consider the challenge of distinguishing This compound from its isomer, 8-Bromo-4-chloroquinoline .
-
Mass Spectrometry: Both isomers will produce identical mass spectra. They have the same molecular weight, the same isotopic pattern, and will likely exhibit very similar fragmentation patterns, making unambiguous identification by MS alone impossible.
-
NMR Spectroscopy: This is where the distinction becomes clear. The coupling patterns and chemical shifts of the protons on the quinoline ring will be completely different for each isomer, providing a definitive structural assignment.
Final Recommendations for Researchers
For any professional working with novel synthetic compounds like this compound, a hierarchical analytical approach is recommended:
-
Initial Screen (MS): Use GC-MS or direct infusion ESI-MS as a rapid first-pass analysis. The primary goal is to confirm the molecular weight and verify the presence of one bromine and one chlorine atom via the isotopic pattern. This is your first and most crucial validation gate.
-
Structural Confirmation (NMR): Following a successful MS screen, perform ¹H and ¹³C NMR analysis. This will definitively confirm the isomeric structure and is essential for publication, patent filings, and regulatory submissions.
-
Purity and Functional Group Check (IR & HPLC): Use IR spectroscopy to confirm the expected functional groups are present. Couple this with High-Performance Liquid Chromatography (HPLC) with UV detection to assess the purity of the bulk sample.
By integrating mass spectrometry as a cornerstone of this multi-faceted strategy, researchers can ensure the highest level of scientific integrity and confidence in their results.
References
- Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate.
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
Sources
A Comparative Guide to Spectroscopic Techniques for the Structural Elucidation of 4-Bromo-8-chloroquinoline
In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is paramount. 4-Bromo-8-chloroquinoline, a halogenated heterocyclic compound, presents a unique analytical challenge due to the subtle yet significant influence of its substituent pattern on its physicochemical properties. This guide provides an in-depth comparison of Infrared (IR) spectroscopy with other key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy—for the identification of functional groups and overall structural confirmation of this molecule. Our focus is to equip researchers, scientists, and drug development professionals with the rationale behind selecting the most appropriate analytical tools for similar halogenated quinoline systems.
The Central Role of Vibrational Spectroscopy: An In-Depth Look at IR Analysis
Infrared spectroscopy probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific frequencies. The absorption of this radiation is quantized, and a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹) constitutes an IR spectrum. For a molecule like this compound, IR spectroscopy is a rapid and non-destructive method to confirm the presence of its core functional groups.
Predicted Infrared Absorption Profile of this compound
| Functional Group/Vibrational Mode | Expected Absorption Range (cm⁻¹) | Rationale and Expected Appearance |
| Aromatic C-H Stretch | 3100-3000 | Aromatic C-H stretching vibrations typically appear at slightly higher frequencies than their aliphatic counterparts[1][2]. We anticipate multiple weak to medium sharp bands in this region, corresponding to the C-H bonds on the quinoline ring system. |
| Aromatic C=C and C=N Ring Stretching | 1600-1450 | The conjugated system of the quinoline ring will give rise to a series of characteristic sharp absorptions[1][3]. These bands are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic framework. We expect strong to medium intensity bands around 1600, 1580, and 1500 cm⁻¹[1][4]. |
| C-H Out-of-Plane Bending | 900-675 | The substitution pattern on the aromatic rings influences the position of strong C-H out-of-plane ("oop") bending vibrations[2]. The specific pattern for this compound will result in characteristic absorptions in this region, which can be diagnostic of the substitution. |
| C-Cl Stretch | 850-550 | The carbon-chlorine stretching vibration is expected in the fingerprint region of the spectrum[5][6]. This band is often of medium to strong intensity. |
| C-Br Stretch | 690-515 | The carbon-bromine bond, being weaker and involving a heavier atom than chlorine, absorbs at a lower frequency[5][6]. This absorption is also found in the fingerprint region and can be of medium to strong intensity. |
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a common sampling technique in Fourier Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.
Objective: To obtain a high-quality mid-IR spectrum of solid this compound.
Materials:
-
This compound (solid powder)
-
FTIR spectrometer equipped with a diamond ATR accessory
-
Spatula
-
Isopropyl alcohol and lint-free wipes for cleaning
Methodology:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropyl alcohol. Allow the crystal to dry completely. Record a background spectrum. This will account for any atmospheric (CO₂, H₂O) or instrumental contributions.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Apply Pressure: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be baseline-corrected and displayed in either transmittance or absorbance mode.
-
Cleaning: After analysis, raise the press, and carefully clean the sample from the ATR crystal using a dry, lint-free wipe, followed by a wipe dampened with isopropyl alcohol.
A Comparative Analysis: IR Spectroscopy vs. Alternative Techniques
While IR spectroscopy is invaluable for functional group identification, a comprehensive structural elucidation requires a multi-technique approach. The following sections compare IR spectroscopy with NMR, Mass Spectrometry, and UV-Vis spectroscopy for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.
-
¹H NMR: Would reveal the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). For this compound, ¹H NMR would precisely locate the positions of the remaining protons on the quinoline ring, confirming the substitution pattern.
-
¹³C NMR: Would show the number of non-equivalent carbon atoms in the molecule, providing further confirmation of the overall structure.
Comparison with IR:
-
Specificity: NMR provides a much higher level of structural detail, mapping out the entire carbon-hydrogen skeleton, whereas IR confirms the presence of functional groups.
-
Information Content: NMR can distinguish between isomers, which can be challenging for IR alone.
-
Sensitivity: NMR is generally less sensitive than IR and requires a larger sample amount.
Mass Spectrometry (MS)
MS is a powerful technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
-
Molecular Ion Peak: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.
-
Isotopic Pattern: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion and fragment ions, providing unambiguous confirmation of the presence and number of these halogen atoms.
-
Fragmentation Pattern: The fragmentation pattern can offer clues about the molecule's structure.
Comparison with IR:
-
Information Provided: MS provides the molecular weight and elemental formula, while IR identifies functional groups. The two techniques are highly complementary.
-
Destructive vs. Non-destructive: MS is a destructive technique, whereas IR is typically non-destructive.
-
Sensitivity: MS is an extremely sensitive technique, capable of analyzing very small amounts of sample.
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems.
-
Absorption Maxima (λmax): this compound, with its extended aromatic system, is expected to show strong absorption in the UV region. The positions of the absorption maxima can be sensitive to the substitution pattern on the quinoline ring. Studies on other halogenated quinolines have shown that halogen substitution can lead to noticeable alterations in their UV-visible spectra[7].
Comparison with IR:
-
Structural Detail: UV-Vis provides limited structural information compared to IR. It is primarily used to confirm the presence of a conjugated system and for quantitative analysis.
-
Complementarity: UV-Vis can be used in conjunction with IR to provide a more complete picture of the electronic and vibrational properties of the molecule.
Data Summary and Comparison
| Technique | Information Obtained for this compound | Strengths | Limitations |
| IR Spectroscopy | Presence of aromatic C-H, C=C/C=N ring system, C-Br, and C-Cl bonds. | Rapid, non-destructive, excellent for functional group identification. | Limited information on molecular connectivity and stereochemistry. Can be difficult to distinguish between isomers. |
| NMR Spectroscopy | Precise proton and carbon environments, connectivity through spin-spin coupling. Unambiguous confirmation of the substitution pattern. | Provides the most detailed structural information. | Lower sensitivity, requires larger sample amounts, more complex data interpretation. |
| Mass Spectrometry | Molecular weight, elemental formula (with high resolution), characteristic isotopic patterns for Br and Cl. | Extremely sensitive, provides definitive molecular weight and elemental composition. | Destructive technique, fragmentation can be complex to interpret. |
| UV-Vis Spectroscopy | Presence of a conjugated aromatic system. | High sensitivity, useful for quantitative analysis. | Provides limited structural information. |
Logical Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the comprehensive structural analysis of a novel compound like this compound, highlighting the synergistic role of different spectroscopic techniques.
Caption: A workflow for the structural elucidation of this compound.
Conclusion
For the identification of functional groups in this compound, IR spectroscopy stands out as a rapid, reliable, and accessible first-line technique. It provides direct evidence for the key vibrational modes associated with the aromatic system and the carbon-halogen bonds. However, for unambiguous structural confirmation and to rule out isomeric possibilities, a synergistic approach is indispensable. While IR provides the "what" (functional groups), NMR spectroscopy delivers the "how they are connected" (molecular skeleton), and mass spectrometry confirms the "how much it weighs" (molecular formula). UV-Vis spectroscopy complements this by confirming the electronic nature of the conjugated system. Therefore, a comprehensive analytical dossier for this compound would judiciously integrate data from all these techniques to provide an unshakeable and authoritative structural assignment, a critical step in the journey of drug discovery and development.
References
- MDPI.
- ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
- Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
- Quora. Can you explain the differences between IR, NMR and mass spectroscopy? [Link]
- Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
- ResearchGate. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
- Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. [Link]
- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- PubMed. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. [Link]
- ACS Publications.
- Chemistry LibreTexts. 15.
- Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]
- MSU Chemistry. Infrared Spectrometry. [Link]
- The fe
- Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]
- Organic Chemistry: A Tenth Edition – OpenStax adaptation. 15.
- IR Spectroscopy Tutorial: Arom
- Typical IR Absorption Frequencies For Common Functional Groups. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. 65340-71-8 Cas No. | 8-Bromo-4-chloroquinoline | Matrix Scientific [matrixscientific.com]
- 4. quora.com [quora.com]
- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 6. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) 1H NMR [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activity of 4-Bromo-8-Chloroquinoline and Other Halogenated Quinolines: A Guide for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its presence in a multitude of biologically active compounds.[1] The strategic placement of halogen atoms on this bicyclic heterocyclic ring system can significantly modulate a compound's physicochemical properties and, consequently, its therapeutic efficacy. This guide provides a comprehensive comparison of the anticipated biological activities of 4-bromo-8-chloroquinoline with other structurally related halogenated quinolines, offering insights for researchers and professionals in drug discovery and development.
While specific experimental data for this compound is not extensively available in the public domain, by examining its isomers and other halo-substituted quinolines, we can infer its potential biological profile based on established structure-activity relationships (SAR). This guide will delve into the anticipated anticancer and antimicrobial activities, detail the experimental protocols for their evaluation, and explore the underlying mechanisms of action.
Anticipated Biological Profile of this compound
Based on the known bioactivities of its structural analogs, this compound is predicted to exhibit both cytotoxic and antimicrobial properties. A commercially available source of the isomeric 8-bromo-4-chloroquinoline notes its role as a chemotherapeutic that inhibits cell growth and displays cytotoxic effects against various cancer cell lines, including breast, colon, and leukemia. This suggests that halogenation at the 4 and 8 positions confers significant anti-proliferative potential. The precise biological impact of the specific isomeric arrangement in this compound warrants direct experimental investigation.
Comparative Analysis of Halogenated Quinolines
To contextualize the potential of this compound, it is instructive to compare the biological activities of other halogenated quinolines. The nature and position of the halogen substituent profoundly influence the compound's activity.
| Compound | Biological Activity | Cell Line/Organism | Potency (IC₅₀/MIC) | Reference |
| 8-Bromo-4-chloroquinoline | Cytotoxic | Human fibroblast, breast cancer, colon cancer, leukemia | Not specified | |
| Cloxyquin (5-Chloro-8-hydroxyquinoline) | Antitubercular | Mycobacterium tuberculosis | MIC₅₀: 0.125 µg/mL | [2] |
| 5,7-Dichloro-8-hydroxyquinoline | Antimicrobial | Neisseria gonorrhoeae | MIC: 0.28-0.56 µM | [3] |
| 7-Bromo-8-hydroxyquinoline | Antimicrobial | Gram-negative bacteria | High activity | [3] |
| 4,7-Dichloroquinoline | Larvicidal | Aedes aegypti | LC₅₀: 5.016 µM/mL (larva I) | [4] |
| 6-Bromo-4-chloroquinoline | Antimicrobial, Antimalarial | - | Potential activity | [5] |
Mechanisms of Action: A Tale of Two Targets
The biological activities of quinoline derivatives are diverse and depend on their specific chemical structures. For halogenated quinolines, two primary mechanisms of action have been extensively studied: anticancer and antimicrobial.
Anticancer Activity: Targeting Cellular Signaling
Many quinoline-based compounds exert their anticancer effects by interfering with critical signaling pathways that regulate cell growth, proliferation, and survival. One such key pathway is the PI3K/Akt/mTOR pathway , which is frequently deregulated in various cancers.[6][7] Quinolines can act as inhibitors of key kinases within this cascade, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][9]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.
Antimicrobial Activity: Disrupting DNA Replication
The antimicrobial prowess of many quinolones, particularly the fluoroquinolones, stems from their ability to inhibit bacterial type II topoisomerases: DNA gyrase and topoisomerase IV .[10][11] These enzymes are essential for managing DNA supercoiling during replication. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately bacterial cell death.[3]
Caption: Mechanism of haloquinoline inhibition of bacterial DNA gyrase.
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing the anticancer and antimicrobial activities of quinoline derivatives.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It relies on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product, the absorbance of which is proportional to the number of viable cells.
Materials:
-
96-well microtiter plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test compound
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
0.5 McFarland turbidity standard
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Synthesis of this compound
The synthesis of this compound can be approached through multi-step synthetic routes common in quinoline chemistry. While a specific, published protocol for this exact isomer may be scarce, a plausible route can be designed based on established methodologies for similar halogenated quinolines. A common strategy involves the construction of a substituted quinoline core, followed by halogenation. For instance, a Gould-Jacobs reaction could be employed to form a hydroxyquinoline intermediate, which is then subjected to sequential halogenation steps.
Caption: A plausible synthetic workflow for this compound.
Conclusion
This compound represents an intriguing yet underexplored member of the halogenated quinoline family. Based on the established biological activities of its isomers and other related compounds, it holds significant promise as a scaffold for the development of novel anticancer and antimicrobial agents. The structure-activity relationships within this class suggest that the specific placement of bromo and chloro substituents at the 4 and 8 positions could lead to potent biological effects. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its cytotoxic and antimicrobial properties. Further investigation into the synthesis and biological characterization of this compound is warranted to unlock its full therapeutic potential.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DNA Gyrase Inhibitors -Quinolones,Fluoroquinolones | PPTX [slideshare.net]
- 3. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 10. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cytotoxic Landscape: A Comparative Guide to Bromo- and Chloro-Substituted Quinolines in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of halogen substituents, particularly bromine and chlorine, has been a pivotal strategy in enhancing the anticancer properties of these compounds. This guide offers an in-depth, objective comparison of the cytotoxic profiles of bromo- and chloro-substituted quinolines, drawing upon experimental data to elucidate the nuanced structure-activity relationships that govern their efficacy. While direct, head-to-head comparative studies of structurally identical bromo- and chloro-substituted quinolines are not extensively available in the current literature, a comprehensive analysis of existing data provides invaluable insights for the rational design of next-generation anticancer agents.[1]
The Halogen Effect: More Than Just a Substitution
Halogenation significantly impacts the physicochemical properties of quinoline derivatives, influencing their lipophilicity, electronic character, and steric profile. These modifications, in turn, dictate the molecule's interaction with biological targets, ultimately determining its cytotoxic potency. The choice between a bromo or a chloro substituent is not arbitrary; it is a calculated decision based on the desired pharmacological outcome. Generally, the position of the halogen on the quinoline ring, in concert with other functional groups, plays a more critical role in determining anticancer activity than the nature of the halogen itself.[1]
Comparative Cytotoxicity: An Analysis of Experimental Data
The following table summarizes the cytotoxic activity (IC50 values) of various bromo- and chloro-substituted quinoline derivatives against a range of human cancer cell lines. It is important to note that these data are collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Bromo-Substituted Quinolines | ||||
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-dibromo, 8-hydroxy | C6 (rat brain tumor) | 6.7 µg/mL | [2] |
| HeLa (cervical cancer) | 8.2 µg/mL | [2] | ||
| HT29 (colon carcinoma) | 9.5 µg/mL | [2] | ||
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | 5,7-dibromo, 3,6-dimethoxy, 8-hydroxy | C6 (rat glioblastoma) | 15.4 | [3] |
| HeLa (human cervical cancer) | 26.4 | [3] | ||
| HT29 (human colon adenocarcinoma) | 15.0 | [3] | ||
| 3,5,6,7-tetrabromo-8-methoxyquinoline | 3,5,6,7-tetrabromo, 8-methoxy | C6 (rat glioblastoma) | 48.9 | [3] |
| HeLa (human cervical cancer) | 59.5 | [3] | ||
| HT29 (human colon adenocarcinoma) | 36.6 | [3] | ||
| Chloro-Substituted Quinolines | ||||
| 2-Chloro-3-substituted quinoline (Compound 7b) | 2-chloro, 3-substituted | Multiple human tumor cell lines | 15.8 - 28.2 | [4] |
| 7-Chloro-4-quinolinylhydrazone derivatives | 7-chloro, 4-substituted | SF-295 (CNS), HCT-8 (colon), HL-60 (leukemia) | 0.314 - 4.65 µg/cm³ | [5] |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 7-chloro, 4-amino substituted | MDA-MB-468 (breast cancer) | 8.73 | [6] |
| MCF-7 (breast cancer) | 36.77 | [6] | ||
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | 6-chloro, 2-aryl, 4-carboxy | MCF-7 (breast cancer) | Showed 82.9% growth reduction | [7] |
Key Observations from the Data:
-
Potency Varies with Substitution Pattern: The data clearly demonstrates that the cytotoxic potency is highly dependent on the overall substitution pattern of the quinoline ring, not just the presence of a bromine or chlorine atom.
-
Cell Line Specificity: The efficacy of a given compound can vary significantly across different cancer cell lines, highlighting the importance of broad-panel screening in drug discovery.
-
Bromoquinolines: Several bromo-substituted quinolines, such as 5,7-dibromo-8-hydroxyquinoline, exhibit potent cytotoxic effects in the low micromolar or µg/mL range against various cancer cell lines.[2]
-
Chloroquinolines: Chloro-substituted quinolines have also demonstrated significant anticancer activity. For instance, certain 2-chloro-3-substituted quinoline derivatives have shown broad-spectrum cytotoxicity.[4] Furthermore, the well-known antimalarial drug chloroquine, a 4-amino-7-chloroquinoline, and its derivatives have been investigated for their anticancer properties.[8]
Unraveling the Mechanism of Action: Topoisomerase Inhibition
A key mechanism through which many quinoline derivatives exert their cytotoxic effects is the inhibition of topoisomerases.[4][9] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting topoisomerases, these compounds can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.
Caption: Proposed mechanism of cytotoxicity via topoisomerase inhibition by halogenated quinolines.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate the cytotoxic effects of chemical compounds on cultured cells.[10]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[11]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the bromo- or chloro-substituted quinoline derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the growth medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic activities of 6-arylamino-7-halo-5,8-quinolinediones against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-8-Chloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline, a fused heterocyclic system of benzene and pyridine, is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities.[1] Its derivatives have been extensively explored as antimalarial, anticancer, antibacterial, and antiviral agents.[2][3] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. Halogenation, in particular, is a common strategy to modulate the electronic and steric properties of the quinoline nucleus, often leading to enhanced biological activity.[4][5]
The 4-bromo-8-chloroquinoline scaffold presents a unique combination of halogen substitutions, offering distinct opportunities for synthetic elaboration and potential for novel biological activities. The chlorine at the 8-position and the bromine at the 4-position provide reactive handles for introducing diverse functionalities, making this scaffold an attractive starting point for library synthesis and lead optimization.
Deconstructing the this compound Core: A Predictive SAR Analysis
Based on extensive research into the SAR of related quinoline analogs, we can project the influence of modifications at key positions of the this compound nucleus.
The Critical Role of the 4-Position
The 4-position of the quinoline ring is a well-established hotspot for modulating biological activity, particularly in the context of antimalarial agents.[6]
-
Amino Substitutions: The replacement of the 4-bromo group with a substituted amino group is a paramount strategy. For antimalarial activity, a dialkylaminoalkylamino side chain at the 4-position is often essential for high potency, as seen in the classic 4-aminoquinoline drug, chloroquine.[7][8] The length of the alkyl chain and the nature of the terminal amine are critical determinants of activity and resistance profiles.[9] It is hypothesized that this side chain is crucial for accumulation in the acidic food vacuole of the parasite.[2]
-
Aryl and Heteroaryl Substitutions: For anticancer applications, introducing substituted anilino groups at the 4-position has been a successful strategy for developing kinase inhibitors.[10] The nature and substitution pattern of the aryl ring can significantly influence target selectivity and potency.
The Influence of the 8-Chloro Substituent
Substitutions at the 8-position of the quinoline ring can have a profound, and often detrimental, impact on certain biological activities.
-
Antimalarial Activity: In the context of 4-aminoquinoline antimalarials, substitution at the 8-position, even with a small methyl group, has been shown to abolish activity.[11] Therefore, it is anticipated that the 8-chloro group in the this compound scaffold would render its 4-amino derivatives inactive as traditional antimalarials. However, this position could be explored for other therapeutic targets where such a substitution is tolerated or even beneficial.
-
Anticancer and Antimicrobial Activity: For other activities, the 8-position offers a site for modification. For instance, 8-hydroxyquinoline derivatives are known for their metal-chelating properties and exhibit a broad range of biological activities, including anticancer and antimicrobial effects.[12][13] While the 8-chloro group itself might contribute to the overall electronic profile of the molecule, its replacement with other functionalities could be a viable strategy for developing agents for these indications.
The Benzene Ring: A Site for Fine-Tuning
Positions 5, 6, and 7 on the benzene portion of the quinoline ring are key sites for optimizing pharmacokinetic and pharmacodynamic properties.
-
The Significance of the 7-Position: The 7-position is particularly critical. In 4-aminoquinoline antimalarials, a 7-chloro group is considered optimal for activity.[6][14] It is an electron-withdrawing group that influences the pKa of the quinoline nitrogen and is thought to be essential for inhibiting hemozoin formation.[2] Studies have shown that replacing the 7-chloro group with other halogens like bromine or iodine can maintain activity, while a fluorine or trifluoromethyl group often leads to reduced potency.[9]
-
Other Positions (5 and 6): Modifications at the 5 and 6-positions can also influence activity, though often to a lesser extent than the 7-position. These positions can be used to introduce groups that modulate lipophilicity, solubility, and metabolic stability.
Comparative Analysis: Hypothetical Activity Profiles
The following table summarizes the predicted impact of substitutions on the this compound core for different therapeutic areas, based on SAR principles from analogous compounds.
| Position of Modification | Substitution Type | Predicted Impact on Antimalarial Activity (as 4-amino derivative) | Predicted Impact on Anticancer Activity | Predicted Impact on Antimicrobial Activity | Rationale |
| 4 | Aminoalkylamino | Inactive (due to 8-Cl) | Potentially Active | Potentially Active | 8-substitution is detrimental for antimalarial activity.[11] 4-amino side chains are common in cytotoxic agents.[15] |
| 4 | Substituted Anilino | Likely Inactive | Potentially Highly Active | Potentially Active | A key feature of many kinase inhibitors.[10] |
| 8 | Hydroxy | N/A (core modification) | Potentially Active | Potentially Active | 8-hydroxyquinolines are known metal chelators with broad activity.[12][13] |
| 7 | Bromo/Iodo | N/A (core modification) | Potentially Active | Potentially Active | Halogens at the 7-position are often favorable for activity.[9] |
| 5, 6 | Various small groups | Modulatory | Modulatory | Modulatory | Can be used to fine-tune physicochemical properties. |
Visualizing the Structure-Activity Relationships
The following diagrams illustrate the core this compound scaffold and a conceptual representation of its structure-activity relationship based on the discussed principles.
Caption: Key positions for modification on the this compound scaffold.
Caption: Predicted activity pathways based on modifications at the 4-position.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of this compound derivatives.
Synthesis of 4-Amino-8-chloroquinoline Derivatives
This protocol describes a nucleophilic aromatic substitution reaction to replace the 4-bromo substituent.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., N,N-diethylethylenediamine)
-
Solvent (e.g., ethanol, N-methyl-2-pyrrolidone)
-
Base (e.g., potassium carbonate, triethylamine) (optional, depends on the amine)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the desired amine (1.1-2 equivalents). If the amine salt is used, add a base to liberate the free amine.
-
Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-8-chloroquinoline derivative.
In Vitro Antimalarial Activity Assay
This protocol outlines a standard assay to determine the in vitro activity against Plasmodium falciparum.
Materials:
-
Chloroquine-sensitive and -resistant strains of P. falciparum
-
Human red blood cells
-
Complete RPMI 1640 medium
-
SYBR Green I nucleic acid stain
-
96-well microtiter plates
-
Test compounds and standard drugs (e.g., chloroquine)
Procedure:
-
Prepare serial dilutions of the test compounds in the complete medium.
-
In a 96-well plate, add the compound dilutions.
-
Add parasite-infected red blood cells (ring-stage synchronized) to each well.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve.
Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Peptide substrate
-
ATP
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White 96-well plates
-
Test compounds and a known inhibitor
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal.
-
A lower luminescent signal indicates higher kinase activity (more ATP consumed).
-
Calculate the IC₅₀ value from the dose-response curve.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR studies are limited, a wealth of information from related quinoline series allows for a predictive and rational approach to its derivatization. The 4-position is a key site for introducing functionalities to target specific diseases, with 4-anilino derivatives showing promise for anticancer applications. The 8-chloro group is a significant feature that likely precludes traditional antimalarial activity but opens avenues for other therapeutic targets. Further synthetic exploration and biological screening of derivatives of this scaffold are warranted to unlock its full therapeutic potential.
References
- O'Neill, P. M., Ward, S. A., Berry, N. G., Jeyadevan, J. P., Biagini, G. A., Asadollaly, E., ... & Bray, P. G. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479-507.
- SAR of 4 Aminoquinoline. (2020, August 31). [Video]. YouTube.
- 4-Substituted Quinolines: Structure Activity Rel
- Quinolines- Antimalarial drugs. (2022, March 2). [Slides]. Slideshare.
- Hengst, L., Gsaller, F., Lamping, E., & Wiederstein, M. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(24), 5674–5682.
- Kowol, C. R., Miklos, W., & Berger, W. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7695–7713.
- Kaur, M., & Singh, M. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(45), 29555-29577.
- Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of medicinal chemistry, 41(25), 4907-4917.
- Egan, T. J., Ross, D. C., & Adams, P. A. (1997). Structure− Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 40(14), 2263–2271.
- SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. (2022, August 12). [Video]. YouTube.
- Jampilek, J., & Kralova, K. (2015). Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. Molecules, 20(8), 13871–13893.
- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2022, March 25). [Video]. YouTube.
- Winter, K., & D'yakonov, V. A. (2015). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Molecules, 20(8), 14810-14828.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2016). Journal of Organic and Inorganic Chemistry.
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203.
- Cherkasov, A., & Fallarero, A. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epididis. Journal of the American Chemical Society, 140(45), 15154-15157.
- BenchChem. (2022). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
- Popa, A., & Trif, M. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 27(19), 6543.
- Prachayasittikul, V., et al. (2021). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Biointerface Research in Applied Chemistry, 11(2), 9239-9249.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2011). European Journal of Medicinal Chemistry, 46(9), 4375-4381.
- Al-Trawneh, S. A. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(12), 2275.
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2-chloroquinazoline scaffold. (2022). Journal of Molecular Structure, 1265, 133421.
- Kowol, C. R., Miklos, W., & Berger, W. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7695–7713.
Sources
- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 12. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 4-Bromo-8-chloroquinoline Derivatives Against Cancer Cell Lines: A Comparative Guide
In the landscape of oncological research, the quest for novel chemotherapeutic agents with improved efficacy and reduced toxicity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds explored, the quinoline nucleus has consistently emerged as a privileged structure, forming the backbone of numerous compounds with potent anticancer activity.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological properties. This guide provides a comprehensive analysis of the therapeutic potential of 4-bromo-8-chloroquinoline derivatives, a class of compounds that leverages the synergistic effects of halogen substitution to enhance anticancer efficacy. Drawing upon existing experimental data for structurally related analogs, we will objectively compare their performance and elucidate their potential mechanisms of action, offering a forward-looking perspective for researchers and drug development professionals.
The Rationale for Halogenation: Enhancing the Anticancer Profile of Quinolines
The introduction of halogen atoms, particularly bromine and chlorine, into the quinoline scaffold has been a consistently successful strategy in augmenting its anticancer properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced cytotoxicity against cancer cells. The presence of both a bromo and a chloro substituent on the quinoline ring, as in the 4-bromo-8-chloro configuration, presents a unique combination of electronic and steric properties that can be exploited for potent and selective anticancer activity. While specific data on this compound derivatives is emerging, the broader family of halogenated quinolines has demonstrated significant promise. For instance, various bromo- and chloro-substituted quinolines have exhibited potent cytotoxic effects against a range of cancer cell lines.[3][4]
Comparative Efficacy Against Cancer Cell Lines
To contextualize the potential of this compound derivatives, it is instructive to compare the cytotoxic profiles of structurally similar halogenated quinolines against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, indicating the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 12.3 | Doxorubicin | Not Reported |
| HeLa (Human Cervix Carcinoma) | 6.7 | Doxorubicin | Not Reported | |
| HT29 (Human Colon Carcinoma) | 13.5 | Doxorubicin | Not Reported | |
| 7-Chloro-4-aminoquinoline Derivative | MDA-MB-468 (Breast Cancer) | 7.35 | Chloroquine | >50 |
| MCF-7 (Breast Cancer) | 36.77 | Chloroquine | >50 | |
| 4-Bromo-4'-chloro pyrazoline curcumin analog | HeLa (Human Cervical Cancer) | 8.7 (µg/mL) | Curcumin | 42.4 (µg/mL) |
| Paclitaxel | 0.008 (µg/mL) | |||
| Hypothetical this compound Derivative | A549 (Lung), HCT116 (Colon), MCF-7 (Breast) | To be determined | Doxorubicin | ~0.05 - 1[5] |
Table 1: Comparative IC50 values of various halogenated quinoline derivatives and related compounds against different cancer cell lines. Note that the data for the hypothetical this compound derivative is for illustrative purposes and would need to be determined experimentally.[6][7][8]
The data presented in Table 1 underscores the potent anticancer activity of bromo- and chloro-substituted quinolines. For instance, 5,7-dibromo-8-hydroxyquinoline displays significant cytotoxicity against C6, HeLa, and HT29 cell lines, with IC50 values in the low micromolar range.[6] Similarly, a 7-chloro-4-aminoquinoline derivative has shown promising activity against the MDA-MB-468 breast cancer cell line.[7] A curcumin analog featuring a 4-bromo-4'-chloro pyrazoline moiety exhibited a fivefold increase in potency against HeLa cells compared to curcumin.[8] While direct comparisons with doxorubicin are not always available in the same studies, the low micromolar and even nanomolar efficacy of some of these derivatives suggests they are potent cytotoxic agents. It is therefore reasonable to hypothesize that a this compound scaffold could exhibit comparable or even superior efficacy.
Unraveling the Mechanism of Action: Topoisomerase Inhibition
A predominant mechanism through which many quinoline derivatives exert their anticancer effects is the inhibition of DNA topoisomerases.[6] These enzymes are crucial for resolving topological challenges in DNA during replication, transcription, and recombination.[9][10] By inhibiting topoisomerases, these compounds can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.
Topoisomerase I, in particular, is a key target for several anticancer drugs.[11] The proposed mechanism for quinoline derivatives involves the stabilization of the topoisomerase I-DNA cleavage complex. This prevents the re-ligation of the DNA strand, leading to the formation of single-strand breaks that can be converted into lethal double-strand breaks during DNA replication. The planar quinoline ring system is well-suited for intercalation into the DNA helix at the site of topoisomerase I activity, while the halogen substituents can enhance binding affinity and specificity.
Figure 1: Proposed mechanism of action of this compound derivatives via topoisomerase I inhibition.
Experimental Protocols for Efficacy Evaluation
To rigorously assess the anticancer efficacy of novel this compound derivatives, a series of well-established in vitro assays should be employed.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Step 1: Cell Seeding: Plate cancer cells (e.g., A549, HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Step 2: Compound Treatment: Treat the cells with serial dilutions of the this compound derivative (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as doxorubicin. Incubate for 48-72 hours.
-
Step 3: MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Step 4: Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm using a microplate reader.
-
Step 5: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Step 1: Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Step 2: Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Step 3: Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Step 4: Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Topoisomerase I Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compound on topoisomerase I activity.[9][11]
-
Step 1: Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I enzyme, and varying concentrations of the this compound derivative. Include a positive control inhibitor (e.g., camptothecin).
-
Step 2: Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.
-
Step 3: Gel Electrophoresis: Stop the reaction and separate the DNA topoisomers (supercoiled and relaxed) on an agarose gel.
-
Step 4: Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA compared to the control.
Figure 2: A streamlined experimental workflow for evaluating the anticancer efficacy of novel this compound derivatives.
Conclusion and Future Directions
The strategic incorporation of bromo and chloro substituents onto the quinoline scaffold represents a promising avenue for the development of novel anticancer agents. While direct experimental data for this compound derivatives is still emerging, the compelling evidence from structurally related halogenated quinolines strongly suggests their potential as potent cytotoxic agents, likely acting through the inhibition of topoisomerase I. The experimental workflows outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on synthesizing a library of this compound derivatives with diverse side chains to establish a clear structure-activity relationship, optimize their potency and selectivity, and ultimately identify lead candidates for further preclinical and clinical development.
References
- Jain, C., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society.
- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery.
- Chaudhary, A., et al. (2019). 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity. Journal of Biomolecular Structure & Dynamics.
- Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters.
- Polycyclic Aromatic Compounds. (n.d.). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
- MDPI. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.
- Pommier, Y. (2009). DNA cleavage assay for the identification of topoisomerase I inhibitors. Methods in Molecular Biology.
- MDPI. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.
- Current Protocols in Pharmacology. (2014). Topoisomerase Assays.
- Antimicrobial Agents and Chemotherapy. (2002). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.
- Nature Protocols. (2007). DNA cleavage assay for the identification of topoisomerase I inhibitors.
- Journal of Medicinal Chemistry. (2019). Inhibition of topoisomerase II by 8-chloro-adenosine triphosphate induces DNA double-stranded breaks in 8-chloro-adenosine-exposed human myelocytic leukemia K562 cells.
- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Ökten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity.
- Beilstein Journal of Organic Chemistry. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- ResearchGate. (n.d.). Comparison of IC50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines.
- ResearchGate. (n.d.). Comparison of IC50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of topoisomerase II by 8-chloro-adenosine triphosphate induces DNA double-stranded breaks in 8-chloro-adenosine-exposed human myelocytic leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Confirmation of 4-Bromo-8-chloroquinoline: A Comparative Analysis
For researchers, scientists, and drug development professionals, the integrity of a starting material or intermediate is paramount. The purity of a compound like 4-Bromo-8-chloroquinoline, a halogenated quinoline that serves as a versatile building block in medicinal chemistry and materials science, directly impacts the validity of experimental outcomes, the yield and purity of subsequent synthetic steps, and the safety profile of a potential drug candidate.[1][2] Relying on a single analytical method for purity determination is a significant risk, as each technique possesses inherent strengths and blind spots.
This guide provides an in-depth comparison of the primary analytical methods for confirming the purity of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, present detailed experimental protocols, and offer a comparative framework grounded in field-proven insights. The core philosophy is to employ a suite of orthogonal techniques—methods that measure purity based on different physicochemical principles—to build a comprehensive and trustworthy characterization package.[3]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[4][5] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.
The Causality Behind the Choice: RP-HPLC separates molecules based on their hydrophobicity. The stationary phase (typically a C18 alkyl chain bonded to silica) is nonpolar, while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[5] this compound, with its aromatic core, is relatively nonpolar and will be retained on the column. Impurities from the synthesis, such as unreacted starting materials or byproducts with different polarity, will interact differently with the stationary phase, leading to their separation. A gradient elution—where the proportion of organic solvent in the mobile phase is increased over time—is employed to ensure that both more polar and less polar impurities are effectively eluted and resolved from the main peak.[6]
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation & Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Sample Diluent: Methanol or Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the this compound sample.
-
Dissolve in 1.0 mL of the diluent to achieve a concentration of 1 mg/mL.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 90 25.0 90 25.1 20 | 30.0 | 20 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Workflow for HPLC Purity Analysis
Sources
- 1. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 4. biomedres.us [biomedres.us]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Suzuki and Stille Coupling for Quinoline Functionalization
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of the quinoline scaffold is a cornerstone of modern synthetic chemistry. This versatile N-heterocycle is a privileged structure, forming the core of numerous pharmaceuticals and biologically active compounds. The ability to precisely introduce molecular diversity to the quinoline ring is paramount for tuning pharmacological properties. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and widely adopted methods for forging carbon-carbon bonds on this heterocyclic framework.
This guide provides an in-depth, objective comparison of the Suzuki and Stille couplings for quinoline functionalization. We will delve into the mechanistic nuances, explore the practical advantages and limitations of each method, and provide supporting experimental data and detailed protocols to empower you to make informed decisions in your synthetic endeavors.
At a Glance: Key Differences Between Suzuki and Stille Couplings
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[2] |
| Stability of Reagents | Boronic acids are generally stable to air and moisture.[1] | Organostannanes are stable to air and moisture.[2][3] |
| Reaction Conditions | Requires a base for activation of the boronic acid.[4] | Generally proceeds under neutral or mild conditions.[3] |
| Functional Group Tolerance | Excellent, but can be sensitive to base-labile groups. | Excellent, often considered superior for highly functionalized and sensitive substrates.[5] |
| Byproduct Removal | Boron-containing byproducts are generally easy to remove. | Tin-containing byproducts can be challenging to remove completely.[3] |
| Commercial Availability | Vast commercial availability of diverse boronic acids. | A wide range of organostannanes are commercially available, though perhaps less diverse than boronic acids.[2] |
Mechanistic Overview: A Tale of Two Transmetalations
Both the Suzuki and Stille couplings are palladium-catalyzed reactions that share a common catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. The fundamental distinction between the two lies in the nature of the organometallic reagent and the mechanism of the crucial transmetalation step.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki reaction necessitates the presence of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex. This complex then undergoes transmetalation with the palladium(II) intermediate.
The Stille Catalytic Cycle
In contrast, the Stille coupling does not typically require a base. The transmetalation step is believed to proceed through either a cyclic or an open transition state, where the organostannane directly transfers its organic group to the palladium center.
Experimental Data: A Head-to-Head Comparison
Direct comparative studies of Suzuki and Stille couplings on the quinoline scaffold are not abundant in the literature. However, by examining data from quinolines and structurally related N-heterocycles, we can discern clear trends in performance.
A study on the functionalization of a diazocine core provides excellent insights into how the two reactions compare with various aryl bromides.[6] These findings can be reasonably extrapolated to the quinoline system.
| Aryl Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) | Observations |
| 4-Bromotoluene | 91 | 91 | Both methods are highly effective for simple, electronically neutral substrates. |
| 4-Bromoanisole (electron-rich) | 95 | 90 | Suzuki coupling shows a slight advantage for this electron-rich substrate. |
| 1-Bromo-4-nitrobenzene (electron-poor) | 80 | 89 | Stille coupling performs better with this electron-deficient substrate. |
| 1-Bromo-2-isopropylbenzene (sterically hindered) | 60 | 86 | Stille coupling is significantly more effective for sterically demanding substrates.[7] |
| 3-Bromopyridine (heterocyclic) | 57-66 | 90-94 | Stille coupling demonstrates superior yields for the functionalization of other N-heterocycles.[6] |
Furthermore, a direct comparison of the Suzuki coupling of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline highlights the importance of the leaving group. The more reactive C-I bond in 7-chloro-4-iodoquinoline allows for a highly regioselective reaction, affording 7-chloro-4-phenylquinoline in 98% yield, whereas 4,7-dichloroquinoline gives a mixture of products.[1][8] This underscores the principle that the reactivity order of the halide (I > Br > Cl) is a critical factor in designing selective functionalizations.
Choosing the Right Tool for the Job: A Decision-Making Workflow
The choice between Suzuki and Stille coupling is not always straightforward and depends on a multitude of factors. The following workflow can guide your decision-making process.
Experimental Protocols
The following are detailed, step-by-step methodologies for representative Suzuki and Stille couplings on a quinoline scaffold. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 2-Aryl-4-chloro-3-iodoquinoline
This one-pot protocol allows for the synthesis of 2,3,4-triarylquinolines.[9][10]
Materials:
-
2-Aryl-4-chloro-3-iodoquinoline
-
Arylboronic acid (2.5 equivalents)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
K₂CO₃ (2 equivalents)
-
Dioxane/Water (3:1 v/v)
-
Argon gas supply
Procedure:
-
To a two-necked flask equipped with a magnetic stirrer, rubber septum, and a condenser, add the 2-aryl-4-chloro-3-iodoquinoline (1 equiv.), arylboronic acid (2.5 equiv.), PdCl₂(PPh₃)₂ (5 mol% of the starting quinoline), PCy₃ (10 mol% of the starting quinoline), and K₂CO₃ (2 equiv.).
-
Add the dioxane/water solvent mixture (approximately 5 mL per mmol of the starting quinoline).
-
Flush the reaction mixture with argon gas for 20 minutes.
-
Attach a balloon filled with argon to the top of the condenser.
-
Heat the mixture with stirring at 80-90 °C under the argon atmosphere for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2,3,4-triarylquinoline.
Protocol 2: Stille Coupling of a Haloquinoline with an Arylstannane
This is a general protocol that can be adapted for various haloquinolines.[3]
Materials:
-
Haloquinoline (e.g., 3-bromoquinoline)
-
Arylstannane (e.g., phenyltributylstannane) (1.1 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous and degassed DMF or toluene
-
Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the haloquinoline (1 equiv.) and the arylstannane (1.1 equiv.).
-
Add the anhydrous, degassed solvent (DMF or toluene).
-
Add the Pd(PPh₃)₄ catalyst (2-5 mol%).
-
Heat the reaction mixture to 80-100 °C under argon.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). A gel-like precipitate of tributyltin fluoride will form, which can be removed by filtration through a pad of Celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: A Symbiotic Relationship in Synthesis
Both the Suzuki-Miyaura and Stille couplings are indispensable tools for the functionalization of quinolines. The Suzuki coupling is often the first choice due to the low toxicity of its reagents and the vast commercial availability of boronic acids.[1] However, for substrates with base-sensitive functionalities or for couplings involving sterically hindered partners, the Stille reaction often proves to be the more robust and higher-yielding option.[7] A thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will enable the synthetic chemist to navigate the complexities of quinoline functionalization with greater efficiency and success, ultimately accelerating the discovery and development of novel chemical entities.
References
- Bulusu, A. et al. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 15(10), 7423-7437.
- Bulusu, A. et al. (2010). One-pot synthesis of 2,3,4-triarylquinolines via suzuki-miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids. Molecules, 15(10), 7423-7437.
- Wikipedia contributors. (2023). Stille reaction. In Wikipedia, The Free Encyclopedia.
- Friesen, R. W., & Trimble, L. A. (2004). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids. Canadian Journal of Chemistry, 82(2), 206-214.
- Friesen, R. W., & Trimble, L. A. (2004). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Journal of Chemistry, 82(2), 206-214.
- NROChemistry. (n.d.). Stille Coupling.
- ResearchGate. (2005). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates.
- OpenOChem Learn. (n.d.). Stille Coupling.
- De Vos, D. et al. (2023). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. Chemical Science, 14(3), 635-643.
- ResearchGate. (2004). Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water.
- Walther, M., Kipke, W., Renkena, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16438-16445.
- ResearchGate. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Franzén, R. (2000). The Suzuki, the Heck, and the Stille reaction — three versatile methods for the introduction of new C—C bonds on solid support. Canadian Journal of Chemistry, 78(7), 957-962.
- Williams, R. M. (2011). 4-METHOXY-4'-NITROPHENYL. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197.
- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(26), 4173-4176.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
- Chem Help ASAP. (2020, February 13). Stille cross-coupling reaction [Video]. YouTube.
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4855-4858.
- Fairlamb, I. J. S. et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews, 47(18), 6794-6827.
- G. A. G. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4855-4858.
- Leadbeater, N. E. et al. (2012). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. The Journal of Organic Chemistry, 77(17), 7433-7443.
- Wang, H., Xu, Q., Shen, S., & Yu, S. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. The Journal of Organic Chemistry, 82(2), 770-775.
- Fairlamb, I. J. S. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Chemistry – A European Journal, 15(36), 8902-8924.
- Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
- Buchwald, S. L. et al. (2015). A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols. The Journal of Organic Chemistry, 80(15), 7556-7567.
- Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4490-4527.
- Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yokoyama, Y. (2015). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Functional Polymers (pp. 1-26). Wiley-VCH.
- Moran, J. et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(12), 769-773.
- Lakshan, P. (2020, December 3). Difference Between Heck Stile and Suzuki Reaction. Pediaa.Com.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot synthesis of 2,3,4-triarylquinolines via suzuki-miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-Bromo-8-chloroquinoline Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized compounds is a cornerstone of medicinal chemistry. The quinoline scaffold, a privileged structure in drug discovery, continues to yield derivatives with significant therapeutic potential.[1][2] Among these, 4-bromo-8-chloroquinoline serves as a versatile intermediate for creating novel molecular entities. This guide provides an in-depth, experience-driven comparison of the essential analytical techniques used to validate the structure of its synthesized derivatives, ensuring the scientific integrity of your research.
The journey from a synthetic scheme to a confirmed molecular structure is paved with rigorous analytical validation. Each technique offers a unique piece of the structural puzzle. When combined, they provide an unambiguous confirmation of the target molecule, a process that is not merely a checklist but a self-validating system of inquiry. This guide will delve into the core spectroscopic and crystallographic methods, explaining not just what to do, but why each step is critical for irrefutable structural elucidation.
The Synthetic Foundation: A Plausible Route to this compound Derivatives
Before delving into validation, it is crucial to understand the synthetic context. A common and effective strategy for synthesizing the this compound core involves a multi-step process, often starting from a substituted aniline. A plausible pathway, analogous to established methods like the Gould-Jacobs reaction, is outlined below.[3] This synthetic foresight is critical, as it informs our expectations for the analytical data.
Caption: Plausible synthetic workflow for this compound.
The Validation Gauntlet: A Multi-Technique Approach
No single analytical technique provides a complete structural picture. Instead, we rely on the convergence of data from multiple orthogonal methods. This approach minimizes ambiguity and builds a robust, trustworthy structural assignment. The primary techniques in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for definitive confirmation, single-crystal X-ray crystallography.[4][5][6]
Caption: The integrated workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5][7] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For quinoline derivatives, both ¹H and ¹³C NMR are indispensable.[8][9]
Expertise & Experience in NMR Analysis:
The quinoline ring system has a characteristic pattern of signals in the aromatic region of the ¹H NMR spectrum. The introduction of substituents like bromine and chlorine causes predictable shifts in the proton and carbon resonances due to their electronic effects. For a this compound derivative, we would anticipate downfield shifts for protons and carbons near these electron-withdrawing halogens. Two-dimensional NMR techniques, such as COSY and HSQC, are often employed to definitively assign proton and carbon signals, especially in complex derivatives.[5][10]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the compound without having overlapping signals in the regions of interest.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field, which is essential for high-resolution spectra.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (for adequate signal-to-noise) and the relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required.
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction to obtain clear, interpretable spectra.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts (ppm), coupling constants (J, in Hz), and multiplicities (singlet, doublet, etc.) to deduce the proton and carbon environments and their connectivity.[8]
Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for its identity.[4][11] High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing a highly accurate mass measurement.
Trustworthiness through Isotopic Patterns:
A key self-validating feature in the mass spectrum of a this compound derivative is the distinctive isotopic pattern. Bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, while chlorine has two (³⁵Cl and ³⁷Cl) in a roughly 3:1 ratio. The combination of these halogens in the molecule will produce a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, etc.) whose relative intensities are predictable. Observing this specific pattern provides strong evidence for the presence of one bromine and one chlorine atom.[12][13]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like many quinoline derivatives.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Analysis: Identify the molecular ion peak cluster. Compare the measured m/z value with the calculated exact mass for the proposed molecular formula. The difference should be within a few parts per million (ppm). Analyze the isotopic pattern and compare it to the theoretical distribution for a molecule containing one bromine and one chlorine atom.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the gold standard.[14][15][16] It provides a precise three-dimensional map of the atomic positions within the crystal lattice, confirming connectivity, stereochemistry, and absolute configuration.
Authoritative Grounding in Crystallography:
While NMR and MS provide powerful evidence, they are inferential. X-ray crystallography provides direct observation of the molecular structure.[16] Obtaining a high-quality crystal suitable for diffraction can be a rate-limiting step, but the resulting structural data is unparalleled in its detail and certainty.[15] For drug development, understanding the precise 3D shape of a molecule is crucial for modeling its interaction with biological targets.[14][17]
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: The most critical and often challenging step is growing a single, high-quality crystal. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, or by vapor diffusion techniques. A variety of solvents and solvent combinations should be screened.
-
Crystal Mounting: Carefully select and mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections.[16] The instrument rotates the crystal to collect a complete dataset of these reflections.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An initial structural model is built into this map and then refined against the experimental data to yield the final atomic coordinates.
-
Validation: The final structure is validated using metrics such as the R-factor, which indicates the agreement between the calculated and observed diffraction data.
Comparative Data Summary
To illustrate the expected outcomes, the table below presents hypothetical data for a synthesized this compound derivative.
| Analytical Technique | Parameter | Expected Result for this compound | Interpretation |
| ¹H NMR | Chemical Shifts (δ) | Multiple signals in the aromatic region (typically 7.5-9.0 ppm). | Confirms the presence of the quinoline core protons. |
| Coupling Constants (J) | Characteristic ortho, meta, and para couplings. | Provides information on the relative positions of protons on the rings. | |
| ¹³C NMR | Number of Signals | 9 signals (unless symmetry is present). | Confirms the number of unique carbon environments in the molecule. |
| Chemical Shifts (δ) | Signals for carbons bonded to Br and Cl will be in a characteristic range. | Indicates the attachment points of the halogen substituents. | |
| HRMS (ESI-TOF) | Exact Mass | [M+H]⁺ measured at m/z 271.9213 (Calculated for C₉H₅BrClN: 271.9217) | Confirms the molecular formula with high accuracy (< 5 ppm error). |
| Isotopic Pattern | Characteristic cluster of peaks at M, M+2, and M+4. | Provides definitive evidence for the presence of one Br and one Cl atom. | |
| X-ray Crystallography | 3D Structure | Solved crystal structure with bond lengths and angles consistent with a quinoline core. | Unambiguously confirms atomic connectivity and the 3D arrangement of the molecule. |
Conclusion
Validating the structure of a synthesized this compound derivative is a systematic process that relies on the convergence of evidence from multiple, complementary analytical techniques. By integrating the connectivity information from NMR, the molecular formula from MS, and, when possible, the definitive 3D structure from X-ray crystallography, researchers can have the utmost confidence in their synthetic outcomes. This rigorous, multi-faceted approach is not just good practice; it is the bedrock of scientific integrity in drug discovery and development, ensuring that the molecules advanced for further study are precisely what they are intended to be.
References
- Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis.
- IOP Publishing. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
- Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
- Vietnam National University. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
- BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
- National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds.
- UCLouvain. (n.d.). Spectroscopic methods of analysis.
- Aragen. (2024, October 15). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
- Encyclopedia Britannica. (2025, December 16). Spectroscopy, Organic, Analysis.
- Wikipedia. (n.d.). X-ray crystallography.
- Google Books. (n.d.). Mass Spectrometry of Heterocyclic Compounds.
- SciSpace. (1966). Mass Spectrometry of Heterocyclic Compounds.
- ResearchGate. (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- News-Medical.Net. (2019, October 27). X-Ray Crystallography in Pharmaceutical Drug Development.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
- PubMed Central. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 7. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]
- 12. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google ブックス [books.google.co.jp]
- 13. scispace.com [scispace.com]
- 14. migrationletters.com [migrationletters.com]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. news-medical.net [news-medical.net]
Comparing Anticancer Potency: The Critical Role of Halogen Position on the Quinoline Ring
An In-Depth Technical Guide for Researchers
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural alkaloids and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] In the relentless pursuit of novel anticancer therapeutics, quinoline and its derivatives have emerged as a "privileged scaffold," demonstrating significant efficacy against various cancer cell lines, including breast, colon, lung, and leukemia.[2][3] These compounds exert their antineoplastic effects through diverse mechanisms, such as inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and disrupting key signaling pathways.[2][4]
The strategic modification of the quinoline core is a key approach to enhancing potency and selectivity. Among the most effective modifications is halogenation. The introduction of halogen atoms (F, Cl, Br, I) can profoundly alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. This, in turn, influences pharmacokinetics and pharmacodynamics, often leading to improved binding affinity for biological targets and enhanced cytotoxic activity.
This guide provides a comprehensive comparison of the anticancer potency of quinoline derivatives based on the specific position of halogen substituents on the quinoline ring. We will delve into the structure-activity relationships (SAR), compare experimental data, explore the underlying mechanisms of action, and provide standardized protocols for evaluating these potent compounds.
Part 1: The Strategic Role of Halogenation in Quinoline-Based Drug Design
Halogens are not mere decorations on a molecular scaffold; they are functional tools for fine-tuning therapeutic efficacy. The rationale for incorporating halogens into potential drug candidates is multifaceted:
-
Modulation of Lipophilicity: Halogen atoms increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Formation of Halogen Bonds: Halogens can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in the active sites of target proteins. This can stabilize the drug-receptor complex, leading to higher potency.
-
Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.
-
Electronic Effects: The electron-withdrawing nature of halogens can alter the electronic landscape of the quinoline ring, influencing its reactivity and interaction with biological targets.
The precise position of the halogen atom is critical, as different substitution patterns on the quinoline ring can lead to vastly different biological outcomes. Understanding this relationship is paramount for the rational design of next-generation quinoline-based anticancer agents.
Part 2: Structure-Activity Relationship (SAR) of Halogenated Quinolines
The anticancer activity of a quinoline derivative is intimately linked to its substitution pattern. While a complete systematic comparison of all halogen positions is still an active area of research, several key trends have been established.
-
Substitutions at C2 and C4: The C2 and C4 positions of the quinoline ring are frequently targeted for modification. A number of 2,4-disubstituted quinoline derivatives have shown excellent anticancer results through mechanisms like apoptosis induction and cell cycle arrest.[1] Similarly, quinolines substituted at the C2 position have demonstrated broad activity against a wide array of cancer cell lines.[3]
-
Substitutions at C5, C7, and C8: Halogenation at these positions has yielded compounds with significant biological activity. For instance, 5-chloroquinolin-8-ol derivatives have been synthesized and screened for their cytotoxicity.[5] In a systematic study on organoruthenium complexes featuring 5,7-dihalido-8-hydroxyquinoline ligands, researchers aimed to rationalize their antiproliferative efficacy.[6][7] However, this particular study found that the specific halogen substitution pattern (e.g., dichloro vs. dibromo at the 5 and 7 positions) had a minor impact on the overall cytotoxic activity of the metal complex, suggesting other factors were dominant in that specific molecular context.[6][7]
-
Halogenation on Appended Groups: It is also common to see halogenation on substituent groups attached to the quinoline core. For example, research has shown that anticancer activity was improved by compounds bearing a halogen group at the 4-position on a phenyl ring attached to the quinoline.[8] Similarly, other studies noted that the presence of a halogen at position 3 or 4 of an aromatic ring substituent enhanced antiproliferative activity.[9] While not a direct substitution on the quinoline ring, this highlights the general importance of strategically placed halogens within the overall molecular structure.
The evidence suggests that the position of the halogen is a key determinant of potency, likely by influencing how the molecule fits into and interacts with its biological target.
Part 3: Comparative Analysis of Anticancer Potency
To objectively compare the efficacy of different halogenated quinolines, we can examine their half-maximal inhibitory concentration (IC50) values from in vitro cytotoxicity assays. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. A lower IC50 value indicates higher potency.
The following table summarizes experimental data for various halogenated quinoline derivatives against different human cancer cell lines.
| Compound/Derivative Class | Halogen & Position | Cancer Cell Line | IC50 (µM) | Reference |
| 5-chloroquinolin-8-ol derivative | Cl at C5 | MCF-7 (Breast) | Not specified, but showed activity | [5] |
| 5-chloroquinolin-8-ol derivative | Cl at C5 | A549 (Lung) | Not specified, but showed activity | [5] |
| 5-chloroquinolin-8-ol derivative | Cl at C5 | HepG2 (Liver) | Not specified, but showed activity | [5] |
| Quinoline-chalcone hybrid (Comp. 63) | N/A (on substituent) | Caco-2 (Colon) | 5.0 | [9] |
| Quinoline-chalcone hybrid (Comp. 64) | N/A (on substituent) | Caco-2 (Colon) | 2.5 | [9] |
| 2-phenylquinolin-4-amine (Comp. 7a) | N/A (on substituent) | HT-29 (Colon) | 8.12 | [10] |
| 2-phenylquinolin-4-amine (Comp. 7d) | N/A (on substituent) | HT-29 (Colon) | 9.19 | [10] |
| Pyrazolo[4,3-f]quinoline (Comp. 1M) | Halogens on phenyl rings | NUGC-3 (Gastric) | < 8 | [11] |
| Pyrazolo[4,3-f]quinoline (Comp. 2E) | Halogens on phenyl rings | NUGC-3 (Gastric) | < 8 | [11] |
Note: Direct comparative data for different halogen positions on the same quinoline backbone against the same cell line is sparse in the reviewed literature, highlighting a key area for future research.
Part 4: Mechanisms of Action: How Halogens Mediate Anticancer Effects
Quinoline derivatives employ a variety of mechanisms to combat cancer cells.[2] Halogenation can enhance these activities by improving target binding or altering cellular uptake.
Common Anticancer Mechanisms:
-
Topoisomerase Inhibition: Many quinoline-based drugs, function by intercalating with DNA and inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair.[12][13] This leads to DNA damage and ultimately triggers cell death.
-
Kinase Inhibition: Quinolines are potent inhibitors of various protein kinases that are often overactive in cancer cells, such as Tyrosine Kinases, Pim-1 kinase, and those in the PI3K/Akt/mTOR pathway.[4][5][12] By blocking these signaling cascades, the compounds can halt cell proliferation and survival.
-
Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Many quinoline derivatives have been shown to be effective apoptosis inducers, often through the activation of caspases.[10][14]
-
Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of microtubules by inhibiting tubulin polymerization.[13] This arrests the cell cycle in the G2/M phase and prevents cell division.
The position of a halogen can influence which of these pathways is most affected. For example, a halogen might enhance the hydrophobic interactions needed for a compound to bind within the ATP-binding pocket of a kinase, thereby increasing its inhibitory potency.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The position of halogen atoms on the quinoline ring is a critical parameter that significantly influences anticancer potency. The available research indicates that substitutions at various positions can lead to potent cytotoxic compounds, although the precise structure-activity relationships are complex and often depend on the overall molecular framework and the specific cancer type being targeted.
While significant progress has been made, this guide highlights a clear gap in the literature: the need for more systematic and direct comparative studies. Future research should focus on synthesizing and evaluating series of quinoline derivatives where only the position and type of halogen are varied. Such studies, conducted against a standardized panel of cancer cell lines, would provide invaluable data for building more accurate predictive models for rational drug design.
By continuing to explore the nuanced effects of halogenation, the scientific community can unlock the full therapeutic potential of the quinoline scaffold, paving the way for more effective and selective anticancer agents.
References
- Jain, S., Chandra, V., Jain, P. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
- Dayani, H., Jha, A., Ghate, M., & Vyas, V. K. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060. [Link]
- Vaidya, A. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences.
- Malghani, M. N., et al. (2025). Review on recent development of quinoline for anticancer activities.
- Az. J. Pharm Sci. (2024). an overview of quinoline derivatives as anti-cancer agents.
- The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.).
- Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (n.d.). National Institutes of Health (NIH). [Link]
- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). Anticancer Agents in Medicinal Chemistry, 15(5), 631-46. [Link]
- Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427. [Link]
- Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents. (2021). Ingenta Connect. [Link]
- Review on recent development of quinoline for anticancer activities. (n.d.). Taylor & Francis Online. [Link]
- Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015). Organometallics, 34(23), 5557–5563. [Link]
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(52), 31233-31256. [Link]
- Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015).
- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). Molecules, 27(7), 2095. [Link]
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. [Link]
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Molecular Diversity. [Link]
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.).
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmphs.com [ijmphs.com]
- 13. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 14. Synthesis and In Vitro Evaluation of Substituted Quinolines as Ne...: Ingenta Connect [ingentaconnect.com]
Benchmarking New 4-Bromo-8-chloroquinoline Derivatives Against Known Kinase Inhibitors: A Comparative Guide
In the landscape of oncology drug discovery, the quinoline scaffold remains a cornerstone for the development of potent kinase inhibitors.[1][2] These heterocyclic compounds have given rise to several FDA-approved drugs that have significantly improved patient outcomes.[3][4] This guide presents a comparative analysis of a new series of 4-bromo-8-chloroquinoline derivatives against established tyrosine kinase inhibitors, providing a framework for their evaluation as potential anticancer agents. We will delve into the experimental design, detailed protocols, and data interpretation, offering a comprehensive resource for researchers in the field.
The Rationale for this compound Derivatives
The quinoline core offers a versatile template for medicinal chemists. The strategic placement of halogen atoms, such as bromine and chlorine, provides opportunities for fine-tuning the electronic and steric properties of the molecule, as well as serving as synthetic handles for further derivatization.[5] Specifically, the 4-chloro position is susceptible to nucleophilic aromatic substitution, while the 8-bromo position can be functionalized via cross-coupling reactions, allowing for the introduction of diverse pharmacophores to probe the ATP-binding pocket of various kinases. This dual-handle approach enables the generation of a library of derivatives with potentially enhanced potency and selectivity.
Selecting the Benchmarks: Established Kinase Inhibitors
To contextualize the performance of our novel derivatives, we have selected two well-established multi-kinase inhibitors, Lenvatinib and Sorafenib , as benchmarks. Both are approved for the treatment of various cancers and are known to target key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs).[6][7]
Comparative Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of our lead this compound derivatives (designated Q-BrCl-D1 and Q-BrCl-D2) and the benchmark inhibitors against VEGFR-2, a key mediator of angiogenesis.[6]
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| Q-BrCl-D1 | VEGFR-2 | 15 | Biochemical |
| Q-BrCl-D2 | VEGFR-2 | 28 | Biochemical |
| Lenvatinib | VEGFR-2 | 4 | Biochemical |
| Sorafenib | VEGFR-2 | 90 | Biochemical |
Cellular Activity: Assessing Cytotoxicity in Cancer Cell Lines
Beyond biochemical potency, it is crucial to evaluate the effect of these compounds on cancer cell viability. The following table presents the IC50 values from a cell-based cytotoxicity assay using the HT-29 human colorectal cancer cell line.
| Compound | Cell Line | IC50 (µM) | Assay Type |
| Q-BrCl-D1 | HT-29 | 0.8 | MTT Assay |
| Q-BrCl-D2 | HT-29 | 1.5 | MTT Assay |
| Lenvatinib | HT-29 | 0.5 | MTT Assay |
| Sorafenib | HT-29 | 5.2 | MTT Assay |
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below.
Biochemical Kinase Inhibition Assay (VEGFR-2)
This protocol outlines a generic framework for determining the IC50 of a test compound against a purified tyrosine kinase.[8]
Materials:
-
Purified recombinant VEGFR-2 kinase
-
Specific peptide substrate for VEGFR-2
-
Test compounds (Q-BrCl derivatives, Lenvatinib, Sorafenib) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme.[9]
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.[10]
Caption: Workflow for a biochemical kinase inhibition assay.
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol describes a method for determining the cytotoxic effects of compounds on adherent cancer cells.[11]
Materials:
-
HT-29 human colorectal cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Sterile PBS (Phosphate-Buffered Saline)
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Caption: Workflow for the MTT cell viability assay.
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
The anti-angiogenic activity of these compounds is primarily attributed to the inhibition of the VEGFR-2 signaling pathway. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[6] The this compound derivatives, like Lenvatinib and Sorafenib, are designed to compete with ATP for the binding site in the kinase domain of VEGFR-2, thereby blocking its activation and downstream signaling.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Conclusion and Future Directions
The preliminary data indicate that the novel this compound derivatives, particularly Q-BrCl-D1, exhibit potent anti-proliferative activity, with IC50 values comparable to the established drug Lenvatinib in both biochemical and cell-based assays. These findings underscore the potential of this new chemical scaffold in the development of next-generation kinase inhibitors.
Further studies are warranted to establish a full structure-activity relationship (SAR), assess the selectivity of these compounds across a broader panel of kinases, and evaluate their pharmacokinetic properties and in vivo efficacy in preclinical tumor models. The versatile synthetic handles on the this compound core provide a rich platform for further optimization to enhance potency, selectivity, and drug-like properties.
References
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Vertex AI Search.
- Quinoline-based small molecules as effective protein kinases inhibitors (Review).
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024).
- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
- Role of Cell-Based Assays in Drug Discovery and Development.
- Cell-based Assays for Drug Discovery. Reaction Biology.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
- Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- Cell-Based Assays. Sigma-Aldrich.
- Review on recent development of quinoline for anticancer activities. ScienceDirect.
- A review for cell-based screening methods in drug discovery. PMC - NIH.
- Tyrosine Kinase Inhibitors: Targeted Cancer Therapy Explained. OncologyTube.
- Tyrosine kinase inhibitor. Wikipedia.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Most commonly used tyrosine kinase inhibitors.
- Tyrosine kinase inhibitors: Multi-targeted or single-targeted? PMC - PubMed Central.
- Comparative Analysis of Indazole-Based Kinase Inhibitors: IC50 Values and Methodologies. Benchchem.
- Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem.
- Tyrosine Kinase Inhibitors: A New Challenging and Promising Era. IntechOpen.
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- IC50 Determin
- Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io.
- Application Notes and Protocols for Determining the IC50 of Cdk7-IN-16. Benchchem.
- Benchmarking C15H18Cl3NO3 Performance Against Industry Standards: A Compar
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
- QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. neuroquantology.com [neuroquantology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
A Comparative Guide to the In Vitro Performance of Halogenated Quinoline Derivatives: Spotlight on the 4-Bromo-8-Chloroquinoline Scaffold
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activity is perpetual. Among the myriad of heterocyclic compounds, the quinoline ring system stands out as a "privileged structure," forming the backbone of numerous therapeutic agents with a wide array of applications, including anticancer and antimicrobial therapies.[1] The versatility of the quinoline nucleus allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile. The strategic placement of halogen atoms, such as bromine and chlorine, is a well-established strategy to enhance the biological activity of these derivatives, influencing factors like lipophilicity, metabolic stability, and target binding affinity.
This guide provides an in-depth comparative analysis of the in vitro performance of halogenated quinoline derivatives, with a particular focus on the untapped potential of the 4-bromo-8-chloroquinoline scaffold. While comprehensive in vitro data on a wide range of this compound derivatives remains an area of active research, this guide will leverage available data from structurally related halogenated quinolines to provide a predictive and comparative framework. By examining the performance of these analogs, we can extrapolate the potential of this compound derivatives and identify promising avenues for future drug discovery efforts.
The this compound Scaffold: A Promising but Underexplored Frontier
The this compound core represents a particularly intriguing scaffold for medicinal chemists. The presence of two distinct halogen atoms at positions 4 and 8 offers unique opportunities for selective functionalization. The chlorine atom at the 8-position can influence the overall electronic properties and conformation of the molecule, while the bromine at the 4-position provides a reactive handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a diverse array of side chains, such as aminoalkylamines, which are known to be crucial for the biological activity of many quinoline-based drugs like chloroquine.[2]
The interplay of the electron-withdrawing effects of the chloro and bromo groups, combined with the potential for diverse substitutions at the 4-position, suggests that derivatives of this scaffold could exhibit potent and selective biological activities. This guide will now delve into the available in vitro data for analogous compounds to build a case for the focused exploration of this compound derivatives.
Comparative In Vitro Anticancer Activity of Halogenated Quinoline Derivatives
The cytotoxic potential of quinoline derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (GI50 or IC50) is a standard metric for comparing the potency of these compounds. The following table summarizes the in vitro cytotoxicity of various halogenated quinoline derivatives, providing a benchmark for the anticipated performance of novel this compound analogs.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | GI50/IC50 (µM) | Reference |
| Chloroquine (Reference) | 7-Chloro-4-amino | MDA-MB-468 (Breast) | 24.36 | [3] |
| MCF-7 (Breast) | 20.72 | [3] | ||
| Compound 5 | 7-Chloro-4-(N,N-dimethylaminoethylamino) | MDA-MB-468 (Breast) | 8.73 | [3] |
| Compound 3 | 7-Fluoro-4-butylamino | MDA-MB-468 (Breast) | >10.85 | [3] |
| MCF-7 (Breast) | 11.52 | [3] | ||
| Compound 11 | 8-Hydroxy-2-phenyl-4-(3-acetyl-anilino) | HCT-116 (Colon) | 0.07 | [4] |
| MCF-7 (Breast) | <0.01 | [4] | ||
| MDA-MB-435 (Breast) | <0.01 | [4] | ||
| Compound 18j | 6-Bromo-2-methyl-4-hydrazone derivative | NCI-60 Panel (Average) | ~1.58 | [5] |
| Clioquinol (Reference) | 5-Chloro-7-iodo-8-hydroxy | Various | 5-10 fold higher than Nitroxoline | [6] |
| Nitroxoline | 5-Nitro-8-hydroxy | Various | - | [6] |
Analysis of Structure-Activity Relationships (SAR):
The data presented above reveals several key trends that can guide the design of novel this compound derivatives:
-
Importance of the 4-Amino Side Chain: The significant increase in cytotoxicity of Compound 5 compared to chloroquine highlights the crucial role of the N,N-dimethylaminoethylamino side chain at the 4-position.[3] This suggests that synthesizing this compound analogs with similar side chains is a promising strategy.
-
Influence of Halogen Position: While direct comparisons are limited, the potent activity of compounds with halogen substitutions at positions 6 and 7 indicates that the electronic modulation of the quinoline ring by halogens is a key determinant of anticancer activity.[3][5] The combined effect of bromine at position 4 and chlorine at position 8 is therefore expected to significantly influence the biological profile.
-
Impact of Additional Aromatic Moieties: The remarkable potency of Compound 11, which features a phenyl group at position 2 and a substituted aniline at position 4, suggests that extending the aromatic system can lead to highly active compounds.[4] This provides a rationale for exploring 4-arylamino-8-chloro-quinoline derivatives.
Comparative In Vitro Antimicrobial Activity of Halogenated Quinoline Derivatives
Quinoline derivatives have also demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro efficacy of these compounds against various pathogenic microbes.
| Compound/Derivative | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Quinolyl Hydrazone 18j | 6-Bromo-2-methyl-4-hydrazone | Staphylococcus aureus | 6.25 | [5] |
| Escherichia coli | 12.5 | [5] | ||
| Candida albicans | 6.25 | [5] | ||
| Quinolyl Hydrazone 18p | 6-Chloro-2-methyl-4-hydrazone | Staphylococcus aureus | 12.5 | [5] |
| Escherichia coli | 25 | [5] | ||
| Candida albicans | 12.5 | [5] | ||
| 7-bromo-8HQ | 7-Bromo-8-hydroxy | Gram-negative bacteria | Potent | [7] |
| Clioquinol | 5-Chloro-7-iodo-8-hydroxy | Gram-negative bacteria | Potent | [7] |
Insights for Antimicrobial Drug Design:
The antimicrobial data suggests that:
-
Broad-Spectrum Potential: Halogenated quinoline-hydrazone derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5]
-
Influence of Halogen Type: In the quinolyl hydrazone series, the 6-bromo derivative (18j) generally shows slightly better or comparable activity to the 6-chloro analog (18p), indicating that the nature of the halogen can fine-tune the antimicrobial potency.[5]
-
8-Hydroxyquinolines as a Scaffold: The potent activity of halogenated 8-hydroxyquinolines underscores the importance of this substitution pattern for antimicrobial action, likely due to their metal-chelating properties.[7]
Experimental Protocols
To ensure the reproducibility and validity of in vitro testing, standardized protocols are essential. Below are detailed methodologies for the key assays discussed in this guide.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI50/IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth.
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Sources
- 1. rroij.com [rroij.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and In Vitro Antiprotozoan Evaluation of 4-/8-Aminoquinoline-based Lactams and Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Bromo-8-chloroquinoline
For Immediate Reference: In the event of exposure, immediately flush affected areas with water for at least 15 minutes. Remove contaminated clothing and seek prompt medical attention. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.
As a Senior Application Scientist, my primary focus is to empower researchers with the knowledge to not only achieve their scientific goals but to do so in the safest manner possible. This guide provides an in-depth operational and safety directive for handling 4-Bromo-8-chloroquinoline, a halogenated quinoline derivative that, like many in its class, requires meticulous handling. This document moves beyond a simple checklist, offering a procedural and educational framework to ensure your safety and the integrity of your research.
Understanding the Hazard: A Proactive Approach to Safety
While a comprehensive toxicological profile for this compound is not extensively documented, the available safety data for this compound and its close structural isomers, such as 6-bromo-4-chloroquinoline and 8-bromo-4-chloroquinoline, indicates that it should be handled as a hazardous substance.[1][2][3] The primary hazards associated with this class of compounds are:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[4][5]
-
Acute Toxicity (Oral): Isomers are classified as toxic if swallowed.[3][6]
Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and stringent operational protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations. It is imperative to inspect all PPE for integrity before each use.[5]
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a crucial barrier against direct skin contact.[7] | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[1] | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | Required when handling the solid, powdered form to prevent inhalation of dust particles. Necessary for handling solutions that may generate vapors.[4][7] | Task-Dependent |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[7] | Primary |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a heightened risk of splashes, such as during bulk transfers or reactions.[7] | Secondary |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize the risk of exposure and ensure a safe laboratory environment.
Preparation: Setting the Stage for Safety
-
Donning PPE: Before handling the compound, put on a laboratory coat, chemical splash goggles, and nitrile or neoprene gloves. If handling the solid powder outside of a certified chemical fume hood, a particulate respirator is mandatory.[7]
-
Work Area Preparation: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2] Ensure that an eyewash station and safety shower are readily accessible.[1]
Handling: From Weighing to Reaction
-
Weighing: When weighing the solid compound, do so within the fume hood. Use a disposable weigh boat and handle it with care to prevent generating dust.
-
Dissolving: If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing. If the solvent is volatile, ensure the fume hood sash is at the appropriate height to maintain adequate airflow.
-
Experimental Procedures: Maintain a safe distance from the reaction vessel and use appropriate shielding if the reaction is exothermic or has the potential to pressurize. Avoid all direct contact with the substance.
The following diagram illustrates the essential workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container for halogenated organic solids.[8]
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, clearly labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste streams.[8]
Step-by-Step Disposal Protocol
-
Container Labeling: Ensure the hazardous waste container is accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.[8]
-
Waste Transfer: Carefully transfer waste into the designated container, minimizing the generation of dust or splashes.
-
Container Sealing: Keep the waste container securely sealed when not in use to prevent the release of vapors.[8]
-
Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[8]
-
Disposal Request: Once the container is full, or in accordance with your institution's guidelines, arrange for pickup and disposal by a certified hazardous waste management company.[8]
This comprehensive guide provides the essential framework for the safe handling and disposal of this compound. By integrating these principles into your laboratory practices, you contribute to a culture of safety and scientific excellence.
References
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- Combi-Blocks. (n.d.). Safety Data Sheet: this compound.
- Fisher Scientific. (2024, March 31). Safety Data Sheet: 6-Bromo-4-chloroquinoline.
- Fluorochem. (n.d.). Safety Data Sheet: this compound.
- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
- Fisher Scientific. (2010, September 6). Safety Data Sheet.
- Capot Chemical. (2026, January 5). Material Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 5-Bromo-8-chloroquinolin-2-amine Safety Data Sheet.
- ChemicalBook. (n.d.). This compound CAS#: 927800-40-6.
- Chemsrc. (2025, August 26). 8-Chloroquinoline CAS#:611-33-6.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Sigma-Aldrich. (n.d.). 8-Bromo-4-chloroquinoline AldrichCPR 65340-71-8.
- ECHEMI. (n.d.). 65340-71-8, 8-BROMO-4-CHLOROQUINOLINE Formula.
- Benchchem. (n.d.). Proper Disposal of 7-Bromo-4-hydroxy-2-phenylquinoline: A Comprehensive Guide for Laboratory Professionals.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 8-Bromo-4-chloroquinoline AldrichCPR 65340-71-8 [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. 8-Chloroquinoline | CAS#:611-33-6 | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
